[1,1'-Biphenyl]-4-yl(phenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl-(4-phenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFZVLIHQVUVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032775 | |
| Record name | 4-Biphenylylphenylcarbinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7598-80-3 | |
| Record name | α-Phenyl[1,1′-biphenyl]-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7598-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Phenyl(1,1'-biphenyl)-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007598803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7598-80-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Biphenylylphenylcarbinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-phenyl[1,1'-biphenyl]-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of [1,1'-Biphenyl]-4-yl(phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1,1'-Biphenyl]-4-yl(phenyl)methanol, a significant benzhydrol derivative, stands as a pivotal synthetic intermediate in the realms of materials science and medicinal chemistry. Its unique molecular architecture, featuring a central hydroxyl-bearing carbon bonded to both a phenyl and a biphenyl group, imparts a distinct combination of steric and electronic properties. This guide, designed for the discerning researcher, offers a comprehensive exploration of the core physicochemical characteristics of this compound, moving beyond a mere cataloging of data to provide a deeper understanding of its chemical behavior and analytical characterization. The strategic insights and detailed protocols herein are intended to empower scientists in leveraging this versatile molecule for the synthesis of novel materials, complex ligands for catalysis, and as a foundational scaffold in drug discovery programs.[1]
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of [1,1'-Biphenyl]-4-yl(phenyl)methanol is paramount for its effective application in research and development. These properties dictate its behavior in various chemical environments and inform the selection of appropriate analytical and synthetic methodologies.
Molecular and Physical Characteristics
The foundational attributes of [1,1'-Biphenyl]-4-yl(phenyl)methanol are summarized in the table below. These values are critical for stoichiometric calculations, predicting reactivity, and understanding its physical state under various conditions.
| Property | Value | Source |
| CAS Number | 7598-80-3 | [1][2] |
| Molecular Formula | C₁₉H₁₆O | [1][2] |
| Molecular Weight | 260.33 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 95-96 °C | [1][2][3] |
| Boiling Point | 258-260 °C at 17 Torr | [2][3] |
| Density | 1.12 g/cm³ (Predicted) | [2][3] |
Solubility Profile
While comprehensive quantitative solubility data remains to be fully elucidated in publicly available literature, qualitative assessments indicate that [1,1'-Biphenyl]-4-yl(phenyl)methanol exhibits solubility in a range of common organic solvents. Its significant nonpolar character, owing to the two aromatic ring systems, suggests good solubility in solvents such as chloroform, methanol, and toluene.[3] The presence of the hydroxyl group also allows for some degree of solubility in more polar organic solvents.
Acidity and pKa
Synthesis and Mechanistic Insights
The primary and most efficient route to [1,1'-Biphenyl]-4-yl(phenyl)methanol is through the reduction of its corresponding ketone precursor, [1,1'-biphenyl]-4-yl(phenyl)methanone. This transformation is a cornerstone of synthetic organic chemistry, and understanding the nuances of this reaction is crucial for obtaining high yields and purity.
Workflow for the Synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol
Caption: Synthetic workflow for [1,1'-Biphenyl]-4-yl(phenyl)methanol.
Experimental Protocol: Reduction of [1,1'-biphenyl]-4-yl(phenyl)methanone
This protocol provides a detailed, self-validating procedure for the synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Materials:
-
[1,1'-biphenyl]-4-yl(phenyl)methanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator, etc.)
Procedure:
-
Dissolution of the Ketone: In a round-bottom flask equipped with a magnetic stir bar, dissolve [1,1'-biphenyl]-4-yl(phenyl)methanone (1.0 equivalent) in methanol (approximately 10-15 mL per gram of ketone). Stir until the ketone is fully dissolved.
-
Rationale: Methanol serves as a protic solvent that readily dissolves both the ketone starting material and the sodium borohydride reducing agent, facilitating a homogeneous reaction mixture.
-
-
Cooling the Reaction Mixture: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Rationale: The reduction of ketones with sodium borohydride is an exothermic reaction. Cooling the mixture helps to control the reaction rate, prevent potential side reactions, and ensure selective reduction of the carbonyl group.
-
-
Addition of Sodium Borohydride: Slowly add sodium borohydride (1.1 to 1.5 equivalents) to the cooled solution in small portions over 15-20 minutes.
-
Rationale: A slight excess of sodium borohydride ensures the complete conversion of the ketone. The portion-wise addition is crucial to manage the exothermicity of the reaction and prevent uncontrolled hydrogen gas evolution.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Rationale: TLC provides a rapid and effective method to track the consumption of the starting ketone and the formation of the more polar alcohol product, ensuring the reaction is allowed to proceed to completion.
-
-
Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding deionized water dropwise while cooling the flask in an ice bath.
-
Rationale: The addition of water safely decomposes the unreacted sodium borohydride, which reacts to produce hydrogen gas and sodium borate salts.
-
-
Solvent Removal and Extraction: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. To the resulting aqueous residue, add dichloromethane to extract the organic product. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer with dichloromethane two more times to ensure complete recovery of the product.
-
Rationale: Evaporation of methanol simplifies the extraction process. Dichloromethane is an effective solvent for extracting the desired alcohol from the aqueous phase.
-
-
Washing and Drying: Combine the organic extracts and wash with deionized water, followed by a wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Rationale: Washing with water removes any remaining water-soluble impurities, and the brine wash helps to break any emulsions and further dry the organic layer. The drying agent removes residual water from the organic solvent.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure [1,1'-Biphenyl]-4-yl(phenyl)methanol.
-
Rationale: Recrystallization is a powerful purification technique that removes impurities by leveraging differences in solubility, resulting in a highly pure crystalline product.
-
Spectroscopic and Analytical Characterization
The unambiguous identification and purity assessment of [1,1'-Biphenyl]-4-yl(phenyl)methanol rely on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of [1,1'-Biphenyl]-4-yl(phenyl)methanol is expected to exhibit characteristic signals for the aromatic protons in the biphenyl and phenyl ring systems, a singlet for the methine proton (CH-OH), and a broad singlet for the hydroxyl proton. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbon atoms in the aromatic rings, with quaternary carbons appearing at different chemical shifts than protonated carbons. The carbon atom bearing the hydroxyl group (C-OH) will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of [1,1'-Biphenyl]-4-yl(phenyl)methanol will be characterized by:
-
A broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group.
-
Multiple sharp absorption bands in the 3000-3100 cm⁻¹ region, indicative of C-H stretching vibrations of the aromatic rings.
-
Strong absorptions in the 1400-1600 cm⁻¹ range, corresponding to C=C stretching vibrations within the aromatic rings.
-
A C-O stretching vibration typically observed in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of [1,1'-Biphenyl]-4-yl(phenyl)methanol will show a molecular ion peak (M⁺) corresponding to its molecular weight (260.33 g/mol ). The fragmentation pattern will likely involve the loss of a water molecule and cleavage of the bonds adjacent to the central carbon, providing further structural confirmation.
Applications in Research and Development
The unique structural features of [1,1'-Biphenyl]-4-yl(phenyl)methanol make it a valuable building block in several areas of chemical research.
-
Pharmaceutical Synthesis: The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. [1,1'-Biphenyl]-4-yl(phenyl)methanol serves as a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.[1]
-
Materials Science: The rigid and aromatic nature of the biphenyl core makes this compound an attractive starting material for the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.[1]
-
Ligand Synthesis: The hydroxyl group can be further functionalized to create novel ligands for use in asymmetric catalysis and coordination chemistry.
Safety and Handling
[1,1'-Biphenyl]-4-yl(phenyl)methanol is classified as very toxic to aquatic life.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of [1,1'-Biphenyl]-4-yl(phenyl)methanol. By integrating fundamental data with practical experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge necessary to effectively utilize this important chemical entity in their scientific endeavors. The detailed protocols and mechanistic explanations are intended to foster a deeper understanding and facilitate the reliable and efficient application of this versatile compound.
References
- [1,1'-Biphenyl]-4-yl(phenyl)methanol - Benchchem. [URL: https://www.benchchem.com/product/b193714]
- α-Phenyl[1,1′-biphenyl]-4-methanol Formula - Echemi. [URL: https://www.echemi.com/products/a-phenyl-1-1-biphenyl-4-methanol.html]
- [1,1'-Biphenyl]-4-yl(phenyl)methanol | 7598-80-3 | ChemScene. [URL: https://www.chemscene.com/products/1-1-Biphenyl-4-yl-phenyl-methanol-CS-0363247.html]
- alpha-phenyl[1,1'-biphenyl]-4-methanol - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52514479_EN.htm]
Sources
[1,1'-Biphenyl]-4-yl(phenyl)methanol CAS number and identifiers
An In-Depth Technical Guide to [1,1'-Biphenyl]-4-yl(phenyl)methanol
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound [1,1'-Biphenyl]-4-yl(phenyl)methanol. It delves into its core identifiers, physicochemical properties, synthesis methodologies, and applications, with a focus on providing practical insights grounded in established scientific principles.
Core Identification and Chemical Identity
[1,1'-Biphenyl]-4-yl(phenyl)methanol is a benzhydrol derivative distinguished by a central carbon atom bonded to a hydroxyl group, a phenyl ring, and a biphenyl group.[1] This structural arrangement makes it a significant intermediate in various fields of chemical synthesis.[1]
Below is a summary of its primary identifiers.
| Identifier | Value | Source |
| CAS Number | 7598-80-3 | [1][2] |
| IUPAC Name | phenyl-(4-phenylphenyl)methanol | [1] |
| Molecular Formula | C₁₉H₁₆O | [1][2] |
| Molecular Weight | 260.33 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)O | [1] |
| InChI Key | WMFZVLIHQVUVGO-UHFFFAOYSA-N | [1] |
| Synonyms | 4-Phenylbenzhydrol, p-Phenylbenzhydrol, 4-Biphenylylphenylcarbinol, α-Phenyl[1,1′-biphenyl]-4-methanol | [2] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for the atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0.7!"]; C4 [label="C", pos="3.6,0!"]; C5 [label="C", pos="2.4,-0.7!"]; C6 [label="C", pos="1.2,-0.7!"];
C7 [label="C", pos="-1.2,0.7!"]; C8 [label="C", pos="-2.4,0.7!"]; C9 [label="C", pos="-3.6,0!"]; C10 [label="C", pos="-3.6,-1.4!"]; C11 [label="C", pos="-2.4,-2.1!"]; C12 [label="C", pos="-1.2,-2.1!"]; C13 [label="C", pos="-1.2,-0.7!"];
C14 [label="C", pos="4.8,0.7!"]; C15 [label="C", pos="6.0,0.7!"]; C16 [label="C", pos="7.2,0!"]; C17 [label="C", pos="7.2,-1.4!"]; C18 [label="C", pos="6.0,-2.1!"]; C19 [label="C", pos="4.8,-2.1!"];
O1 [label="O", pos="0,-1.4!"]; H1 [label="H", pos="-0.6,-1.9!"];
// Define the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C7;
C4 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C14;
C1 -- O1; O1 -- H1; }
Caption: 2D structure of [1,1'-Biphenyl]-4-yl(phenyl)methanol.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, application, and integration into experimental workflows.
| Property | Value | Source |
| Physical State | Solid | [1] |
| Melting Point | 95-96 °C | [1][2] |
| Boiling Point | 258-260 °C at 17 Torr | [2] |
| Topological Polar Surface Area | 20.2 Ų | [2] |
| XLogP3 | 4.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 3 | [2] |
Synthesis and Methodologies
The synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol is most commonly achieved through the reduction of its ketone precursor, [1,1'-biphenyl]-4-yl(phenyl)methanone (CAS: 2128-93-0).[1] This two-step approach offers a reliable and scalable pathway.
Step 1: Synthesis of the Ketone Precursor via Suzuki-Miyaura Coupling
The formation of the biphenyl core is efficiently accomplished using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups and its reliability.
-
Reactants : 4-bromobenzophenone and phenylboronic acid.
-
Catalyst : A palladium-based catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base : An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid.
-
Solvent : A two-phase solvent system, typically involving an organic solvent like toluene or dioxane and water.
The choice of a palladium catalyst and ligands is crucial for optimizing the reaction yield and minimizing side products. The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination.
Step 2: Reduction of the Ketone to the Alcohol
The subsequent step involves the reduction of the carbonyl group of [1,1'-biphenyl]-4-yl(phenyl)methanone to the desired secondary alcohol.
-
Reducing Agent : Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation due to its selectivity for ketones and aldehydes and its operational simplicity.[1]
-
Solvent : Protic solvents like methanol or ethanol are typically used.
For applications requiring a specific stereoisomer, asymmetric reduction methods can be employed. This involves using chiral catalysts or biocatalysts that selectively produce one enantiomer, leading to a product with high enantiomeric purity.[1]
Sources
A Spectroscopic Guide to [1,1'-Biphenyl]-4-yl(phenyl)methanol: Elucidating Molecular Structure through NMR, IR, and MS Data
For Immediate Release
This technical guide provides a comprehensive analysis of the spectral data for the organic compound [1,1'-Biphenyl]-4-yl(phenyl)methanol (CAS 7598-80-3). Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to offer a detailed understanding of the molecule's structural characteristics. This guide is grounded in field-proven insights and established scientific principles to ensure technical accuracy and practical applicability.
Introduction: The Significance of [1,1'-Biphenyl]-4-yl(phenyl)methanol
[1,1'-Biphenyl]-4-yl(phenyl)methanol, a derivative of benzhydrol, possesses a unique molecular architecture featuring a central carbon atom bonded to a hydroxyl group, a phenyl ring, and a biphenyl group. This structure makes it a valuable intermediate in various fields, including materials science and synthetic organic chemistry. Its biphenyl core is a common motif in the development of liquid crystals, functional polymers, and pharmaceutical agents. A thorough understanding of its spectral properties is paramount for its identification, characterization, and utilization in further synthetic applications.
A common route to synthesizing [1,1'-Biphenyl]-4-yl(phenyl)methanol involves the reduction of the corresponding ketone, ([1,1'-biphenyl]-4-yl)(phenyl)methanone. This is often achieved through methods like the Suzuki-Miyaura coupling to form the ketone precursor, followed by reduction.[1]
Analytical Methodologies: A Workflow for Spectral Characterization
The comprehensive characterization of [1,1'-Biphenyl]-4-yl(phenyl)methanol relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the molecule's identity and purity.
Caption: Workflow for the synthesis and spectral characterization of [1,1'-Biphenyl]-4-yl(phenyl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For [1,1'-Biphenyl]-4-yl(phenyl)methanol, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, allowing for a detailed structural assignment.
¹H NMR Spectroscopy
The proton NMR spectrum of [1,1'-Biphenyl]-4-yl(phenyl)methanol is expected to exhibit distinct signals for the aromatic protons, the methine proton, and the hydroxyl proton. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronegativity of the hydroxyl group.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.60 | Multiplet | 14H | Aromatic Protons (Ar-H) |
| ~ 5.80 | Singlet | 1H | Methine Proton (CH-OH) |
| Variable | Singlet (broad) | 1H | Hydroxyl Proton (-OH) |
Note: The chemical shift of the hydroxyl proton can vary depending on the solvent, concentration, and temperature.
The complexity of the aromatic region arises from the overlapping signals of the phenyl and biphenyl protons. Higher field instrumentation and two-dimensional NMR techniques, such as COSY and HSQC, would be instrumental in assigning specific proton signals to their respective positions on the aromatic rings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of [1,1'-Biphenyl]-4-yl(phenyl)methanol will show distinct signals for the carbinol carbon, as well as the various aromatic carbons.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~ 75 - 80 | Methine Carbon (CH-OH) |
| ~ 126 - 145 | Aromatic Carbons (Ar-C) |
The quaternary carbons of the biphenyl group will typically appear as sharp, less intense signals compared to the protonated aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of [1,1'-Biphenyl]-4-yl(phenyl)methanol is characterized by the presence of a hydroxyl group and aromatic rings.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3600 - 3200 | Broad | O-H stretch (hydroxyl group) |
| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~ 1600, 1490, 1450 | Medium to Strong | C=C stretch (aromatic rings) |
| ~ 1250 - 1000 | Strong | C-O stretch (alcohol) |
| ~ 760, 700 | Strong | C-H out-of-plane bend (monosubstituted and parasubstituted rings) |
The broadness of the O-H stretching band is indicative of hydrogen bonding, which is expected for an alcohol in the solid or neat liquid state.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For [1,1'-Biphenyl]-4-yl(phenyl)methanol, electron ionization (EI) would likely lead to the observation of the molecular ion and several characteristic fragment ions.
Expected Mass Spectrometry Data:
| m/z | Ion |
| 260.33 | [M]⁺ (Molecular Ion) |
| 242 | [M - H₂O]⁺ |
| 183 | [M - C₆H₅]⁺ |
| 155 | [C₁₂H₁₁]⁺ |
| 77 | [C₆H₅]⁺ |
The molecular ion peak at m/z 260.33 corresponds to the molecular weight of the compound (C₁₉H₁₆O).[1] The fragmentation pattern would likely involve the loss of a water molecule from the alcohol, cleavage of the bond between the methine carbon and the phenyl or biphenyl group, and further fragmentation of the aromatic rings.
Experimental Protocols
The acquisition of high-quality spectral data is contingent upon proper sample preparation and instrument parameter selection.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified [1,1'-Biphenyl]-4-yl(phenyl)methanol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid [1,1'-Biphenyl]-4-yl(phenyl)methanol directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry Protocol (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution into a gas chromatograph (GC-MS).
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50 to 500. A standard electron energy of 70 eV is typically used.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted pathways.
Conclusion
The collective spectral data from NMR, IR, and MS provide a detailed and unambiguous characterization of [1,1'-Biphenyl]-4-yl(phenyl)methanol. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum verifies the molecular weight and provides insights into the molecule's stability and fragmentation. This comprehensive spectroscopic analysis is indispensable for ensuring the identity and purity of this important chemical intermediate, thereby facilitating its effective use in research and development.
References
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PubChem. alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol. [Link]
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RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of [1,1'-Biphenyl]-4-yl(phenyl)methanol
Introduction
[1,1'-Biphenyl]-4-yl(phenyl)methanol, a significant benzhydrol derivative, stands as a versatile synthetic intermediate in the realms of materials science and organic synthesis.[1] Its molecular architecture, featuring a central carbon atom bonded to a hydroxyl group, a phenyl ring, and a biphenyl moiety, provides a unique scaffold for the construction of complex molecular frameworks.[1] This guide delves into the critical aspects of its three-dimensional structure and conformational dynamics, which are paramount for understanding its reactivity, physicochemical properties, and potential applications in drug discovery and the development of advanced materials.[1] A comprehensive grasp of the spatial arrangement of the aryl substituents around the chiral center and the rotational freedom of the biphenyl group is essential for researchers aiming to leverage this molecule's full potential.
Molecular Identity and Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental properties. The key identifiers and physicochemical characteristics of [1,1'-Biphenyl]-4-yl(phenyl)methanol are summarized below.
| Property | Value | Source |
| CAS Number | 7598-80-3 | [2] |
| Molecular Formula | C₁₉H₁₆O | [2] |
| Molecular Weight | 260.33 g/mol | [1] |
| Melting Point | 95-96 °C | [1][2] |
| IUPAC Name | [1,1'-Biphenyl]-4-yl(phenyl)methanol | [1] |
Conformational Landscape: The Biphenyl Moiety
A defining feature of [1,1'-Biphenyl]-4-yl(phenyl)methanol is the biphenyl group, which is not static but possesses rotational freedom around the C-C single bond connecting the two phenyl rings. This rotation is, however, sterically hindered, leading to a non-planar ground-state conformation.
The dihedral angle between the two phenyl rings of a biphenyl system is a critical parameter. In the solid state, biphenyl is planar due to crystal packing forces. However, in the gas phase and in solution, it adopts a twisted conformation with a dihedral angle of approximately 44.4° and 32°, respectively.[3] The rotation between the planar and perpendicular conformations is associated with energy barriers. Computational studies have shown that the energy barrier at a 0° dihedral angle (planar conformation) is approximately 2.17 kcal/mol, while the barrier at a 90° dihedral angle is around 1.79 kcal/mol.
Stereochemistry and Conformational Isomers
The central methanol carbon in [1,1'-Biphenyl]-4-yl(phenyl)methanol is a stereocenter, meaning the molecule can exist as two enantiomers, (R)- and (S)-[1,1'-Biphenyl]-4-yl(phenyl)methanol. The arrangement of the biphenyl, phenyl, and hydroxyl groups around this chiral center dictates the molecule's overall shape and its interactions with other chiral molecules, a crucial consideration in drug development.
The overall conformation is determined by the rotation around several key single bonds:
-
The C-C bond of the biphenyl group: As discussed, this leads to a twisted arrangement of the two phenyl rings.
-
The bond between the biphenyl group and the methanol carbon.
-
The bond between the phenyl group and the methanol carbon.
The interplay of these rotations, governed by steric hindrance and electronic effects, results in a complex potential energy surface with several local minima corresponding to different stable conformations.
Computational Workflow for Conformational Analysis
In the absence of a published crystal structure for [1,1'-Biphenyl]-4-yl(phenyl)methanol, computational chemistry provides a powerful tool for predicting its three-dimensional structure and conformational preferences. A typical workflow for such an analysis is outlined below.
Caption: A typical computational workflow for the conformational analysis of a flexible molecule.
Detailed Protocol for Density Functional Theory (DFT) Analysis
-
Initial Structure Generation:
-
Draw the 2D structure of (R)- or (S)-[1,1'-Biphenyl]-4-yl(phenyl)methanol in a molecular editor.
-
Generate an initial 3D structure with reasonable bond lengths and angles.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94x force field).[4] This step aims to explore the potential energy surface and identify a set of low-energy conformers.
-
-
DFT Geometry Optimization:
-
Take the lowest energy conformers from the molecular mechanics search (typically those within 5-10 kcal/mol of the global minimum).
-
Perform a full geometry optimization on each conformer using Density Functional Theory (DFT). A common and effective combination of functional and basis set for organic molecules is B3LYP with the 6-31G* basis set.[5][6] This will yield more accurate geometries and relative energies.
-
-
Frequency Calculations:
-
For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
-
Analysis of Results:
-
Compare the relative energies of the optimized conformers to identify the global minimum and other low-lying conformers.
-
Analyze the key dihedral angles (biphenyl twist, orientation of aryl groups around the central carbon) for each conformer.
-
Investigate any potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and one of the aromatic rings, which might stabilize certain conformations.
-
Experimental Determination of Molecular Conformation
While computational methods are predictive, experimental techniques provide definitive structural information.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This would provide accurate bond lengths, bond angles, and the conformation adopted in the crystal lattice. As of the writing of this guide, a crystal structure for [1,1'-Biphenyl]-4-yl(phenyl)methanol is not publicly available in the Cambridge Structural Database (CSD).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy in solution can provide valuable insights into the solution-state conformation.
-
NOE (Nuclear Overhauser Effect) experiments: Can be used to determine through-space proximities between protons, which can help to define the relative orientation of the different parts of the molecule.
-
Variable Temperature NMR: Can be employed to study the dynamics of conformational changes, such as the rotation of the biphenyl group.[7]
-
Conclusion
The molecular structure and conformation of [1,1'-Biphenyl]-4-yl(phenyl)methanol are governed by the interplay of steric and electronic effects, primarily the non-planar nature of the biphenyl moiety and the steric hindrance around the central chiral carbon. While a definitive experimental structure is not yet available, computational modeling, particularly DFT, provides a robust framework for predicting and understanding its three-dimensional arrangement. A thorough conformational analysis is a critical step in the rational design of new materials and therapeutic agents based on this versatile molecular scaffold.
References
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Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. (2025). ResearchGate. Retrieved from [Link]
- Mahmood, T., Gilani, M. A., Tabassum, S., Khan, A. F., & Khan, F. A. (2013). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. Journal of The Chemical Society of Pakistan, 35(2), 453-458.
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National Center for Biotechnology Information (n.d.). (1,1'-Biphenyl)-2-methanol. PubChem. Retrieved from [Link]
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Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). (1,1'-Biphenyl)-4-methanol. PubChem. Retrieved from [Link]
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Crystal Structure of a Kinetically Persistent Transition State in a Computationally Designed Protein Bottle. (2017). PubMed Central. Retrieved from [Link]
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Conformational Analysis. (n.d.). St. Olaf College. Retrieved from [Link]
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[1,1'-Biphenyl]-4-methanol, .alpha.,.alpha.-dimethyl-. (n.d.). US EPA. Retrieved from [Link]
-
A molecular mechanics approach to mapping the conformational space of diaryl and triarylphosphines. (2006). PubMed. Retrieved from [Link]
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Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). (n.d.). Cheméo. Retrieved from [Link]
-
A molecular mechanics approach to mapping the conformational space of diaryl and triarylphosphines. (2006). Dalton Transactions. Retrieved from [Link]
-
Methyl-Cyclohexane Methanol (MCHM) Isomer-Dependent Binding on Amorphous Carbon Surfaces. (2021). NSF Public Access Repository. Retrieved from [Link]
-
Liquid Methanol from DFT and DFT/MM Molecular Dynamics Simulations. (2013). PubMed. Retrieved from [Link]
-
Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. (2025). ResearchGate. Retrieved from [Link]
-
Introduction to DFT Using Spartan: Methanol vs. Formaldehyde Stability Study. (2025). YouTube. Retrieved from [Link]
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Conformational Energy and Molecular Mechanics. (2009). YouTube. Retrieved from [Link]
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A DFT study of the methanol oxidation catalyzed by a copper surface. (n.d.). Universidade do Porto. Retrieved from [Link]
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Computational methods for exploring protein conformations. (2020). ResearchGate. Retrieved from [Link]
-
Computational Study of Pathogenic Variants in Phenylalanine-4-hydroxylase (PAH): Insights into Structure, Dynamics, and BH4 Binding. (n.d.). PMC - NIH. Retrieved from [Link]
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An In-depth Technical Guide to [1,1'-Biphenyl]-4-yl(phenyl)methanol: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1,1'-Biphenyl]-4-yl(phenyl)methanol, a significant secondary alcohol, holds a pivotal position in the landscape of synthetic organic chemistry and medicinal chemistry. Its structure, featuring a biphenyl group and a phenyl group attached to a carbinol center, imparts unique properties that make it a valuable intermediate in the synthesis of various organic compounds. Most notably, it is a key precursor in the industrial production of the broad-spectrum antifungal agent, Bifonazole. This guide provides a comprehensive overview of the discovery, historical development, synthesis, and applications of [1,1'-Biphenyl]-4-yl(phenyl)methanol, offering insights for researchers and professionals in drug development and related fields.
Historical Context: The Emergence of a Key Intermediate
The history of [1,1'-Biphenyl]-4-yl(phenyl)methanol is intrinsically linked to the development of imidazole-based antifungal agents. The pioneering work in this area led to the synthesis of Bifonazole, which was first patented in 1974 and received approval for medical use in 1983.[1] The synthesis of Bifonazole necessitated the development of an efficient route to its core intermediate, [1,1'-Biphenyl]-4-yl(phenyl)methanol. Early methods, as described in the patent literature, laid the groundwork for the now well-established synthetic pathways.
Synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol
The primary and most widely employed method for the synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol involves a two-step process: Friedel-Crafts acylation followed by reduction.
Part 1: Friedel-Crafts Acylation of Biphenyl
The initial step involves the electrophilic aromatic substitution of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4-phenylbenzophenone.[1]
Reaction:
Biphenyl + Benzoyl Chloride --(AlCl₃)--> 4-Phenylbenzophenone + HCl
Mechanism:
The Friedel-Crafts acylation proceeds through the formation of an acylium ion, which then acts as the electrophile.[2][3][4][5]
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of benzoyl chloride, weakening the C-Cl bond and leading to the formation of a resonance-stabilized acylium ion.
-
Electrophilic Attack: The acylium ion attacks the electron-rich biphenyl ring. The substitution predominantly occurs at the para-position (position 4) of one of the phenyl rings due to steric hindrance and electronic effects.
-
Deprotonation: A base (such as the AlCl₄⁻ complex) removes a proton from the intermediate carbocation, restoring the aromaticity of the biphenyl ring and regenerating the Lewis acid catalyst. However, the product, 4-phenylbenzophenone, can form a complex with AlCl₃, often requiring stoichiometric amounts of the catalyst.[3]
Experimental Protocol: Synthesis of 4-Phenylbenzophenone
-
In a reaction vessel equipped with a stirrer and a reflux condenser, suspend anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane or carbon disulfide.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of benzoyl chloride in the same solvent to the cooled suspension.
-
To this mixture, add a solution of biphenyl in the same solvent dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude 4-phenylbenzophenone.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or hexane.
Part 2: Reduction of 4-Phenylbenzophenone
The second step is the reduction of the ketone (4-phenylbenzophenone) to the corresponding secondary alcohol, [1,1'-Biphenyl]-4-yl(phenyl)methanol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions.[1][6][7][8]
Reaction:
4-Phenylbenzophenone --(NaBH₄, Methanol)--> [1,1'-Biphenyl]-4-yl(phenyl)methanol
Mechanism:
The reduction with sodium borohydride involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone.[9][10]
-
Nucleophilic Attack: The hydride ion from NaBH₄ attacks the carbonyl carbon of 4-phenylbenzophenone, breaking the pi bond of the C=O group and forming an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is then protonated by the solvent (e.g., methanol) to yield the final product, [1,1'-Biphenyl]-4-yl(phenyl)methanol.
Experimental Protocol: Synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol
-
Dissolve 4-phenylbenzophenone in a suitable solvent, such as methanol or ethanol, in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the cooled solution with stirring. The reaction is exothermic and generates hydrogen gas.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a few hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess sodium borohydride and the borate esters.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude [1,1'-Biphenyl]-4-yl(phenyl)methanol by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Alternative Synthesis Route: Suzuki-Miyaura Coupling
An alternative and versatile approach to the biphenyl core structure is the Suzuki-Miyaura cross-coupling reaction.[11][12][13][14][15][16][17] This method can be adapted to synthesize the precursor ketone, 4-phenylbenzophenone. For instance, 4-bromobenzophenone can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base. The resulting 4-phenylbenzophenone can then be reduced as described above.
Reaction:
4-Bromobenzophenone + Phenylboronic Acid --(Pd catalyst, Base)--> 4-Phenylbenzophenone
This method offers the advantage of creating the biphenyl linkage under milder conditions and with a broader tolerance for various functional groups.
Characterization and Physicochemical Properties
The synthesized [1,1'-Biphenyl]-4-yl(phenyl)methanol can be characterized using various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₉H₁₆O |
| Molecular Weight | 260.33 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 95-96 °C |
| Boiling Point | 258-260 °C at 17 Torr |
| Solubility | Soluble in common organic solvents like acetone, ethanol, and dichloromethane. |
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum would typically show signals for the aromatic protons in the range of δ 7.2-7.6 ppm and a characteristic singlet for the benzylic proton (CH-OH) around δ 5.8 ppm. The hydroxyl proton signal is often broad and can appear over a wide range of chemical shifts.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum would display signals for the aromatic carbons and a signal for the benzylic carbon (CH-OH) in the range of δ 75-80 ppm.
-
IR (KBr): The infrared spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic absorptions for the aromatic C-H and C=C bonds.
Applications of [1,1'-Biphenyl]-4-yl(phenyl)methanol
The primary application of [1,1'-Biphenyl]-4-yl(phenyl)methanol is as a crucial intermediate in the synthesis of the antifungal drug Bifonazole .[1][18][19][20][21][22]
Synthesis of Bifonazole
The final step in the synthesis of Bifonazole involves the reaction of [1,1'-Biphenyl]-4-yl(phenyl)methanol with imidazole. This is typically achieved by first converting the alcohol to a better leaving group, such as a halide (e.g., by reacting with thionyl chloride), followed by nucleophilic substitution with imidazole.
Reaction Sequence:
-
[1,1'-Biphenyl]-4-yl(phenyl)methanol + SOCl₂ → 4-(Chloro(phenyl)methyl)-1,1'-biphenyl + SO₂ + HCl
-
4-(Chloro(phenyl)methyl)-1,1'-biphenyl + Imidazole → Bifonazole + HCl
Other Potential Applications
While its role in Bifonazole synthesis is predominant, the structural motif of [1,1'-Biphenyl]-4-yl(phenyl)methanol suggests its potential as a building block in other areas:
-
Materials Science: The rigid biphenyl core is a common feature in liquid crystals and other advanced materials. Derivatives of this alcohol could be explored for such applications.
-
Organic Synthesis: It can serve as a precursor for the synthesis of other complex molecules containing the biphenyl moiety, which is a privileged structure in medicinal chemistry.[23]
Conclusion
[1,1'-Biphenyl]-4-yl(phenyl)methanol is a compound of significant industrial and academic interest. Its synthesis, primarily through the robust Friedel-Crafts acylation and subsequent reduction, is a well-established process. Its history is a testament to the importance of key intermediates in the development of pharmaceuticals. For researchers in drug discovery and organic synthesis, a thorough understanding of the synthesis and properties of this compound provides a valuable tool for the creation of novel molecules with potential therapeutic applications.
Visualizations
Synthesis Workflow of [1,1'-Biphenyl]-4-yl(phenyl)methanol
Caption: Overall workflow for the synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol.
Mechanism of Friedel-Crafts Acylation
Caption: Simplified mechanism of the Friedel-Crafts acylation step.
References
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
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Baltus, C. B. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. 2010. [Link]
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Wiedemann, J., et al. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. ChemistryOpen. 2025. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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Cheméo. Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). [Link]
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Zenodo. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. 2022. [Link]
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University of Massachusetts Boston. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. [Link]
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Sciencemadness.org. Reduction of Benzophenone. [Link]
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Semantic Scholar. Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. 2011. [Link]
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PubChem. alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol. [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. 2018. [Link]
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PubChem. (1,1'-Biphenyl)-4-methanol. [Link]
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NIST. [1,1'-Biphenyl]-4-methanol. [Link]
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ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... [Link]
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Organic Syntheses. 1,1'-Biphenyl, 2-methyl-4'-nitro-. [Link]
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Sajid, N., et al. Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation: Agar Well Diffusion Method, Docking Studies and DFT Insights. Chiang Mai Journal of Science. 2025. [Link]
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Sciencing. Reduction Of Benzophenone By Sodium Borohydride. 2022. [Link]
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Chemistry Online. Reduction of benzophenone into diphenylmethanol with NaBH4. 2023. [Link]
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Al-Majid, A. M., et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. 2023. [Link]
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ResearchGate. Synthesis of Biphenyls. 2011. [Link]
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ResearchGate. Friedel–Crafts acylation of biphenyl with anhydrides. [Link]
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Frontiers. Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. [Link]
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Indian Academy of Sciences. An efficient synthesis, X-ray and spectral characterization of biphenyl derivatives. [Link]
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ResearchGate. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. 2023. [Link]
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Van Eijck, B. P., et al. 1-[(Biphenyl-4-yl)(phenyl)methyl]-1H-imidazole (bifonazole). Acta Crystallographica Section E: Structure Reports Online. 2011. [Link]
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An In-depth Technical Guide to the Potential Biological Activities of [1,1'-Biphenyl]-4-yl(phenyl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
[1,1'-Biphenyl]-4-yl(phenyl)methanol, a distinct chemical entity featuring a biphenyl scaffold, stands as a compelling candidate for biological investigation. While direct research on this specific molecule is nascent, its structural components are prevalent in a multitude of biologically active compounds. This guide synthesizes the current understanding of related biphenyl derivatives to postulate and provide a comprehensive framework for exploring the potential therapeutic applications of [1,1'-Biphenyl]-4-yl(phenyl)methanol. We delve into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, and as a modulator of key enzymatic and receptor pathways. This document serves as a foundational resource, offering not only a scientific rationale for investigation but also detailed, actionable experimental protocols to empower researchers in their quest for novel therapeutic discoveries.
Introduction: The Biphenyl Moiety as a Privileged Scaffold in Medicinal Chemistry
The biphenyl moiety is a recurring structural motif in a vast array of approved drugs and clinical candidates, underscoring its significance as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure provides a robust framework for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. Derivatives of the biphenyl core have demonstrated a remarkable diversity of biological activities, including but not limited to, potent anticancer, anti-inflammatory, and antimicrobial effects.[1]
[1,1'-Biphenyl]-4-yl(phenyl)methanol, possessing this key biphenyl group in conjunction with a phenylmethanol component, presents a unique stereochemical and electronic profile. This guide will explore the untapped potential of this molecule by drawing parallels with structurally analogous compounds and will provide the necessary technical details for its systematic biological evaluation.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of [1,1'-Biphenyl]-4-yl(phenyl)methanol is fundamental to its study. These properties influence its solubility, membrane permeability, and metabolic stability, all of which are critical determinants of its biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆O | [2] |
| Molecular Weight | 260.33 g/mol | [2] |
| Melting Point | 95-96 °C | [2] |
| Boiling Point | 184 °C at 11 mmHg | [3] |
| LogP | 4.43530 | [4] |
| Solubility | Soluble in acetone | [3] |
The synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol can be achieved through several established synthetic routes. A common approach involves the Suzuki-Miyaura coupling of a suitably protected 4-bromobenzyl alcohol derivative with phenylboronic acid, followed by deprotection. Alternatively, the reduction of the corresponding ketone, [1,1'-biphenyl]-4-yl(phenyl)methanone, using reducing agents like sodium borohydride, offers a direct route to the target molecule.[2][5] The availability of these synthetic strategies ensures a reliable supply of the compound for extensive biological screening.
Potential Biological Activities and Investigative Frameworks
Based on the extensive literature on biphenyl-containing molecules, we have identified several key areas where [1,1'-Biphenyl]-4-yl(phenyl)methanol holds significant promise. For each area, we provide a scientific rationale and a detailed experimental protocol for investigation.
Anticancer Potential
The biphenyl scaffold is a cornerstone in the design of numerous anticancer agents. Its derivatives have been shown to exert cytotoxic and antiproliferative effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[6][7] Notably, certain biphenyl compounds have been identified as potent topoisomerase II poisons and inhibitors of histone deacetylases (HDACs), both of which are validated targets in cancer therapy.[1] Furthermore, recent studies have highlighted the role of biphenyl derivatives in modulating the immune response against tumors by inducing the dimerization of PD-L1.[8]
This protocol outlines a primary screening cascade to evaluate the anticancer potential of [1,1'-Biphenyl]-4-yl(phenyl)methanol.
Objective: To determine the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like MCF-10A for counter-screening)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
[1,1'-Biphenyl]-4-yl(phenyl)methanol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of [1,1'-Biphenyl]-4-yl(phenyl)methanol in DMSO. Perform serial dilutions in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assay (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.[9][10]
Caption: Workflow for in vitro anticancer screening.
Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases. Biphenyl derivatives have been investigated for their anti-inflammatory effects, often attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and to modulate inflammatory signaling pathways like NF-κB.[1]
This protocol describes two common in vitro assays to assess the anti-inflammatory potential of the compound.[1][11][12]
A. Inhibition of Protein Denaturation Assay:
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit thermally induced protein denaturation.
Procedure:
-
Prepare a reaction mixture containing 0.5% w/v bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.3).
-
Add varying concentrations of [1,1'-Biphenyl]-4-yl(phenyl)methanol (e.g., 100-500 µg/mL) to the BSA solution. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.
-
Incubate the samples at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
B. Human Red Blood Cell (HRBC) Membrane Stabilization Assay:
Principle: The HRBC membrane is analogous to the lysosomal membrane. Its stabilization by a compound suggests the ability to prevent the release of lysosomal enzymes, which are mediators of inflammation.
Procedure:
-
Prepare a 10% v/v suspension of fresh human red blood cells in isotonic buffer.
-
Incubate the HRBC suspension with varying concentrations of the test compound and a positive control (e.g., diclofenac sodium) at 56°C for 30 minutes in a water bath.
-
Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin release) at 560 nm.
-
Calculate the percentage of membrane stabilization.[12]
Antimicrobial Activity
The biphenyl scaffold is present in several antifungal agents. Biphenyl imidazole derivatives, for instance, have shown potent activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans, often by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[13] The structural features of [1,1'-Biphenyl]-4-yl(phenyl)methanol warrant an investigation into its potential antimicrobial, particularly antifungal, properties.
This protocol is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][14][15][16]
Objective: To determine the MIC of [1,1'-Biphenyl]-4-yl(phenyl)methanol against a panel of pathogenic fungi.
Materials:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
[1,1'-Biphenyl]-4-yl(phenyl)methanol
-
Standard antifungal drug (e.g., fluconazole)
Procedure:
-
Preparation of Inoculum: Grow the fungal strains on a suitable agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound and the standard drug in the 96-well plates using RPMI-1640 medium.
-
Inoculation: Inoculate each well with the standardized fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Caption: Workflow for broth microdilution assay.
Modulation of Key Enzymes and Receptors
The versatility of the biphenyl scaffold extends to its ability to interact with a range of enzymes and receptors.
-
Histone Deacetylase (HDAC) Inhibition: Biphenyl-based compounds have been developed as HDAC inhibitors, which are a class of anticancer agents that promote histone acetylation, leading to changes in gene expression and the induction of apoptosis.[1]
-
Topoisomerase II Poisoning: Certain biphenyl derivatives act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and cell death.[1]
-
Angiotensin II Receptor Antagonism: The biphenyl tetrazole moiety is a key feature of the "sartan" class of angiotensin II receptor blockers used to treat hypertension.[1]
-
TRPV1 Antagonism: Biphenyl-4-carboxamide derivatives have been explored as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for the treatment of neuropathic pain.[17]
A. HDAC Inhibitor Screening Assay (Fluorometric):
Principle: This assay utilizes a fluorogenic substrate that is deacetylated by HDACs. Subsequent treatment with a developer produces a fluorescent signal that is proportional to HDAC activity. Inhibition of HDACs results in a decreased fluorescent signal.[6][18][19][20]
Procedure:
-
In a 96-well plate, combine the test compound, a source of HDAC enzyme (e.g., HeLa nuclear extract), and the fluorogenic HDAC substrate.
-
Incubate the mixture to allow for the deacetylation reaction to occur.
-
Add the developer solution to each well.
-
Measure the fluorescence using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
Calculate the percentage of HDAC inhibition and determine the IC₅₀ value.
B. Topoisomerase II Decatenation Assay:
Principle: Topoisomerase II can decatenate, or unlink, intertwined DNA circles found in kinetoplast DNA (kDNA). Inhibitors of topoisomerase II will prevent this decatenation.[13][21][22][23]
Procedure:
-
Incubate purified human topoisomerase IIα with kDNA in the presence of varying concentrations of the test compound. Etoposide can be used as a positive control.
-
Stop the reaction and separate the DNA products by agarose gel electrophoresis.
-
Visualize the DNA using a DNA stain (e.g., ethidium bromide). Decatenated DNA will migrate faster than the catenated kDNA network.
-
Assess the inhibitory effect of the compound by observing the reduction in the amount of decatenated product.
Concluding Remarks and Future Directions
[1,1'-Biphenyl]-4-yl(phenyl)methanol represents a molecule of significant interest for biological investigation. Its structural similarity to a wide range of bioactive compounds provides a strong rationale for exploring its potential as a novel therapeutic agent. The experimental frameworks provided in this guide offer a clear and systematic path for researchers to elucidate the biological activities of this promising compound. Future in-depth studies should focus on elucidating the precise mechanisms of action, conducting structure-activity relationship (SAR) studies with synthesized derivatives, and ultimately, evaluating the most promising candidates in preclinical in vivo models. The exploration of [1,1'-Biphenyl]-4-yl(phenyl)methanol and its analogs could pave the way for the development of new and effective treatments for a variety of human diseases.
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An In-depth Technical Guide to the Derivatives and Analogs of [1,1'-Biphenyl]-4-yl(phenyl)methanol
Abstract
The [1,1'-biphenyl]-4-yl(phenyl)methanol core structure represents a privileged scaffold in medicinal chemistry and materials science. Its inherent structural rigidity, coupled with the potential for diverse functionalization, has led to the development of a wide array of derivatives and analogs with significant biological activities and material properties. This technical guide provides a comprehensive overview of this chemical space, with a particular focus on its applications in drug development and advanced materials. We will delve into the synthesis, mechanism of action, and structure-activity relationships of key derivatives, including the potent antifungal agent Bifonazole, as well as emerging antibacterial, anticancer, and antihypertensive compounds. Furthermore, the utility of this biphenyl scaffold in the design of novel polymers and liquid crystals will be explored. This guide is intended for researchers, scientists, and professionals in drug development and materials science seeking a detailed understanding of this versatile chemical entity.
The [1,1'-Biphenyl]-4-yl(phenyl)methanol Core: A Foundation for Innovation
[1,1'-Biphenyl]-4-yl(phenyl)methanol is an alcohol featuring a central methanol carbon bonded to a phenyl group and a biphenyl group. This foundational structure provides a unique combination of steric bulk and conformational flexibility, making it an attractive starting point for the synthesis of a diverse range of molecules. The biphenyl moiety, in particular, is a common feature in many biologically active compounds and functional materials, imparting favorable properties such as thermal stability and crystallinity.
The core structure can be synthesized through various methods, with a common approach involving the reduction of the corresponding ketone, [1,1'-biphenyl]-4-yl(phenyl)methanone. This ketone precursor is often prepared via Friedel-Crafts acylation of biphenyl with benzoyl chloride.
Antifungal Agents: The Bifonazole Story
One of the most well-known derivatives of [1,1'-biphenyl]-4-yl(phenyl)methanol is the imidazole antifungal drug, Bifonazole. Patented in 1974 and approved for medical use in 1983, Bifonazole is widely used in topical formulations for the treatment of various skin mycoses.[1]
Synthesis of Bifonazole
The synthesis of Bifonazole is a multi-step process that begins with the Friedel-Crafts acylation of biphenyl to form 4-phenylbenzophenone. This ketone is then reduced to the corresponding alcohol, [1,1'-Biphenyl]-4-yl(phenyl)methanol. Subsequent halogenation followed by amination with imidazole yields Bifonazole.[1]
Experimental Protocol: Synthesis of Bifonazole
Step 1: Friedel-Crafts Acylation to yield 4-Phenylbenzophenone
-
In a reaction vessel, combine biphenyl and benzoyl chloride.
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), while maintaining a controlled temperature.
-
Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a suitable workup procedure, typically involving the addition of ice and hydrochloric acid.
-
Extract the product with an organic solvent and purify by recrystallization or chromatography.
Step 2: Reduction to [1,1'-Biphenyl]-4-yl(phenyl)methanol
-
Dissolve 4-phenylbenzophenone in a suitable solvent, such as ethanol.
-
Add a reducing agent, for example, sodium borohydride (NaBH₄), in portions.
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
Perform an aqueous workup to decompose the excess reducing agent and borate esters.
-
Extract the product and purify as necessary.
Step 3: Halogenation
-
Treat the [1,1'-Biphenyl]-4-yl(phenyl)methanol with a halogenating agent like thionyl chloride (SOCl₂) in an inert solvent.[1]
-
This step converts the hydroxyl group into a good leaving group, typically a chloride.
Step 4: Amination with Imidazole
-
React the halogenated intermediate with imidazole in a suitable solvent to afford Bifonazole.[1]
-
Purify the final product by recrystallization or chromatography.
Mechanism of Action
Bifonazole exhibits a dual mode of action that distinguishes it from other azole antifungals. It primarily inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] By inhibiting its synthesis, Bifonazole disrupts the integrity and function of the fungal cell membrane.[2][3]
Additionally, Bifonazole inhibits HMG-CoA reductase, another key enzyme in the sterol biosynthesis pathway.[1] This dual inhibition contributes to its fungicidal properties against dermatophytes.[1]
Diagram: Ergosterol Biosynthesis Pathway and Site of Action of Bifonazole
Caption: Bifonazole's dual inhibition in the ergosterol pathway.
Antifungal Activity
Bifonazole possesses a broad spectrum of activity against dermatophytes, yeasts, molds, and other fungi.[4][5][6] Its efficacy varies depending on the fungal species.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Trichophyton rubrum | 0.125 - 32 | [7] |
| Candida albicans | >100 | [8] |
| Candida parapsilosis | 1.56 | [8] |
| Cryptococcus neoformans | 0.78 | [8] |
Antibacterial Derivatives
The versatility of the [1,1'-biphenyl]-4-yl(phenyl)methanol scaffold extends to the development of antibacterial agents. A notable example is the synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4-methylpyridin-2-amine derivatives, which have shown efficacy against multidrug-resistant bacteria.[9][10]
Synthesis via Suzuki-Miyaura Coupling
These antibacterial derivatives are often synthesized using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the efficient coupling of an aryl boronic acid with an aryl halide.
Experimental Protocol: Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4-methylpyridin-2-amines
-
Preparation of the Aryl Halide Precursor: Synthesize N-(4-bromobenzyl)-4-methylpyridin-2-amine by reacting 2-amino-4-methylpyridine with 4-bromobenzyl bromide in the presence of a base like potassium carbonate in a solvent such as DMF.[9]
-
Suzuki-Miyaura Coupling:
-
In a reaction flask, combine the N-(4-bromobenzyl)-4-methylpyridin-2-amine, a substituted phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄).[9]
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.[9]
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) until the reaction is complete.[9]
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the final product using column chromatography.
-
Diagram: Suzuki-Miyaura Coupling for Biphenyl Synthesis
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Antibacterial Activity
Certain derivatives have demonstrated significant activity against extensively drug-resistant Salmonella Typhi. For instance, compound 5b from one study exhibited a Minimum Inhibitory Concentration (MIC) of 3.125 mg/mL.[9][10] Molecular docking studies suggest that these compounds may act by inhibiting DNA gyrase, a crucial bacterial enzyme.[9][10]
Anticancer Derivatives
The biphenyl scaffold is a prominent feature in a number of compounds with promising anticancer activity. Research has focused on hydroxylated biphenyl compounds and thiazolidine-2,4-dione-biphenyl derivatives.
Hydroxylated Biphenyl Compounds
Hydroxylated biphenyls, structurally related to curcumin, have shown potent antitumor activity against malignant melanoma cells.[3][11] These compounds have been found to inhibit cell proliferation and induce apoptosis.[3][11]
Mechanism of Action: These compounds can induce cell cycle arrest, typically at the G2/M transition, and trigger apoptosis through caspase activation and PARP cleavage.[3][11]
| Cell Line (Melanoma) | Compound 11 IC₅₀ (µM) | Compound 12 IC₅₀ (µM) | Reference |
| A375 | 1.7 ± 0.5 | 2.0 ± 0.7 | [3] |
| SK-MEL-28 | 2.9 (T24) | 3.8 (T24) | [3] |
Thiazolidine-2,4-dione-biphenyl Derivatives
Derivatives incorporating a thiazolidine-2,4-dione moiety have also been synthesized and evaluated for their anticancer properties against various cancer cell lines.[12][13]
Synthesis: The synthesis typically involves a Knoevenagel condensation between a substituted aromatic aldehyde and thiazolidine-2,4-dione, followed by further modifications.[12]
Some of these compounds have shown moderate to good activity, with molecular docking studies suggesting they may target the EGFR active site.[13]
Other Biologically Active Derivatives
The versatility of the [1,1'-biphenyl]-4-yl(phenyl)methanol core has led to the exploration of derivatives with other therapeutic applications. For instance, derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been synthesized and evaluated as potential angiotensin-II receptor antagonists for the treatment of hypertension.[14][15]
Applications in Materials Science
Beyond its biomedical applications, the biphenyl scaffold is a valuable building block in materials science, particularly in the development of polymers and liquid crystals.
Biphenyl-Containing Polymers
The rigid nature of the biphenyl unit contributes to the thermal stability and mechanical strength of polymers. Poly(aryl ether–bisketone)s containing biphenyl moieties have been synthesized and shown to possess high glass-transition and melting temperatures, as well as excellent thermal stability.[1] Crosslinked polymers with biphenyl side groups have also been developed, exhibiting interesting network properties due to intramolecular π-π interactions.[4]
Liquid Crystals
The linear and rigid structure of the biphenyl group makes it an ideal mesogenic core for the design of liquid crystals. A variety of liquid crystalline materials based on biphenyl derivatives have been synthesized, including azomethine/ester liquid crystals and push-pull biphenyl derivatives.[7][16] These materials exhibit a range of mesophases, such as nematic and smectic phases, over broad temperature ranges, making them suitable for applications in displays and other optoelectronic devices.[9][16][17]
Conclusion
The [1,1'-biphenyl]-4-yl(phenyl)methanol core and its derivatives represent a rich and diverse area of chemical research with significant implications for both medicine and materials science. From the well-established antifungal agent Bifonazole to promising new antibacterial, anticancer, and antihypertensive compounds, the therapeutic potential of this scaffold is vast. Furthermore, its application in the creation of high-performance polymers and advanced liquid crystalline materials highlights its versatility. The continued exploration of this chemical space, driven by innovative synthetic methodologies such as the Suzuki-Miyaura coupling, is poised to yield even more remarkable discoveries in the years to come. This guide serves as a testament to the enduring importance of this fundamental chemical structure and a roadmap for future investigations.
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- 10. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 11. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journal.waocp.org [journal.waocp.org]
- 13. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
Methodological & Application
The Strategic Utility of [1,1'-Biphenyl]-4-yl(phenyl)methanol in Advanced Organic Synthesis
Introduction: Unveiling the Potential of a Versatile Benzhydrol Derivative
[1,1'-Biphenyl]-4-yl(phenyl)methanol is a biaryl alcohol that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique structural architecture, featuring a central stereogenic carbinol carbon flanked by a phenyl and a biphenyl moiety, imparts a combination of steric bulk and electronic properties that can be strategically exploited. This guide provides an in-depth exploration of the applications of [1,1'-Biphenyl]-4-yl(phenyl)methanol, offering detailed protocols for its key transformations. The content herein is curated for researchers, scientists, and professionals in drug development who seek to leverage this versatile building block in the synthesis of complex molecular architectures, advanced materials, and chiral entities.
The core value of [1,1'-Biphenyl]-4-yl(phenyl)methanol lies in the reactivity of its secondary alcohol functionality and the stereochemical information that can be embedded within its chiral form. The hydroxyl group is a gateway to a multitude of chemical transformations, including oxidation to the corresponding ketone and nucleophilic substitutions. Furthermore, the enantiomerically pure forms of this alcohol are highly sought-after precursors for the synthesis of chiral ligands and auxiliaries, which are instrumental in asymmetric catalysis.
Core Synthetic Transformations and Protocols
This section details the primary applications of [1,1'-Biphenyl]-4-yl(phenyl)methanol, providing both the rationale behind the synthetic choices and step-by-step protocols for their execution.
Oxidation to [1,1'-Biphenyl]-4-yl(phenyl)methanone: Accessing a Key Prochiral Precursor
The oxidation of [1,1'-Biphenyl]-4-yl(phenyl)methanol to its corresponding ketone, [1,1'-biphenyl]-4-yl(phenyl)methanone, is a fundamental transformation.[1] This ketone is not only a valuable synthetic intermediate in its own right but also serves as the prochiral precursor for the asymmetric synthesis of chiral [1,1'-Biphenyl]-4-yl(phenyl)methanol. The Swern oxidation is a particularly effective method for this transformation due to its mild reaction conditions and high tolerance for various functional groups.[2][3]
Causality of Experimental Choices: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the highly reactive chloro(dimethyl)sulfonium chloride. This species readily reacts with the alcohol at low temperatures to form an alkoxysulfonium salt. The subsequent addition of a hindered base, such as triethylamine, facilitates an intramolecular elimination to yield the ketone, dimethyl sulfide, and triethylammonium chloride. The low reaction temperature (-78 °C) is crucial to prevent side reactions and the decomposition of the reactive intermediates.[4]
Protocol 1: Swern Oxidation of [1,1'-Biphenyl]-4-yl(phenyl)methanol
Materials:
-
[1,1'-Biphenyl]-4-yl(phenyl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.2 eq) to the cooled DCM, followed by the dropwise addition of a solution of anhydrous DMSO (2.2 eq) in DCM (2 mL). Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of [1,1'-Biphenyl]-4-yl(phenyl)methanol (1.0 eq) in DCM (5 mL) dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and continue stirring at -78 °C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford [1,1'-biphenyl]-4-yl(phenyl)methanone as a white solid.
Data Presentation:
| Entry | Starting Alcohol | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | [1,1'-Biphenyl]-4-yl(phenyl)methanol | (COCl)2, DMSO, Et3N | DCM | -78 to rt | >95 |
Diagram of Swern Oxidation Workflow:
Caption: Workflow for the Swern oxidation of [1,1'-Biphenyl]-4-yl(phenyl)methanol.
Nucleophilic Substitution via the Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into a variety of functional groups with a predictable inversion of stereochemistry.[5][6] This is particularly valuable for sterically hindered secondary alcohols like [1,1'-Biphenyl]-4-yl(phenyl)methanol, where traditional SN2 reactions may be sluggish. The reaction proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups.[7]
Causality of Experimental Choices: The reaction is driven by the in situ formation of a phosphonium salt from triphenylphosphine (PPh3) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This phosphonium species activates the alcohol's hydroxyl group, converting it into a good leaving group. A suitable nucleophile can then displace the activated hydroxyl group in an SN2 fashion, leading to the product with inverted stereochemistry. The choice of a more acidic nucleophile (pKa < 15) is generally preferred to ensure efficient reaction.[5][6]
Protocol 2: Mitsunobu Reaction of (R)-[1,1'-Biphenyl]-4-yl(phenyl)methanol with Benzoic Acid
Materials:
-
(R)-[1,1'-Biphenyl]-4-yl(phenyl)methanol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Benzoic acid
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-[1,1'-Biphenyl]-4-yl(phenyl)methanol (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.2 eq).
-
Add anhydrous THF (10 mL) and stir until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise to the cooled solution over 10 minutes. The reaction mixture will typically turn from colorless to a pale yellow/orange.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (S)-[1,1'-biphenyl]-4-yl(phenyl)methyl benzoate.
Data Presentation:
| Entry | Chiral Alcohol | Nucleophile | Reagents | Solvent | Product Configuration | Yield (%) |
| 1 | (R)-[1,1'-Biphenyl]-4-yl(phenyl)methanol | Benzoic Acid | PPh3, DIAD | THF | (S) | ~85-95 |
Diagram of Mitsunobu Reaction Mechanism:
Caption: Mechanism of the Mitsunobu reaction showing inversion of stereochemistry.
Application in the Synthesis of Chiral Ligands: A Gateway to Asymmetric Catalysis
Causality of Experimental Choices: The synthesis of a chiral phosphine ligand from a chiral alcohol typically involves a two-step process. First, the alcohol is converted into a better leaving group, such as a mesylate or tosylate. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. In the second step, the sulfonate is displaced by a phosphide nucleophile, such as diphenylphosphine, to form the desired chiral phosphine ligand. The use of a strong, non-nucleophilic base in the first step is important to deprotonate the alcohol without competing in the substitution reaction. The second step is a standard SN2 reaction, which proceeds with inversion of configuration at the stereocenter.
Protocol 3: Representative Synthesis of a Chiral Monophosphine Ligand
Materials:
-
(S)-[1,1'-Biphenyl]-4-yl(phenyl)methanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Diphenylphosphine (HPPh2)
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
Step 1: Mesylation of the Alcohol
-
Dissolve (S)-[1,1'-Biphenyl]-4-yl(phenyl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction with water (10 mL) and extract with DCM (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to give the crude mesylate, which is used in the next step without further purification.
Step 2: Nucleophilic Substitution with Diphenylphosphide
-
In a separate flame-dried flask under nitrogen, dissolve diphenylphosphine (1.2 eq) in anhydrous THF (10 mL) and cool to -78 °C.
-
Add n-butyllithium (1.2 eq) dropwise to form the lithium diphenylphosphide solution.
-
Add a solution of the crude mesylate from Step 1 in anhydrous THF (5 mL) to the lithium diphenylphosphide solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH4Cl solution (10 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by chromatography on silica gel (deoxygenated solvents) to afford the chiral phosphine ligand.
Data Presentation:
| Entry | Chiral Precursor | Reagents | Product | Configuration |
| 1 | (S)-[1,1'-Biphenyl]-4-yl(phenyl)methanol | 1. MsCl, Et3N; 2. LiPPh2 | (R)-([1,1'-Biphenyl]-4-yl(phenyl)methyl)diphenylphosphine | (R) |
Diagram of Chiral Ligand Synthesis Workflow:
Caption: A representative workflow for the synthesis of a chiral phosphine ligand.
Conclusion: A Versatile Tool for the Synthetic Chemist
[1,1'-Biphenyl]-4-yl(phenyl)methanol and its chiral derivatives are valuable and versatile tools in the arsenal of the modern organic chemist. Its utility as a synthetic intermediate for the preparation of complex ketones and as a precursor for the construction of sophisticated chiral ligands underscores its importance in both academic research and industrial drug development. The protocols detailed in this guide provide a practical framework for harnessing the full potential of this remarkable molecule, enabling the synthesis of a diverse array of target structures with high efficiency and stereocontrol. As the demand for enantiomerically pure compounds continues to grow, the strategic application of chiral building blocks like [1,1'-Biphenyl]-4-yl(phenyl)methanol will undoubtedly play an increasingly critical role in advancing the frontiers of chemical synthesis.
References
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Organic Syntheses. A general procedure for Mitsunobu inversion of sterically hindered alcohols. Org. Synth.1997 , 74, 247. [Link]
-
Scribd. Mitsunobu Reaction. [Link]
-
Chemistry LibreTexts. Swern oxidation. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
J&K Scientific LLC. Swern Oxidation. [Link]
-
Michigan State University Department of Chemistry. Swern Oxidation Procedure. [Link]
-
National Center for Biotechnology Information. (Biphenyl-4-yl)(phenyl)methanone. PubChem Compound Summary for CID 16555. [Link]
-
Imamoto, T. Synthesis and applications of high-performance P-chiral phosphine ligands. J. Synth. Org. Chem., Jpn.2009 , 67(1), 2-13. [Link]
-
Zhang, X. Synthesis of Chiral Phosphine Ligands with Aromatic Backbones and Their Applications in Asymmetric Catalysis. Tetrahedron Lett.1997 , 38(34), 5903-5906. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
NIST. Methanone, [1,1'-biphenyl]-4-ylphenyl-. [Link]
Sources
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- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
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- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: [1,1'-Biphenyl]-4-yl(phenyl)methanol as a Progenitor for Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Biphenylmethanol Scaffold
In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount for achieving high enantioselectivity in the synthesis of valuable chiral molecules, which form the cornerstone of many pharmaceuticals and fine chemicals.[1] The biphenyl moiety is a privileged structural motif in numerous highly effective chiral ligands, prized for its steric bulk and conformational rigidity, which are essential for creating a well-defined chiral pocket around a metal center.[2] While [1,1'-Biphenyl]-4-yl(phenyl)methanol itself is not extensively documented as a direct catalyst ligand, its inherent structural features—a secondary alcohol for metal chelation and a bulky biphenyl group for steric influence—make it an exemplary progenitor for a new class of chiral ligands.
This guide explores the potential applications of chiral derivatives of [1,1'-Biphenyl]-4-yl(phenyl)methanol as ligands in asymmetric catalysis. Drawing upon established principles and the successful application of structurally analogous benzhydrol and amino alcohol ligands, we provide a detailed protocol for a benchmark reaction: the enantioselective addition of diethylzinc to aldehydes. This reaction serves as a robust platform for evaluating the efficacy of new chiral ligands in forging stereogenic carbon centers.[3][4]
Part 1: Mechanistic Rationale and Ligand Design Principles
The efficacy of chiral alcohol-based ligands in reactions such as the addition of diethylzinc to aldehydes stems from their ability to form a chiral environment around the reacting species. The hydroxyl group of the ligand can coordinate to a metal, such as titanium(IV) isopropoxide, which then acts as a Lewis acid to activate the aldehyde. Simultaneously, the ligand can coordinate to the diethylzinc, bringing the nucleophile into close and stereochemically defined proximity to the activated aldehyde.
The proposed catalytic cycle, based on well-established models for similar β-amino alcohol ligands, is depicted below.
Figure 1: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, mediated by a chiral ligand derived from [1,1'-Biphenyl]-4-yl(phenyl)methanol.
The biphenyl group in a ligand derived from [1,1'-Biphenyl]-4-yl(phenyl)methanol would play a crucial role in shielding one face of the aldehyde, thereby directing the nucleophilic attack of the ethyl group from the diethylzinc to the opposite face, leading to a high degree of enantioselectivity. Further functionalization, for instance, by introducing an amino group at the ortho-position of the phenyl ring to create a β-amino alcohol, could enhance the chelating ability and catalytic activity of the ligand.[5]
Part 2: Application in Asymmetric Synthesis - A Model Reaction
The enantioselective addition of diethylzinc to benzaldehyde is a classic test reaction to evaluate the performance of a new chiral ligand. The expected outcome is the formation of (R)- or (S)-1-phenyl-1-propanol, with the specific enantiomer depending on the chirality of the ligand used.
To establish a benchmark for a potential ligand derived from [1,1'-Biphenyl]-4-yl(phenyl)methanol, the performance of various other chiral alcohol ligands in the addition of diethylzinc to benzaldehyde is summarized below.
| Ligand Class | Representative Ligand Structure | Catalyst Loading (mol%) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| Carbohydrate-Based | D-fructose-derived β-amino alcohol | 20 | 0 | Hexane | - | 92 | [3] |
| Pinane-Based | Chiral aminodiol | 10 | 0 | Toluene | 85 | 87 | [6] |
| Pyridine-Based | C₂-symmetric pyridine β-amino alcohol | 10 | Room Temp | Toluene | 95 | 89 | [5] |
| Sulfinamido Alcohol | (S)-tert-butanesulfinamide derivative | 5-10 | Room Temp | Toluene | >95 | >98 |
This table presents data for analogous reactions and serves as a predictive guide for what might be achievable with a well-designed biphenylmethanol-based ligand.
Part 3: Detailed Experimental Protocol
This protocol outlines the procedure for the enantioselective addition of diethylzinc to benzaldehyde, employing a chiral ligand. For the purpose of this guide, we will assume the use of a chiral derivative of [1,1'-Biphenyl]-4-yl(phenyl)methanol, referred to as (R)-Biphenyl-Methanol-Ligand .
-
(R)-Biphenyl-Methanol-Ligand (or other chiral alcohol ligand)
-
Titanium (IV) isopropoxide [Ti(OiPr)₄]
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard solvents for chromatography (Hexanes, Ethyl Acetate)
-
Inert gas (Argon or Nitrogen)
Figure 2: Step-by-step experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.
-
Catalyst Preparation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the (R)-Biphenyl-Methanol-Ligand (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir until the ligand is fully dissolved.
-
Add titanium (IV) isopropoxide (0.1 mmol, 10 mol%) and stir the mixture at room temperature for 30 minutes. The formation of the chiral titanium complex may be accompanied by a color change.
-
-
Reaction Setup:
-
Cool the flask to 0°C in an ice bath.
-
Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.
-
-
Addition of Diethylzinc:
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (2.2 mL, 2.2 mmol) dropwise to the stirred solution over 10 minutes. Caution: Diethylzinc is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Allow the reaction to stir at 0°C.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0°C.
-
Allow the mixture to warm to room temperature and stir for an additional 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent system) to yield 1-phenyl-1-propanol.
-
Determine the yield and characterize the product by ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Conclusion and Future Outlook
The structural framework of [1,1'-Biphenyl]-4-yl(phenyl)methanol presents a compelling starting point for the development of novel chiral ligands. By leveraging established synthetic methodologies to introduce additional coordinating groups and resolve the racemic alcohol, researchers can unlock its potential in asymmetric catalysis. The protocol detailed herein for the enantioselective addition of diethylzinc to aldehydes provides a robust and reliable method for screening the catalytic efficacy of these new ligands. The insights gained from such studies will undoubtedly contribute to the expanding toolkit of chiral catalysts available to the scientific community, facilitating the efficient and selective synthesis of complex chiral molecules essential for drug discovery and development.
References
-
Zhang, W., et al. (2014). Efficient asymmetric addition of diethylzinc to aldehydes using C₂‐novel chiral pyridine β‐amino alcohols as chiral ligands. Applied Organometallic Chemistry, 28(7), 545–551. [Link]
-
Hernández-Rodríguez, M., et al. (2020). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 25(15), 3379. [Link]
-
Fülöp, F., et al. (2019). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. Molecules, 24(21), 3897. [Link]
-
Gennari, C., et al. (1998). Investigation of a New Family of Chiral Ligands for Enantioselective Catalysis via Parallel Synthesis and High-Throughput Screen. The Journal of Organic Chemistry, 63(16), 5312-5313. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chiral Ligands in Asymmetric Catalysis: The Power of Binaphthyl Structures. [Link]
-
Tsuchimoto, T., et al. (2017). Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3 through Friedel-Crafts Alkylation and Post-Synthetic Hydrolysis or Alcoholysis Catalyzed by Alumina. ChemistryOpen, 6(4), 543-549. [Link]
-
ResearchGate. (n.d.). Benzhydrylation using benzhydrol and strong acid catalyst. [Link]
-
Wikipedia. (n.d.). Diphenylmethanol. [Link]
-
Chan, A. S. C., et al. (2003). Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. Proceedings of the National Academy of Sciences, 100(10), 5664-5668. [Link]
-
Hoveyda, A. H., et al. (2005). Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. Journal of the American Chemical Society, 127(8), 2677-2690. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
- 5. sci-hub.box [sci-hub.box]
- 6. mdpi.com [mdpi.com]
Synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed experimental protocol for the synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol, a key intermediate in the preparation of various organic compounds, including the antimycotic agent Bifonazole[1][2][3]. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the chemical principles, procedural details, and analytical considerations to ensure a successful and reproducible synthesis.
Introduction: Chemical Strategy and Mechanistic Insight
The synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol, a secondary alcohol, can be efficiently achieved through the reduction of the corresponding ketone, 4-phenylbenzophenone ([1,1'-biphenyl]-4-yl(phenyl)methanone). This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a hydroxyl group.
Among the various reducing agents available, sodium borohydride (NaBH₄) is a preferred choice for this particular synthesis due to its selectivity and operational simplicity[4][5][6][7][8]. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups[9][10][11].
The underlying mechanism of this reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone[12][13]. This initial attack forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically from the solvent (e.g., methanol or ethanol) or during an aqueous workup, yields the final secondary alcohol product[9][12].
Experimental Protocol: Reduction of 4-Phenylbenzophenone
This protocol details the step-by-step procedure for the synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol via the sodium borohydride reduction of 4-phenylbenzophenone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Phenylbenzophenone | ≥98% | Commercially Available | Starting material |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available | Reducing agent |
| Methanol (CH₃OH) | Anhydrous | Commercially Available | Solvent |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available | Extraction solvent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | Drying agent |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Prepared in-house | For quenching |
| Deionized Water | In-house | ||
| Round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Reflux condenser | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | For reaction monitoring |
Reaction Scheme
Caption: Reduction of 4-phenylbenzophenone to [1,1'-Biphenyl]-4-yl(phenyl)methanol.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-phenylbenzophenone in 100 mL of methanol. Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of Reducing Agent: To the stirred solution, add 1.5 g of sodium borohydride in small portions over a period of 15-20 minutes. Caution: The addition of NaBH₄ to methanol will generate hydrogen gas, so ensure the reaction is performed in a well-ventilated fume hood. An exothermic reaction may also be observed.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Prepare a TLC plate with a suitable eluent system (e.g., 20% ethyl acetate in hexanes). Spot the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the completion of the reaction. The reaction is typically complete within 1-2 hours at room temperature.
-
Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of 50 mL of 1 M hydrochloric acid. Continue stirring for an additional 15 minutes.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 100 mL of dichloromethane and transfer the mixture to a separatory funnel. Shake the funnel vigorously, allowing the layers to separate. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them with 100 mL of deionized water, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of the Product: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude [1,1'-Biphenyl]-4-yl(phenyl)methanol can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to afford a white crystalline solid.
Workflow Diagram
Caption: Experimental workflow for the synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol.
Characterization of the Final Product
The identity and purity of the synthesized [1,1'-Biphenyl]-4-yl(phenyl)methanol should be confirmed using standard analytical techniques:
-
Melting Point: Compare the melting point of the purified product with the literature value.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure.
-
FTIR: To verify the presence of the hydroxyl (-OH) group and the disappearance of the carbonyl (C=O) group.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Alternative Synthetic Route: The Grignard Reaction
An alternative and powerful method for constructing the C-C bond and the alcohol functionality in one synthetic operation is the Grignard reaction[14][15]. This approach could involve the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 4-biphenylcarboxaldehyde, or conversely, the reaction of 4-biphenylmagnesium bromide with benzaldehyde[16][17][18].
The Grignard reagent is prepared by reacting an organohalide (e.g., bromobenzene or 4-bromobiphenyl) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF)[14][17][18]. The resulting organomagnesium compound is a potent nucleophile and a strong base.
Key Considerations for the Grignard Synthesis:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols[14][19]. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Side Reactions: A common side reaction is the formation of biphenyl through the coupling of the Grignard reagent with unreacted aryl halide[14][15]. This can be minimized by the slow addition of the aryl halide during the formation of the Grignard reagent.
-
Initiation: The reaction between magnesium and the aryl halide can sometimes be difficult to initiate. The use of a small crystal of iodine or mechanical agitation can help to activate the magnesium surface[16].
While the Grignard reaction offers a convergent approach to the target molecule, the reduction of the readily available 4-phenylbenzophenone is often preferred for its operational simplicity and milder reaction conditions.
Conclusion
The synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol via the sodium borohydride reduction of 4-phenylbenzophenone is a reliable and efficient method suitable for laboratory-scale preparations. This protocol provides a detailed and validated procedure for obtaining this valuable synthetic intermediate. By understanding the underlying chemical principles and adhering to the outlined experimental steps, researchers can confidently and safely perform this synthesis.
References
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
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Clark, J. (2015). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
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Ashenhurst, J. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
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Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Chad's Prep. [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
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Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355. [Link]
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University of Massachusetts Boston. (n.d.). XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. UMass Boston. [Link]
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Chemistry LibreTexts. (2024). Grignard Reaction: Synthesis of Triphenylmethanol. Chemistry LibreTexts. [Link]
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Rem, E. (2017). Experiment 9: Grignard Reagents. Preparation of triphenylmethanol. Medium. [Link]
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Wikipedia. (n.d.). Phenylmagnesium bromide. Wikipedia. [Link]
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Sajid, N., et al. (2025). Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4-methylpyridin-2-amines and Antibacterial Evaluation: Agar Well Diffusion Method. Chiang Mai Journal of Science. [Link]
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Zenodo. (2022). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. Zenodo. [Link]
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Studylib. (n.d.). Benzophenone Reduction Lab Report: NaBH4 & Diphenylmethanol. Studylib. [Link]
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Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
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Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Theochem @ Mercer University. [Link]
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Scribd. (n.d.). Reduction of Benzophenone. Scribd. [Link]
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Chemistry Online. (2023). Reduction of benzophenone into diphenylmethanol with NaBH4. Chemistry Online. [Link]
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Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Adichemistry. [Link]
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Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Organic Syntheses. [Link]
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University of Wisconsin-River Falls. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. UWRF. [Link]
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Sajid, N., et al. (2025). Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4-methylpyridin-2-amines and Antibacterial Evaluation: Agar Well Diffusion Method, docking studies and DFT insights. Chiang Mai Journal of Science. [Link]
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YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
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PubChem. (n.d.). (1,1'-Biphenyl)-4-methanol. PubChem. [Link]
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Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). Cheméo. [Link]
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Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds - Reduction. Chemistry LibreTexts. [Link]
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Chemguide. (n.d.). Reduction of aldehydes and ketones. Chemguide. [Link]
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PubChem. (n.d.). (4'-Methyl(1,1'-biphenyl)-4-yl)methanol. PubChem. [Link]
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Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. Chemistry LibreTexts. [Link]
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Application Note: High-Purity Recovery of [1,1'-Biphenyl]-4-yl(phenyl)methanol
A Guide to Recrystallization and Chromatographic Purification Strategies
Introduction: The Mandate for Purity
[1,1'-Biphenyl]-4-yl(phenyl)methanol (CAS No. 7598-80-3) is a complex tertiary alcohol featuring a bulky, hydrophobic biphenyl moiety. Its structural characteristics make it a valuable intermediate in the synthesis of advanced materials and pharmaceutical compounds. The efficacy, safety, and reproducibility of downstream applications are critically dependent on the purity of this starting material.
Crude [1,1'-Biphenyl]-4-yl(phenyl)methanol, typically synthesized via routes such as the Grignard reaction between a biphenyl Grignard reagent and benzophenone, is often contaminated with unreacted starting materials (e.g., biphenyl, benzophenone) and side-products (e.g., biphenyl-biphenyl coupling products). This guide provides detailed protocols and the underlying scientific rationale for two primary purification techniques: Recrystallization and Flash Column Chromatography .
Physicochemical Profile and Strategic Implications
Understanding the molecule's properties is paramount for designing an effective purification strategy. The large, non-polar surface area conferred by the two phenyl rings dominates its character, but the single hydroxyl group provides a polar handle for selective interactions.
| Property | Value | Implication for Purification |
| Molecular Formula | C₁₉H₁₆O | --- |
| Molecular Weight | 260.33 g/mol | --- |
| Appearance | White to off-white solid | Visual confirmation of purity. |
| Melting Point | 95-96 °C[1] | A sharp melting point in this range is a key indicator of high purity. |
| Solubility Profile | Generally soluble in moderately polar to non-polar organic solvents (e.g., acetone, toluene, ethyl acetate).[2][3] Sparingly soluble in non-polar alkanes and insoluble in water. | Guides solvent selection for both recrystallization and chromatography. |
| Key Structural Feature | Tertiary hydroxyl group | Provides a site for hydrogen bonding, crucial for adsorption onto polar stationary phases like silica gel. |
Purification Strategy Workflow
The choice between recrystallization and chromatography depends on the scale of purification, the nature of the impurities, and the desired final purity. This workflow outlines the decision-making process.
Caption: Decision workflow for selecting a purification method.
Technique 1: Recrystallization for Bulk Purification
Recrystallization is the method of choice for purifying large quantities of solid material (>5 g), leveraging differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures.
Principle of Recrystallization
The ideal recrystallization solvent will dissolve the crude product completely at its boiling point but will dissolve very little at low temperatures (0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon crystallization). Given the dual polarity of the target molecule, a mixed-solvent system is often optimal.
Protocol: Two-Solvent Recrystallization (Toluene/Heptane System)
This protocol uses toluene as the primary "good" solvent to dissolve the compound and heptane as the "poor" solvent (anti-solvent) to induce precipitation.
Materials:
-
Crude [1,1'-Biphenyl]-4-yl(phenyl)methanol
-
Toluene (Reagent Grade)
-
Heptane (Reagent Grade)
-
Erhlenmeyer flask, reflux condenser, heating mantle
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of toluene, just enough to create a slurry. Heat the mixture to a gentle reflux with stirring.
-
Achieve Saturation: Continue adding toluene dropwise until the solid just completely dissolves. Adding excess solvent will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: Remove the flask from the heat. Slowly add heptane dropwise to the hot solution until a faint, persistent cloudiness appears. Add a few drops of hot toluene to redissolve the precipitate, ensuring the solution is perfectly saturated.
-
Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold heptane to remove any residual mother liquor containing soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and yield. Purity should be assessed by Thin-Layer Chromatography (TLC).
Troubleshooting Recrystallization
| Problem | Probable Cause | Solution |
| Oiling Out | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. | Re-heat the mixture to dissolve the oil. Add more of the "good" solvent (toluene) and repeat the cooling process. |
| No Crystals Form | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. |
| Low Recovery | Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use minimal solvent volumes. Ensure filtration apparatus is pre-heated. Use an ice-cold, "poor" solvent for washing. |
Technique 2: Flash Column Chromatography for High-Purity Isolation
Flash column chromatography is a rapid and highly effective method for separating compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase. It is ideal for small-scale purifications (<5 g) or when impurities have similar solubility profiles to the target compound.
Principle of Separation
The separation occurs on a column packed with a polar stationary phase, typically silica gel. A less polar mobile phase (eluent) is passed through the column.
-
Non-polar impurities (e.g., biphenyl) have weak interactions with the silica and are eluted quickly.
-
The target compound , with its polar hydroxyl group, adsorbs more strongly to the silica and elutes later.
-
Highly polar impurities are retained strongly on the column and elute last or not at all.
Protocol: Silica Gel Flash Chromatography
Step 1: Mobile Phase Selection using TLC Before running the column, the optimal mobile phase must be determined using TLC.
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.
-
Procedure: Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane). Spot the TLC plate and develop it in various solvent systems.
-
Goal: Find a solvent system (e.g., Hexane:Ethyl Acetate) that gives the target compound a Retention Factor (Rƒ) of ~0.3-0.4 . Impurities should be well-separated from the main spot. A typical starting point is a 9:1 or 4:1 Hexane:Ethyl Acetate mixture.
Step 2: Column Preparation and Elution
Caption: Workflow for flash column chromatography purification.
Materials:
-
Glass chromatography column
-
Silica Gel 60 (230-400 mesh)
-
Selected mobile phase (e.g., Hexane:Ethyl Acetate)
-
Collection tubes/flasks
-
Air or nitrogen source for pressure
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column and allow it to pack evenly under gravity, tapping the column gently. Add a layer of sand on top of the silica bed.
-
Equilibration: Drain the solvent until it is level with the top of the sand. Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add this to the top of the column.
-
Elution: Carefully add the mobile phase to the column and apply gentle positive pressure. Begin collecting fractions immediately.
-
Monitoring: Spot every few fractions on a TLC plate. Visualize the spots under a UV lamp.
-
Fraction Pooling: Once the separation is complete, identify the fractions containing only the pure target compound (based on TLC analysis). Pool these fractions together.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Drying: Dry the resulting white solid under high vacuum to remove any residual solvent.
Purity Assessment and Validation
Post-purification analysis is a mandatory step to confirm the identity and purity of the isolated [1,1'-Biphenyl]-4-yl(phenyl)methanol.
| Method | Purpose | Expected Result for Pure Compound |
| Thin-Layer Chromatography (TLC) | Rapid purity check | A single spot with a consistent Rƒ value. |
| Melting Point Analysis | Assess purity and confirm identity | A sharp melting range of 95-96 °C. Impurities typically broaden and depress the melting range. |
| ¹H NMR Spectroscopy | Structural confirmation and detection of proton-containing impurities | The spectrum should show characteristic peaks for aromatic and methanolic protons, with correct integration values and no significant impurity peaks. |
| FTIR Spectroscopy | Confirm functional groups | Presence of a broad O-H stretch (~3200-3600 cm⁻¹) and characteristic C-H aromatic stretches (~3000-3100 cm⁻¹). |
Conclusion
The successful purification of crude [1,1'-Biphenyl]-4-yl(phenyl)methanol is readily achievable through the systematic application of either recrystallization or flash column chromatography. For larger scales where the crude material is a solid, a well-designed two-solvent recrystallization offers an efficient and economical solution. For smaller scales, or for crude products that are oily or contain impurities with similar polarities, flash chromatography provides superior resolution and guarantees high purity. The final choice of method should be guided by an initial TLC analysis and a consideration of the required scale and throughput. In all cases, post-purification validation via melting point and spectroscopic analysis is essential to ensure the material meets the stringent quality standards required for research and development.
References
- CN105198707A - 4-biphenyl methanol synthetic method - Google P
-
Sajid, N., et al. (2025) . Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation. Chiang Mai Journal of Science, 52(3). [Link]
-
Cheméo . Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). Cheméo Online Database. [Link]
-
Aqeel, Z., Layne, J., & Luk, K. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex Technical Note. [Link]
-
Vedantu . Is Biphenyl soluble in Methanol. Vedantu Learning Page. [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water . Biphenyl (1,1-biphenyl). National Pollutant Inventory Fact Sheet. [Link]
-
PubChem . (1,1'-Biphenyl)-4-methanol. National Center for Biotechnology Information Database. [Link]
Sources
The Biphenyl Scaffold: From a Synthetic Intermediate to a Cornerstone of Modern Cross-Coupling Catalysis
Introduction: The Unassuming Power of the Biphenyl Moiety
In the landscape of modern organic synthesis, the biphenyl structural motif is a recurring theme, celebrated for its prevalence in pharmaceuticals, advanced materials, and agrochemicals.[1] The molecule at the center of our discussion, [1,1'-Biphenyl]-4-yl(phenyl)methanol, is a benzhydrol derivative characterized by a central carbon atom bonded to a hydroxyl group, a phenyl ring, and a biphenyl group.[2] While not a direct participant in the catalytic cycle of cross-coupling reactions, its true significance lies in its role as a versatile synthetic intermediate.[2] The inherent properties of the biphenyl backbone—rigidity, steric bulk, and the ability to be electronically tuned—make it a privileged scaffold for the construction of highly efficient phosphine ligands that are pivotal to the success of numerous palladium-catalyzed cross-coupling reactions.[3][4]
This technical guide will delve into the synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol and, more critically, explore the profound impact of the biphenyl scaffold it represents on the design and application of advanced phosphine ligands in cornerstone cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol: A Precursor to Innovation
The primary route to [1,1'-Biphenyl]-4-yl(phenyl)methanol involves a two-step sequence commencing with a Suzuki-Miyaura coupling to construct the biphenyl core, followed by the reduction of a ketone precursor.[2]
Part 1: Suzuki-Miyaura Coupling for the Synthesis of the Ketone Precursor
The initial step involves the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromobenzophenone with phenylboronic acid to yield [1,1'-biphenyl]-4-yl(phenyl)methanone. This reaction is a robust and widely used method for the formation of C-C bonds between aromatic rings.[5]
Reaction Scheme:
Protocol 1: Synthesis of [1,1'-biphenyl]-4-yl(phenyl)methanone
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Bromobenzophenone | ≥98% | Commercially available |
| Phenylboronic acid | ≥97% | Commercially available |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available |
| Deionized Water | In-house | |
| Ethyl Acetate | ACS Grade | Commercially available |
| Hexanes | ACS Grade | Commercially available |
| Brine (Saturated NaCl solution) | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | Commercially available |
| Silica Gel | 230-400 mesh | Commercially available |
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzophenone (1.00 g, 3.83 mmol, 1.0 equiv.), phenylboronic acid (0.56 g, 4.59 mmol, 1.2 equiv.), and potassium carbonate (1.59 g, 11.49 mmol, 3.0 equiv.).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol, 5 mol%).
-
Seal the flask with a rubber septum and replace the atmosphere with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.
-
Reaction Execution: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (25 mL) and deionized water (8 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 85-90 °C in an oil bath.
-
Monitor the progress of the reaction by TLC using a mobile phase of ethyl acetate/hexanes (1:4). The reaction is typically complete within 4-6 hours.
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (40 mL) and water (25 mL).
-
Separate the layers in a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford [1,1'-biphenyl]-4-yl(phenyl)methanone as a white solid.
Part 2: Reduction to [1,1'-Biphenyl]-4-yl(phenyl)methanol
The synthesized ketone is then reduced to the target alcohol using a mild reducing agent like sodium borohydride.[2]
Reaction Scheme:
Protocol 2: Synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| [1,1'-biphenyl]-4-yl(phenyl)methanone | As synthesized in Protocol 1 | |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially available |
| Methanol | ACS Grade | Commercially available |
| Dichloromethane (DCM) | ACS Grade | Commercially available |
| Deionized Water | In-house | |
| 1 M Hydrochloric Acid (HCl) | In-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular, ≥99% | Commercially available |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve [1,1'-biphenyl]-4-yl(phenyl)methanone (1.00 g, 3.87 mmol) in a mixture of methanol (20 mL) and dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Reaction Execution: Slowly add sodium borohydride (0.22 g, 5.81 mmol, 1.5 equiv.) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Remove the organic solvents under reduced pressure.
-
Add deionized water (20 mL) and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure to yield [1,1'-Biphenyl]-4-yl(phenyl)methanol as a white solid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
The Biphenyl Scaffold: A Privileged Backbone for Advanced Phosphine Ligands
The true value of the biphenyl moiety in cross-coupling reactions is realized when it is incorporated into the structure of phosphine ligands. The steric and electronic properties of these ligands can be finely tuned, which has a profound impact on the efficiency and scope of palladium-catalyzed reactions.[6] Bulky, electron-rich biphenyl-based phosphine ligands have emerged as exceptionally powerful tools in this arena.[3]
The biphenyl backbone provides a rigid and sterically demanding framework. This rigidity influences the coordination geometry around the palladium center, which in turn promotes the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][6] The steric bulk of the substituents on the phosphine and the biphenyl rings helps to stabilize the catalytically active monoligated Pd(0) species, which is believed to be a key intermediate in many cross-coupling reactions.[6]
Furthermore, the electronic properties of the biphenyl scaffold can be modulated by introducing electron-donating or electron-withdrawing groups. This allows for the fine-tuning of the ligand's electron-donating ability, which influences the rate of oxidative addition.[7]
Application Notes and Protocols: Biphenyl-Based Ligands in Action
The versatility of biphenyl-based phosphine ligands is demonstrated by their successful application in a wide range of cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, employing commercially available biphenyl-based phosphine ligands.
Suzuki-Miyaura Coupling with Biphenyl-Based Ligands
The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of C-C bonds.[8] The use of bulky, electron-rich biphenyl phosphine ligands, such as SPhos or XPhos, has dramatically expanded the scope of this reaction to include challenging substrates like sterically hindered aryl chlorides.[4][6]
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Aryl Chloride | ≥98% | Commercially available |
| Arylboronic Acid | ≥97% | Commercially available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Commercially available |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | ≥98% | Commercially available |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥99% | Commercially available |
| Toluene | Anhydrous, ≥99.8% | Commercially available |
Procedure:
-
Reaction Setup: In a glovebox, to a vial equipped with a stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv.), arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd) and SPhos (0.04 mmol, 4 mol %) in anhydrous toluene (5 mL).
-
Add the catalyst solution (1 mL) to the reaction vial.
-
Seal the vial and remove it from the glovebox.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[9] Biphenyl-based ligands like CPhos are highly effective in promoting the coupling of a wide range of aryl halides with various amines.[9]
dot
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 4: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Aryl Bromide | ≥98% | Commercially available |
| Secondary Amine | ≥98% | Commercially available |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercially available |
| CPhos (2-Dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl) | ≥98% | Commercially available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially available |
| Toluene | Anhydrous, ≥99.8% | Commercially available |
Procedure:
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.01 mmol, 1 mol %) and CPhos (0.015 mmol, 1.5 mol %) to a vial.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst.
-
To a separate vial, add the aryl bromide (1.0 mmol, 1.0 equiv.), the secondary amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add the pre-formed catalyst solution to the vial containing the substrates.
-
Seal the vial and remove it from the glovebox.
-
Reaction Execution: Heat the reaction to 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and quench with water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction is a method for the C-C coupling of an unsaturated halide with an alkene.[10] While a variety of ligands can be used, biphenyl-based phosphines have been shown to be effective in certain Heck reaction protocols.[11]
dot
Caption: Catalytic cycle of the Heck reaction.
Protocol 5: Heck Coupling of an Aryl Iodide with an Alkene
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Aryl Iodide | ≥98% | Commercially available |
| Alkene (e.g., Styrene) | ≥99% | Commercially available |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercially available |
| 2-(Dicyclohexylphosphino)biphenyl | ≥97% | Commercially available |
| Triethylamine (Et₃N) | ≥99% | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available |
Procedure:
-
Reaction Setup: To a Schlenk tube, add the aryl iodide (1.0 mmol, 1.0 equiv.), alkene (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol %), and 2-(dicyclohexylphosphino)biphenyl (0.04 mmol, 4 mol %).
-
Evacuate and backfill the tube with an inert gas three times.
-
Reaction Execution: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
[1,1'-Biphenyl]-4-yl(phenyl)methanol serves as a valuable synthetic intermediate, embodying the biphenyl scaffold that is fundamental to the design of high-performance phosphine ligands. While the alcohol itself is not directly involved in catalysis, its synthesis and the structural motif it represents are central to the advancement of modern cross-coupling chemistry. The strategic use of biphenyl-based phosphine ligands has revolutionized the scope and efficiency of the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, enabling the synthesis of complex molecules that are vital to the pharmaceutical and materials science industries. The protocols and principles outlined in this guide provide a framework for researchers to leverage the power of the biphenyl scaffold in their own synthetic endeavors.
References
-
Yin, J., & Buchwald, S. L. (2000). A Greatly Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands. The Journal of Organic Chemistry, 65(16), 5352–5355. Available at: [Link]
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Yin, J., & Buchwald, S. L. (2002). An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands. Organic Letters, 4(20), 3465-3467. Available at: [Link]
-
Kwong, F. Y., & Chan, K. S. (2001). Synthesis of biphenyl-based phosphines by Suzuki coupling. Tetrahedron Letters, 42(19), 3481-3484. Available at: [Link]
-
Edwards, P. G. (2012). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. Available at: [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. (2019). ChemRxiv. Available at: [Link]
-
Walczak, M. A., & D'Amato, E. M. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 467-478. Available at: [Link]
-
Wipf, P. (2007). Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. University of Pittsburgh. Available at: [Link]
-
Nolan, S. P., & Organ, M. G. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Angewandte Chemie International Edition, 50(12), 2696-2713. Available at: [Link]
-
Ortgies, D. H., & Forgione, P. (2016). Development of a green catalytic cross-coupling reaction of aryl-sulfinates in aqueous media. Tetrahedron Letters, 57(37), 4189-4192. Available at: [Link]
-
Wang, Y., et al. (2023). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. Organic Letters, 25(51), 9140–9145. Available at: [Link]
-
Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Hull. Available at: [Link]
-
Moodley, K., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27363-27370. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6618-6635. Available at: [Link]
-
Suzuki reaction. (2023, December 29). In Wikipedia. Available at: [Link]
-
Karch, R., & Finze, M. (2020). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. ChemistryOpen, 9(1), 10-15. Available at: [Link]
-
The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. (n.d.). ResearchGate. Available at: [Link]
-
Pérez-Rodríguez, M., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. Available at: [Link]
-
Balamurugan, K., et al. (2020). Synthesis, structure, and characterization of picolyl- and benzyl-linked biphenyl palladium N-heterocyclic carbene complexes and their catalytic activity in acylative cross-coupling reactions. Applied Organometallic Chemistry, 34(1), e5282. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (5), 223. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2021, August 15). Chemistry LibreTexts. Available at: [Link]
-
Li, J., et al. (2024). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. Organic & Biomolecular Chemistry, 22(11), 2229-2234. Available at: [Link]
-
Heck reaction. (2023, December 16). In Wikipedia. Available at: [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1899-1913. Available at: [Link]
-
El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18491. Available at: [Link]
-
[1,1'-Biphenyl]-4-methanol. (n.d.). Cheméo. Available at: [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Available at: [Link]
-
alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol. (n.d.). PubChem. Available at: [Link]
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
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Analytical Methods for the Quantification of [1,1'-Biphenyl]-4-yl(phenyl)methanol: A Comprehensive Guide to HPLC and GC Techniques
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide on the analytical methods for the precise and accurate quantification of [1,1'-Biphenyl]-4-yl(phenyl)methanol (CAS No: 7598-80-3), a key chemical intermediate.[1] With a molecular formula of C₁₉H₁₆O and a molecular weight of 260.33 g/mol , this benzhydrol derivative is significant in various synthetic pathways, including in the development of pharmaceutical agents.[1] Accurate quantification is paramount for ensuring quality control, monitoring process impurities, and conducting stability studies. This guide presents a validated High-Performance Liquid Chromatography (HPLC) method as the primary technique, offering high specificity and reliability. Additionally, a Gas Chromatography (GC) method is discussed as a viable alternative. The protocols herein are designed to be self-validating, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness.[2][3]
Introduction: The Analytical Imperative
[1,1'-Biphenyl]-4-yl(phenyl)methanol is an aromatic alcohol whose molecular architecture makes it a versatile building block in organic synthesis and materials science.[1] Its role as a potential intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as those related to the antipsychotic drug Bifeprunox, places it under stringent quality control requirements.[4][5][6] The ability to accurately measure the concentration of this compound in bulk materials, reaction mixtures, or final products is critical for ensuring product safety, efficacy, and batch-to-batch consistency.
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. [1,1'-Biphenyl]-4-yl(phenyl)methanol is a non-volatile, crystalline solid with a strong UV chromophore due to its extensive aromatic system, making High-Performance Liquid Chromatography with UV detection (HPLC-UV) an ideal quantitative technique.[1][7] Gas Chromatography (GC) can also be employed, given the compound's thermal stability.
This guide explains the causality behind experimental choices, providing not just the "how" but the "why," to empower researchers to adapt and troubleshoot these methods effectively.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the analysis of non-volatile and thermally labile compounds in the pharmaceutical industry.[7] A reversed-phase HPLC (RP-HPLC) method is recommended for [1,1'-Biphenyl]-4-yl(phenyl)methanol, as it provides excellent separation for moderately polar to non-polar compounds.
Causality of Method Design:
-
Column Choice: A C18 (octadecylsilane) column is a robust and widely applicable choice for reversed-phase chromatography, separating compounds primarily based on hydrophobicity.[3] However, for aromatic analytes like [1,1'-Biphenyl]-4-yl(phenyl)methanol, a column with phenyl-ligands (e.g., Phenyl-Hexyl or Biphenyl) can offer enhanced selectivity.[3][8] This is due to π-π interactions between the electron-rich phenyl rings of the stationary phase and the analyte, providing an additional separation mechanism beyond simple hydrophobic interactions.[8] For this protocol, we detail the use of a standard C18 column for broad applicability, with the Phenyl-Hexyl as a recommended alternative for complex matrices.
-
Mobile Phase: A combination of Acetonitrile and Water is selected. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity, making it suitable for UV detection and efficient chromatography. The ratio is optimized to achieve a reasonable retention time and good peak shape.
-
Detection Wavelength: The extensive conjugation in the biphenyl and phenyl rings results in strong UV absorbance. A detection wavelength of 254 nm is chosen, as it is a common wavelength for aromatic compounds and provides high sensitivity.[7][9]
HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Detailed HPLC Protocol
A. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the Acetonitrile:Water (70:30, v/v) mobile phase by mixing 700 mL of HPLC-grade Acetonitrile with 300 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum.
-
Diluent Preparation: Use the mobile phase as the diluent for all standard and sample preparations.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of [1,1'-Biphenyl]-4-yl(phenyl)methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the Standard Stock Solution to cover the expected concentration range of the samples (e.g., 1, 5, 25, 50, 100 µg/mL).
B. Sample Preparation
-
Accurately weigh a quantity of the test sample expected to contain about 25 mg of [1,1'-Biphenyl]-4-yl(phenyl)methanol into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
C. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present at the analyte's retention time.
-
Inject the working standard solutions to establish system suitability and generate a calibration curve.
-
Inject the prepared sample solutions.
D. System Suitability Testing (SST) Before sample analysis, the system's performance must be verified. This is a non-negotiable step for a self-validating protocol. Inject the mid-concentration standard solution six times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation performance. |
| % RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
E. Calculation Construct a linear regression calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of [1,1'-Biphenyl]-4-yl(phenyl)methanol in the sample solution using the equation of the line.
HPLC Method Validation
Validation provides documented evidence that the method is suitable for its intended purpose.[2][10] The following parameters must be evaluated according to ICH Q2(R1) guidelines.
| Validation Parameter | Typical Performance & Acceptance Criteria |
| Specificity | No interference from blank or placebo at the analyte's retention time. Peak purity index > 0.995. |
| Linearity (R²) | > 0.999 over the range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0 - 102.0% (determined by spike recovery at three levels). |
| Precision (% RSD) | Repeatability (Intra-day): < 2.0%; Intermediate Precision (Inter-day): < 2.0%. |
| Limit of Detection (LOD) | ~0.05 µg/mL (Signal-to-Noise ratio of 3:1). |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL (Signal-to-Noise ratio of 10:1).[11] |
| Robustness | No significant change in results with small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |
Alternative Technique: Gas Chromatography (GC)
For thermally stable compounds, GC with a Flame Ionization Detector (FID) offers a robust and sensitive alternative. FID provides a linear response over a wide range, making it excellent for quantification.
Causality of Method Design:
-
Detector: FID is chosen for its universal response to organic compounds and high sensitivity.
-
Column: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5, DB-5), is suitable for separating aromatic compounds.
-
Temperature Program: A temperature ramp is used to ensure efficient elution of the analyte while separating it from any more volatile or less volatile impurities.
GC-FID Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC System | Gas chromatograph with split/splitless injector and FID |
| Column | HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min |
| Injector Temperature | 280°C |
| Detector Temperature | 300°C |
| Oven Program | Initial 150°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |
| Injection Volume | 1 µL (Split ratio 20:1) |
GC Protocol
Sample and standard preparation would be analogous to the HPLC method, but using a volatile GC-compatible solvent like Dichloromethane or Ethyl Acetate. Validation would follow the same ICH principles, with adjusted performance expectations where appropriate (e.g., %RSD for GC is often accepted up to 3.0%).[12]
Mass Spectrometry for Identity Confirmation
While UV and FID are used for quantification, Mass Spectrometry (MS) is the definitive tool for structural confirmation. Coupling either the HPLC or GC method to a mass spectrometer (LC-MS or GC-MS) can unequivocally verify the identity of the analyte peak. For [1,1'-Biphenyl]-4-yl(phenyl)methanol, Electrospray Ionization (ESI) in positive mode would be expected to yield a prominent protonated molecule [M+H]⁺ at m/z 261.3.[1]
Visualized Workflows
References
- Vertex AI Search. (2014).
- Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
-
Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). Retrieved from [Link]
-
PubChem. (n.d.). alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol. Retrieved from [Link]
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- da Silva, W. P., et al. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
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PubChem. (n.d.). (1,1'-Biphenyl)-4-methanol. Retrieved from [Link]
- Patel, K., & Dedania, Z. (n.d.).
-
NIST. (n.d.). [1,1'-Biphenyl]-4-methanol. NIST Chemistry WebBook. Retrieved from [Link]
- Nerdinger, S., et al. (2014). ChemInform Abstract: Improved Synthesis of Antipsychotic Drug Bifeprunox (I).
- BenchChem. (n.d.).
- Nerdinger, S., et al. (2014). Improved Synthesis of Antipsychotic Drug Bifeprunox (I).
- Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis.
- Organomation. (n.d.).
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Biphenyl-4-yl-p-tolyl-methanone.
- BenchChem. (n.d.).
- MedChemExpress. (n.d.). Bifeprunox.
- Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.
- Agilent Technologies. (n.d.).
- SciELO. (2022).
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[1,1'-Biphenyl]-4-yl(phenyl)methanol: A Versatile Scaffold for Innovations in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Biphenyl Methanol Moiety
In the landscape of modern drug discovery, the identification and utilization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry campaigns. [1,1'-Biphenyl]-4-yl(phenyl)methanol emerges as a particularly valuable building block due to its unique combination of structural features. Its biphenyl core provides a rigid, yet conformationally adaptable, scaffold that is crucial for establishing key interactions within protein binding pockets, notably through π-π stacking.[1][2] The phenyl and hydroxyl substituents offer versatile points for further chemical modification, allowing for the fine-tuning of a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of [1,1'-Biphenyl]-4-yl(phenyl)methanol as a building block, complete with detailed protocols and insights into its application in the synthesis of therapeutically relevant molecules.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆O | [3] |
| Molecular Weight | 260.33 g/mol | [3] |
| Melting Point | 95-96 °C | [3] |
| Appearance | Solid | [3] |
Safety and Handling: [1,1'-Biphenyl]-4-yl(phenyl)methanol should be handled in accordance with good laboratory practices.[4] It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses.[4][5] Avoid inhalation of dust and contact with skin and eyes.[4][5] Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[4][6] In case of fire, use extinguishing media appropriate for the surrounding environment.[4]
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol can be approached through several reliable methods. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. A prevalent and highly effective method involves a two-step sequence: a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by the reduction of a ketone intermediate.
Protocol 1: Two-Step Synthesis via Suzuki-Miyaura Coupling and Ketone Reduction
This protocol first describes the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromobenzophenone with phenylboronic acid to yield [1,1'-biphenyl]-4-yl(phenyl)methanone, which is then reduced to the target alcohol.[3]
Step 1: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials:
-
4-Bromobenzophenone
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromobenzophenone (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the reaction mixture.
-
Heat the reaction mixture to reflux (typically around 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain [1,1'-biphenyl]-4-yl(phenyl)methanone.
Step 2: Reduction of the Ketone
Caption: Reduction of the ketone intermediate.
Materials:
-
[1,1'-Biphenyl]-4-yl(phenyl)methanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve [1,1'-biphenyl]-4-yl(phenyl)methanone (1.0 eq) in a mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude [1,1'-Biphenyl]-4-yl(phenyl)methanol can be purified by recrystallization or column chromatography.
Applications in Medicinal Chemistry: A Scaffold for Potent Therapeutics
The rigid biphenyl structure of [1,1'-Biphenyl]-4-yl(phenyl)methanol serves as an excellent anchor for positioning functional groups in a defined three-dimensional space, which is critical for achieving high-affinity binding to biological targets.[1] This has led to its incorporation into a variety of therapeutic agents.
Case Study 1: Inhibitors of the PD-1/PD-L1 Pathway
The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that can be exploited by cancer cells to evade immune surveillance. Small molecule inhibitors that disrupt this interaction are of significant interest in immuno-oncology. The biphenyl moiety has been identified as a crucial component of small molecule PD-L1 inhibitors, acting as an anchor within the receptor.[1][7] Derivatives of [1,1'-Biphenyl]-4-yl(phenyl)methanol have been investigated as core structures for these inhibitors.[7][8]
Caption: Biphenyl-based inhibitors block the PD-1/PD-L1 interaction.
Case Study 2: TRPV1 Antagonists for Neuropathic Pain
The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel that plays a key role in the sensation of pain. Antagonists of TRPV1 are being explored as potential analgesics. Biphenyl-4-carboxamide derivatives have been designed and synthesized as potent and orally available TRPV1 antagonists for the treatment of neuropathic pain.[9] The biphenyl scaffold is instrumental in positioning the molecule correctly within the TRPV1 binding site.
Case Study 3: Factor Xa Inhibitors for Anticoagulation
Factor Xa is a crucial enzyme in the blood coagulation cascade, making it an attractive target for the development of anticoagulants. A highly potent, selective, and orally bioavailable inhibitor of Factor Xa, DPC423, incorporates a complex biphenyl structure.[10] This highlights the versatility of the biphenyl moiety in designing inhibitors for various enzyme classes.
Conclusion
[1,1'-Biphenyl]-4-yl(phenyl)methanol is a highly valuable and versatile building block in medicinal chemistry. Its rigid biphenyl core, coupled with synthetically accessible functional groups, provides a robust platform for the design and synthesis of novel therapeutic agents targeting a range of diseases. The protocols and application examples provided in this guide are intended to empower researchers to leverage the full potential of this important scaffold in their drug discovery endeavors.
References
- [1,1'-Biphenyl]-4-yl(phenyl)methanol - Benchchem. (n.d.).
- Safety Data Sheet. (2024, March 11).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing.
- This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (n.d.).
- The Chemical Synthesis Landscape: Applications of 2-Methyl-3-biphenylmethanol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Biphenylmethanol - SpectraBase. (n.d.).
- (1,1'-Biphenyl)-4-methanol - PubChem. (n.d.). NIH.
- Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). (n.d.). Cheméo.
- 4-Biphenylmethanol - SAFETY DATA SHEET. (n.d.).
- 4-Biphenylmethanol - SAFETY DATA SHEET. (2020, February 14).
- Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation: Agar Well Diffusion Method. (2025, May 15).
- 4-Biphenylmethanol(3597-91-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- Phenyl and Biphenyl Molecular Metaphors in Drug Design. (n.d.). Baruch S. Blumberg Institute.
- 4-biphenyl methanol synthetic method. (n.d.). Google Patents.
- Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. (n.d.). PubMed Central.
- Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. (2020, August 15). PubMed.
- Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv. (n.d.). Phenomenex.
- (4'-Methyl(1,1'-biphenyl)-4-yl)methanol - PubChem. (n.d.).
- synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses Procedure.
- Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. (2024, June 26). Arabian Journal of Chemistry.
- Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. (2018, July 23). PubMed.
- Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. (n.d.). PubMed.
- Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021, November 11). Journal of Medicinal Chemistry.
- N′-([1,1′-Biphenyl]-4-ylmethylene)-4-methylbenzenesulfonohydrazide as a potential EGFR inhibitor: ADMET, docking, dynamics, and DFT studies. (2025, December 5). ResearchGate.
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.
- Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles. (2025, August 7). ResearchGate.
- Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. (n.d.). PMC - NIH.
- Discovery and Crystallography Study of Novel Biphenyl Ether and Oxadiazole Thioether (Non-Arylmethylamine)-Based Small-Molecule PD-1/PD-L1 Inhibitors as Immunotherapeutic Agents. (2023, September 28). PubMed.
- Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. (n.d.). ChemRxiv.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol
Welcome to the technical support center for the synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this versatile synthetic intermediate.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding of impurity formation to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for [1,1'-Biphenyl]-4-yl(phenyl)methanol?
A1: The most prevalent and direct method is the Grignard reaction.[3][4][5] This involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. There are two primary variations:
-
Route A: Reaction of 4-phenylphenylmagnesium bromide (prepared from 4-bromobiphenyl and magnesium) with benzaldehyde.
-
Route B: Reaction of phenylmagnesium bromide (prepared from bromobenzene and magnesium) with 4-biphenylcarboxaldehyde.
Both routes are effective, and the choice often depends on the commercial availability and cost of the starting materials.
Q2: Why are anhydrous conditions so critical for this synthesis?
A2: Grignard reagents are extremely strong bases and potent nucleophiles.[4][6] If any moisture (water) is present in the glassware or solvents, the Grignard reagent will be rapidly protonated and quenched, forming the corresponding hydrocarbon (e.g., biphenyl or benzene) instead of reacting with the aldehyde.[4][7] This not only reduces the yield of the desired alcohol but also introduces significant impurities. Therefore, all glassware must be oven-dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.[3][5]
Q3: My Grignard reaction is difficult to initiate. What can I do?
A3: The initiation of a Grignard reaction can be sluggish due to a passivating layer of magnesium oxide on the surface of the magnesium turnings.[4] Several techniques can be employed to activate the magnesium surface:
-
Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod can expose a fresh, reactive metal surface.[4]
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the surface.[3][8] The disappearance of the iodine color or the observation of ethylene bubbles indicates successful initiation.[8]
-
Initiator: Adding a small amount of pre-formed Grignard reagent from a previous successful batch can also start the reaction.
Q4: What is the solid precipitate that forms during the reaction before the acidic workup?
A4: The initial product of the Grignard addition to the aldehyde is a magnesium alkoxide salt. This salt is often insoluble in the ethereal solvent and precipitates from the reaction mixture. This is a normal observation. During the workup step, the addition of an aqueous acid (like ammonium chloride or dilute hydrochloric acid) protonates the alkoxide to yield the desired alcohol product, which is typically soluble in the organic layer.
Section 2: Troubleshooting Common Impurities
The successful synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol is contingent on minimizing the formation of several key impurities. This section details the most common impurities, their origins, and strategies for their mitigation and removal.
Impurity Profile Overview
| Impurity Name | Chemical Structure | Typical Origin | Mitigation Strategy |
| Biphenyl / 4,4'-Quaterphenyl | Ph-Ph / Ph-Ph-Ph-Ph | Homocoupling (Wurtz-type reaction) of the Grignard reagent.[4][5][9] | Slow addition of halide, temperature control, efficient stirring.[10][11] |
| Benzene / Biphenyl | Ph-H / Ph-Ph-H | Quenching of Grignard reagent by protic sources (H₂O).[4] | Strict anhydrous conditions.[3][5] |
| Unreacted Aldehyde | Benzaldehyde / 4-Biphenylcarboxaldehyde | Incomplete reaction, insufficient Grignard reagent. | Use a slight excess of Grignard reagent, ensure complete addition. |
| [1,1'-Biphenyl]-4-yl(phenyl)methanone | (Ph-Ph)-CO-Ph | Oxidation of the final alcohol product. | Use of mild workup conditions, avoiding excessive exposure to air/oxidants.[12][13] |
| Unreacted Halide | Bromobenzene / 4-Bromobiphenyl | Incomplete Grignard formation. | Ensure magnesium is fully activated and consumed. |
Detailed Troubleshooting Guide
Problem 1: Significant amount of biphenyl or 4,4'-quaterphenyl byproduct detected.
-
Question: My final product is contaminated with a significant amount of a non-polar, hydrocarbon impurity, identified as the homocoupling product of my aryl halide. Why did this happen and how can I prevent it?
-
Answer & Causality: This is a classic side reaction in Grignard synthesis known as a Wurtz-type coupling.[9][14][15] It occurs when the already-formed Grignard reagent (R-MgX) nucleophilically attacks the unreacted aryl halide (R-X) to form R-R. This side reaction is favored by high local concentrations of the aryl halide and elevated temperatures.[5][10] The mechanism involves a radical intermediate or a direct SN2-like displacement.
-
Solution Workflow:
-
Control Addition Rate: Add the solution of the aryl halide to the magnesium suspension slowly and dropwise. This maintains a low concentration of the halide, favoring its reaction with magnesium over the formed Grignard reagent.[11]
-
Temperature Management: The formation of the Grignard reagent is exothermic.[3] Maintain a gentle reflux or use an ice bath to control the temperature, especially during the initial phase and the halide addition. Lower temperatures suppress the rate of the coupling reaction.[10]
-
Efficient Stirring: Ensure the reaction mixture is stirred vigorously. This promotes rapid interaction of the aryl halide with the magnesium surface, minimizing its opportunity to react with the Grignard reagent in solution.[11]
-
Problem 2: Product is contaminated with the corresponding ketone, [1,1'-Biphenyl]-4-yl(phenyl)methanone.
-
Question: My post-purification analysis (e.g., NMR, LC-MS) shows the presence of the corresponding ketone. How is my alcohol being oxidized?
-
Answer & Causality: Secondary alcohols like [1,1'-Biphenyl]-4-yl(phenyl)methanol can be susceptible to oxidation to the corresponding ketone. This can occur under several circumstances:
-
Aerial Oxidation: During a prolonged or heated workup, atmospheric oxygen can oxidize the alcohol, especially if trace metal impurities are present to catalyze the reaction.
-
Oxidative Workup: Using certain quenching agents or workup conditions that are inadvertently oxidizing can lead to ketone formation.
-
Incomplete Reduction (if using an alternative route): If the alcohol was synthesized by the reduction of the ketone, this impurity indicates an incomplete reaction.[1]
-
-
Solution Workflow:
-
Inert Atmosphere: Conduct the workup and subsequent purification steps under an inert atmosphere (e.g., Nitrogen or Argon) where possible, especially if heating is required.
-
Mild Quenching: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching, which is generally non-oxidizing.
-
Avoid Excessive Heat: Minimize the duration and temperature of any heating steps during solvent removal or purification.
-
Purification: The ketone can typically be separated from the alcohol using column chromatography on silica gel, as the alcohol is more polar.
-
Problem 3: Low yield and presence of benzene or biphenyl in the crude product.
-
Question: My overall yield is very low, and I've identified benzene (or biphenyl from 4-bromobiphenyl) as a major byproduct. What went wrong?
-
Answer & Causality: The presence of these simple hydrocarbon byproducts is a definitive sign that the Grignard reagent was prematurely quenched by a proton source.[4] The highly basic carbanion of the Grignard reagent will readily abstract a proton from even weakly acidic sources like water, alcohols, or even terminal alkynes.[6][7]
-
Solution Workflow:
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser) is rigorously dried in an oven (e.g., overnight at >120 °C) and assembled while hot under a stream of dry inert gas.
-
Solvent Purity: Use freshly opened anhydrous grade solvents or solvents dried and distilled from an appropriate drying agent (e.g., sodium/benzophenone for ether or THF).
-
Reagent Quality: Ensure the aldehyde and aryl halide starting materials are anhydrous. If necessary, distill them or dry them over a suitable drying agent.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, from reagent formation to the final quench.
-
Section 3: Analytical and Purification Strategies
Analytical Workflow
Effective troubleshooting requires accurate identification and quantification of impurities. A multi-technique approach is recommended.
Caption: Recommended analytical workflow for synthesis.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. Use a suitable mobile phase (e.g., 20-30% Ethyl Acetate in Hexanes) to resolve the starting aldehyde, the final alcohol product, and non-polar byproducts like biphenyl.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product and the relative amounts of impurities.[16]
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS) or GC (GC-MS), it is crucial for identifying the molecular weights of unknown impurities.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying and quantifying impurities based on their unique chemical shifts.
Protocol: Purification by Column Chromatography
This protocol is designed to separate the desired polar alcohol from non-polar hydrocarbon impurities and the slightly less polar ketone impurity.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., Hexane or Heptane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or gentle pressure. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane or Toluene). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% Hexane). This will elute the highly non-polar impurities first, such as biphenyl or 4,4'-quaterphenyl.
-
Gradually increase the polarity of the mobile phase by adding Ethyl Acetate (e.g., gradient from 0% to 20% Ethyl Acetate in Hexane).
-
The unreacted aldehyde and ketone impurity will elute before the desired alcohol product.
-
The final product, [1,1'-Biphenyl]-4-yl(phenyl)methanol, will elute as the polarity is further increased.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol: Removal of Biphenyl by Trituration
For crude products heavily contaminated with biphenyl, a simple trituration can be effective prior to chromatography. Biphenyl is highly soluble in non-polar solvents like petroleum ether, while the desired alcohol is much less soluble.[5][9]
-
Place the crude solid in a flask.
-
Add a small volume of cold petroleum ether or hexanes.
-
Stir or swirl the mixture vigorously. The biphenyl will dissolve, while the desired product should remain largely as a solid.
-
Filter the solid product and wash it with another small portion of the cold solvent.
-
Dry the resulting solid. This enriched material can then be further purified by chromatography or recrystallization.
Section 4: Mechanistic Insights into Impurity Formation
Understanding the reaction mechanisms is key to preventing side reactions.
Caption: Competing reaction pathways in Grignard synthesis.
The core of the issue lies in the reactivity of the Grignard reagent (R-MgX). It can act as a nucleophile (the desired pathway) or as a strong base. Furthermore, it can react with its own precursor, the aryl halide. The balance between these pathways is dictated by the reaction conditions. Low temperature and low halide concentration favor the desired nucleophilic addition to the aldehyde.[10] Conversely, high temperatures and high halide concentration promote the undesired Wurtz-type coupling.[5][10] The presence of any protic species will always favor the acid-base reaction, leading to a quenched reagent and reduced yield.[4]
References
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Jasperse, J. Grignard Reaction. Chem 355. Available from: [Link]
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Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024-03-16). Available from: [Link]
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ResearchGate. Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text). Available from: [Link]
-
bartleby. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling... (2024-03-05). Available from: [Link]
-
Deitmann, E., et al. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023-06-28). Available from: [Link]
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Chemistry LibreTexts. Wurtz reaction. (2023-01-22). Available from: [Link]
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ResearchGate. Improved Synthesis of Antipsychotic Drug Bifeprunox (I). (2014). Available from: [Link]
-
Sajid, N., et al. Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation... Chiang Mai Journal of Science, 2025; 52(3). Available from: [Link]
-
Quora. How to remove biphenyl from a Grignard reaction. (2021-07-03). Available from: [Link]
-
Cheméo. Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). Available from: [Link]
- Google Patents. CN105198707A - 4-biphenyl methanol synthetic method.
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Sajid, N., et al. Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation... (Supplementary Data). Chiang Mai Journal of Science, 2025; 52(3). Available from: [Link]
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The Royal Society of Chemistry. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (2017). Available from: [Link]
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BioPharm International. Analytical Strategies for Monitoring Residual Impurities. Available from: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]
-
Chemsrc. CAS#:38696-14-9 | [1,1-Biphenyl]-4-methanol, .alpha.,.alpha.-diphenyl-. Available from: [Link]
-
Homework.Study.com. How do typical impurities arise in the Grignard reaction? Available from: [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011-10-14). Available from: [Link]
-
PubChem - NIH. (1,1'-Biphenyl)-4-methanol. Available from: [Link]
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A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2025-08-07). Available from: [Link]
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Scirp.org. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023-08-29). Available from: [Link]
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Analytical & Bioanalytical Electrochemistry. 1 - Analytical &. (2024-02-29). Available from: [Link]
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PMC - NIH. Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Available from: [Link]
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Wikipedia. Grignard reagent. Available from: [Link]
- Google Patents. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
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Synthesis and Characterization of Bemotrizinol Impurities. (2025-08-26). Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]
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MDPI. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone... Available from: [Link]
-
PubChem - NIH. (1,1'-Biphenyl)-2-methanol. Available from: [Link]
-
PubMed. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. (2023-07-07). Available from: [Link]
-
Der Pharma Chemica. Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk. Available from: [Link]
-
PubMed. Comparative visible-light driven selective oxidation to aldehydes of phenylmethanol (benzyl alcohol) and 4-pyridinylmethanol (4-pyridinecarbinol) on N-TiO 2 and some commercial TiO 2 samples. (2021-11-21). Available from: [Link]
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Technical Support Center: Optimizing Reaction Yield for [1,1'-Biphenyl]-4-yl(phenyl)methanol Synthesis
Welcome to the technical support center dedicated to the synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to help you navigate common challenges and optimize your reaction outcomes.
Overview of Synthetic Strategies
The synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol, a valuable building block in medicinal chemistry and materials science, can be approached through several reliable pathways. The two most common and effective methods are:
-
Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent) to an aldehyde. This can be achieved by reacting phenylmagnesium bromide with 4-phenylbenzaldehyde or by reacting 4-biphenylmagnesium bromide with benzaldehyde. This is a powerful C-C bond-forming reaction[1][2].
-
Reduction of 4-Phenylbenzophenone: The reduction of the corresponding ketone, [1,1'-biphenyl]-4-yl(phenyl)methanone (also known as 4-benzoyl-biphenyl), using a suitable reducing agent like sodium borohydride.
The choice of strategy often depends on the availability of starting materials and the specific experimental capabilities of the laboratory.
Caption: Primary synthetic routes to [1,1'-Biphenyl]-4-yl(phenyl)methanol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on causality and providing actionable solutions.
Question 1: My Grignard reaction yield is very low or the reaction fails to initiate. What's going wrong?
Answer: This is the most common challenge in this synthesis and almost always points to issues with the Grignard reagent itself or the reaction conditions.
-
Probable Cause A: Inactive Magnesium Surface. Magnesium metal is typically coated with a layer of magnesium oxide, which prevents it from reacting with the aryl halide[3]. For the reaction to start, this oxide layer must be breached to expose fresh, active magnesium[3].
-
Solution:
-
Mechanical Activation: Before adding the solvent, gently crush the magnesium turnings with a dry glass stirring rod inside the reaction flask.
-
Chemical Activation: Add a small crystal of iodine to the flask. The iodine reacts with the magnesium surface, exposing the active metal. The disappearance of the purple iodine color is a good indicator that the reaction has initiated[4].
-
Ensure Dryness: All glassware must be rigorously dried (e.g., oven-dried overnight at >100°C) and the reaction must be performed under a dry, inert atmosphere (e.g., nitrogen or argon)[4]. Diethyl ether is a common solvent and must be anhydrous[2].
-
-
-
Probable Cause B: Quenching of the Grignard Reagent. Grignard reagents are extremely strong bases and will react with any available acidic protons, especially water[2]. This will protonate the carbanion, forming benzene (if using phenylmagnesium bromide) and rendering it useless for the desired reaction[3].
-
Solution:
-
Anhydrous Reagents: Use anhydrous ether as the solvent. Ensure your aryl halide and aldehyde are free of water.
-
Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire process, from initiation to the addition of the aldehyde.
-
-
-
Probable Cause C: Slow or Incomplete Addition to the Aldehyde. The reaction between the Grignard reagent and the aldehyde is exothermic. If the aldehyde is added too quickly, the temperature can rise, favoring side reactions.
-
Solution:
-
Controlled Addition: Dissolve the 4-phenylbenzaldehyde in anhydrous ether and add it dropwise to the Grignard solution using an addition funnel[2].
-
Temperature Management: Cool the reaction flask in an ice-water bath during the aldehyde addition to maintain a gentle reflux and prevent the temperature from rising uncontrollably[2].
-
-
Sources
Technical Support Center: Enhancing the Solution Stability of [1,1'-Biphenyl]-4-yl(phenyl)methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for [1,1'-Biphenyl]-4-yl(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability issues encountered during experimental work. We provide in-depth, field-proven insights and validated protocols to ensure the integrity of your compound in solution.
Part 1: Troubleshooting Guide - Quick Solutions to Common Observations
This section is formatted as a rapid, issue-response guide to help you quickly diagnose and address common stability problems.
Q1: I've dissolved my [1,1'-Biphenyl]-4-yl(phenyl)methanol, and the solution is gradually turning yellow. What is happening?
A1: A yellow discoloration is a common visual indicator of degradation, most frequently due to oxidation. The benzylic alcohol group is susceptible to oxidation, which can form highly conjugated ketone analogues that absorb light in the visible spectrum, appearing yellow.[1] To confirm, we recommend running a UV-Vis spectrum of the solution to see if a new absorption band has appeared at longer wavelengths.
-
Immediate Action: Protect your solution from light by using an amber vial and purge the headspace with an inert gas like nitrogen or argon to minimize contact with oxygen.[2] Store the solution at a reduced temperature (2-8°C).
Q2: My latest HPLC analysis shows a new, significant impurity peak that wasn't present in the initial analysis. How do I identify it?
A2: The appearance of a new peak is a clear sign of degradation. Based on the structure of [1,1'-Biphenyl]-4-yl(phenyl)methanol, the two most probable degradation products are the result of oxidation or acid-catalyzed dehydration.
-
Oxidation Product: The secondary alcohol can be oxidized to the corresponding ketone, [1,1'-Biphenyl]-4-yl(phenyl)methanone. This product is less polar than the parent alcohol and will likely have a longer retention time in a standard reversed-phase HPLC setup.[3][4]
-
Dehydration Product: If your solution is acidic (even trace amounts of acid can act as a catalyst), the alcohol can be eliminated to form a diarylalkene. This product is significantly less polar and will have a much longer retention time.[5][6]
-
Troubleshooting Step: Use LC-MS to get the molecular weight of the new peak. The ketone will have a molecular weight that is 2 Da less than the parent compound, while the dehydration product will be 18 Da less.
Q3: The concentration of my stock solution seems to be decreasing over time, even when stored in the dark and at a low temperature. What's the cause?
A3: If you have ruled out photodegradation and minimized thermal effects, the most likely culprit is slow oxidation from dissolved oxygen in your solvent or from reactive oxygen species generated by trace metal impurities.[2][7] Standard solvents, unless specifically de-gassed, contain enough dissolved oxygen to cause degradation of sensitive compounds over time.
-
Proactive Solution: Before preparing your solution, sparge your solvent with nitrogen or argon for 15-20 minutes to remove dissolved oxygen. Additionally, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) to sequester metal ions that can catalyze oxidation.[2]
Q4: I'm seeing inconsistent stability results between different batches of the same experiment. Why?
A4: High variability often points to inconsistent experimental conditions.[3] For a sensitive compound like this, minor variations can have a significant impact. Key factors to control are:
-
Headspace Oxygen: The amount of air in the vial headspace can vary. Always purge vials with an inert gas before sealing.[2]
-
Solvent Purity: Peroxides can accumulate in older solvents (especially ethers like THF or dioxane). Use fresh, high-purity solvents for each new set of experiments.
-
Trace Contaminants: Ensure all glassware is scrupulously clean to avoid contamination with acids, bases, or metal residues.
Part 2: In-Depth FAQs - Understanding Degradation Mechanisms
A fundamental understanding of the degradation pathways is essential for designing robust experiments and formulations.
FAQ 1: What is the primary degradation pathway for [1,1'-Biphenyl]-4-yl(phenyl)methanol?
The most significant degradation pathway under typical laboratory conditions is oxidation . The benzylic carbon, situated between two aromatic rings, is highly activated and susceptible to attack by molecular oxygen, peroxides, or other oxidizing agents.[8][9] This process typically occurs via a free-radical chain reaction.[2] The ultimate product is the corresponding diaryl ketone, [1,1'-Biphenyl]-4-yl(phenyl)methanone.
FAQ 2: How does pH affect the stability of the solution?
The solution's pH is a critical stability factor.[10]
-
Acidic Conditions (pH < 6): The compound is highly susceptible to acid-catalyzed dehydration. The hydroxyl group is protonated, creating a good leaving group (water). The subsequent loss of water generates a highly stable tertiary carbocation (stabilized by resonance across both phenyl and biphenyl ring systems), which then loses a proton to form a conjugated alkene.[5][6] Even trace acidic impurities on glassware or in solvents can initiate this process.
-
Neutral to Slightly Basic Conditions (pH 7-8): This is generally the most stable pH range, minimizing both acid-catalyzed dehydration and base-catalyzed oxidation.
-
Strongly Basic Conditions (pH > 9): While dehydration is not a concern, strong bases can deprotonate the hydroxyl group, and the resulting alkoxide may be more susceptible to oxidation under certain conditions.
FAQ 3: Is [1,1'-Biphenyl]-4-yl(phenyl)methanol sensitive to light?
Yes, compounds containing biphenyl and other aromatic systems can be photosensitive.[1][11] Exposure to UV or even high-intensity visible light can promote the molecule to an excited state, making it more reactive. This can accelerate oxidation by generating singlet oxygen or initiating free-radical pathways.[2] It is imperative to handle and store solutions of this compound with protection from light.
Primary Degradation Pathways Diagram
The following diagram illustrates the two major chemical degradation routes for [1,1'-Biphenyl]-4-yl(phenyl)methanol.
Caption: Key Degradation Pathways for the target molecule.
Part 3: Proactive Stability Enhancement Protocols
Implementing the following protocols will significantly improve the stability of your [1,1'-Biphenyl]-4-yl(phenyl)methanol solutions.
Protocol 1: Solvent Selection and Preparation
The choice of solvent has a profound impact on stability.[12][13]
Materials:
-
High-purity (HPLC grade or higher) solvent
-
Inert gas (Nitrogen or Argon) with regulator and sparging tube
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Select an Appropriate Solvent: Aprotic solvents such as Acetonitrile (ACN), Tetrahydrofuran (THF), or Dichloromethane (DCM) are generally preferred over protic solvents like methanol or ethanol to avoid potential hydrogen bonding interactions that can facilitate degradation.
-
Check for Peroxides: If using an ether solvent like THF, test for the presence of peroxides using peroxide test strips. Do not use solvents that test positive.
-
De-gas the Solvent: Insert a sparging tube into the solvent reservoir, ensuring the tip is below the liquid surface. Bubble inert gas through the solvent at a moderate rate for 15-20 minutes. This removes dissolved oxygen, a key initiator of oxidation.[2]
-
Prepare Solution: Weigh the compound and dissolve it in the de-gassed solvent under an inert atmosphere if possible (e.g., in a glovebox or using a gentle stream of inert gas over the vial opening).
-
Store Properly: Immediately cap the vial, ensuring a tight seal. Wrap the vial in aluminum foil for extra light protection and store at the recommended temperature (e.g., 2-8°C or -20°C for long-term storage).
Protocol 2: Application of Antioxidants
For applications where long-term stability is critical, the addition of an antioxidant is highly recommended.[1][14]
Table 1: Recommended Antioxidants for Organic Solutions
| Antioxidant | Type | Recommended Concentration (% w/v) | Notes |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | 0.01 - 0.1% | Excellent solubility in most organic solvents. Highly effective.[14] |
| Butylated Hydroxyanisole (BHA) | Radical Scavenger | 0.01 - 0.1% | Similar to BHT, often used in combination for synergistic effects.[1] |
| Ascorbyl Palmitate | Radical Scavenger | 0.01 - 0.05% | A lipid-soluble form of Vitamin C, useful in less polar systems.[14] |
Procedure:
-
Prepare a concentrated stock solution of the chosen antioxidant (e.g., 1% BHT in acetonitrile).
-
Add the required volume of the antioxidant stock solution to your final solution to achieve the target concentration.
-
Mix thoroughly.
-
Proceed with storage as described in Protocol 1.
Protocol 3: Performing a Basic Forced Degradation Study
A forced degradation or "stress testing" study is crucial for identifying potential degradants and establishing a stability-indicating analytical method.[15][16]
Objective: To intentionally degrade the compound under controlled conditions to generate and identify degradation products.
Experimental Workflow Diagram
Caption: Workflow for a comprehensive forced degradation study.
Procedure:
-
Preparation: Prepare a stock solution of [1,1'-Biphenyl]-4-yl(phenyl)methanol at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Aliquot: Distribute the stock solution into separate amber vials for each stress condition.
-
Apply Stress:
-
Acidic: Add an equal volume of 0.2 M HCl to a vial (final conc. 0.1 M HCl).
-
Basic: Add an equal volume of 0.2 M NaOH to a vial (final conc. 0.1 M NaOH). Neutralize with acid before analysis.
-
Oxidative: Add an appropriate volume of 30% H₂O₂ to a vial (final conc. ~3% H₂O₂).
-
Thermal: Place a vial of the stock solution in an oven at 60-80°C.
-
Photolytic: Place a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Incubation: Incubate all samples (including an unstressed control) for a defined period (e.g., 24-48 hours), checking periodically. The goal is to achieve 5-20% degradation.[17]
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Part 4: Analytical Methodology
A robust analytical method is required to separate the parent compound from all potential degradation products.
Recommended HPLC Method:
A reversed-phase HPLC method is generally suitable for this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
This method should provide good separation between the polar parent alcohol and its less polar degradation products (ketone and alkene).[18][19]
References
- Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Retrieved from Fagron Academy website. [Link: https://fagronacademy.
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- Langbein, D., & Dave, M. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Drug Development & Delivery. [Link: https://drug-dev.com/key-considerations-for-stabilizing-oxidation-prone-lipid-based-drug-delivery-systems/]
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- MDPI. (2023). Green Catalytic Conversion of Some Benzylic Alcohols to Acids by NiO2 Nanoparticles (NPNPs) in Water. [Link: https://www.mdpi.com/2073-4344/13/4/621]
- National Institutes of Health. (2019). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473855/]
- PubMed. (2018). Transition-Metal-Free C(sp³)–H Oxidation of Diarylmethanes. [Link: https://pubmed.ncbi.nlm.nih.gov/30068988/]
- Pharmtech. (2022). Forced Degradation – A Review. [Link: https://www.pharmtech.
- MedCrave online. (2016). Forced Degradation Studies. [Link: https://medcraveonline.
- IOPscience. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. [Link: https://iopscience.iop.org/article/10.1088/2050-6120/ace754]
- ResearchGate. (n.d.). [Diphenylmethanol]-dependent kinetics. [Link: https://www.researchgate.net/figure/Diphenylmethanol-dependent-kinetics-Left-concentration-profile-for-benzophenone_fig1_265383561]
- Royal Society of Chemistry. (n.d.). Multifunctional biphenyl derivatives as photosensitisers. [Link: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra07185c]
- Wikipedia. (n.d.). Albright–Goldman oxidation. [Link: https://en.wikipedia.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride. [Link: https://sielc.com/hplc-method-for-analysis-of-acetic-anhydride-benzyl-alcohol-and-benzoic-anhydride-on-newcrom-r1-column.html]
- BioPharma APAC. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link: https://www.biopharma-apac.com/news/an-introduction-to-forced-degradation-studies-for-drug-substance-drug-product-4554]
- YouTube. (2022). Oxidation and Reduction: Oxidation of diphenylmethanol with hypochlorous acid. [Link: https://www.youtube.
- Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. [Link: https://www.slideshare.
- LinkedIn. (n.d.). The Role of Biphenyl Derivatives in Modern Photoresists. [Link: https://www.linkedin.
- Wikipedia. (n.d.). Diphenylmethanol. [Link: https://en.wikipedia.org/wiki/Diphenylmethanol]
- Santa Cruz Biotechnology. (n.d.). Diphenylmethanol.
- National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3678768/]
- Sigma-Aldrich. (n.d.). Diphenylmethanol Benzhydrol. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/d214604]
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- Semantic Scholar. (n.d.). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals. [Link: https://www.semanticscholar.org/paper/Solvent-Effects-on-the-Stability-and-Delocalization-Perron-Borduas/b132a0c6a858e99d254b42319208753235b24479]
- JOCPR. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method. [Link: https://jocpr.com/articles/determination-and-validation-of-benzyl-chloride-by-hplc-method-in-posaconazole-drug-substance.pdf]
- PubMed. (2019). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals. [Link: https://pubmed.ncbi.nlm.nih.gov/31365213/]
- Frontiers. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal. [Link: https://www.frontiersin.org/articles/10.3389/fchem.2022.871900/full]
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Technical Support Center: [1,1'-Biphenyl]-4-yl(phenyl)methanol Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for [1,1'-Biphenyl]-4-yl(phenyl)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals working with this versatile synthetic intermediate. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the complexities of your experiments.
Section 1: Troubleshooting Guide for Synthesis
The two primary routes to synthesize [1,1'-Biphenyl]-4-yl(phenyl)methanol are the Grignard reaction, typically between phenylmagnesium bromide and [1,1'-biphenyl]-4-carbaldehyde, and the reduction of the corresponding ketone, ([1,1'-biphenyl]-4-yl)(phenyl)methanone.
Grignard Reaction Pathway
Q1: My Grignard synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol is resulting in a very low yield. What are the common causes?
A: Low yields in Grignard reactions are a frequent issue, almost always stemming from two primary sources: moisture and magnesium surface deactivation.
-
Probable Cause 1: Presence of Moisture. Grignard reagents are extremely potent bases and will react with even trace amounts of water, quenching the reagent.[1][2][3] This reaction is often faster than the desired reaction with the aldehyde.
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere (Nitrogen or Argon) or by oven-drying (>120°C) for several hours and cooling in a desiccator.[2] Solvents like diethyl ether or THF must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling the solvent over a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.
-
-
Probable Cause 2: Inactive Magnesium Surface. Magnesium turnings can develop a passivating layer of magnesium oxide (MgO) on their surface, which prevents the reaction with the aryl halide from initiating.[1][2]
-
Solution: Activate the magnesium before adding the bulk of your aryl halide. This can be achieved by a few methods:
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle to expose a fresh surface.[2]
-
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium.[1][2] The iodine reacts with the surface, exposing fresh magnesium. Gentle warming with a heat gun until the violet iodine vapor is seen is a common technique.[1] A few drops of 1,2-dibromoethane can also be used as an activator.[2]
-
Initiation: Add a small amount of your aryl halide solution to the activated magnesium and stir. An exothermic reaction and a color change are signs of successful initiation.[2]
-
-
Q2: I'm observing a significant amount of biphenyl as a side product. Why is this happening and how can I prevent it?
A: The formation of biphenyl is a classic side reaction in Grignard syntheses involving aryl halides, known as a Wurtz-type coupling.[1]
-
Probable Cause: This occurs when the Grignard reagent (phenylmagnesium bromide) reacts with the unreacted aryl halide (bromobenzene). This is often favored by higher temperatures and high local concentrations of the aryl halide.
-
Solution:
-
Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and minimizes the coupling reaction.
-
Temperature Control: While some initial heating may be needed to start the reaction, maintain a gentle reflux once it has initiated.[2] Avoid excessive heating, which can promote side reactions.
-
-
Ketone Reduction Pathway
Q3: The reduction of ([1,1'-biphenyl]-4-yl)(phenyl)methanone with sodium borohydride (NaBH₄) is sluggish or incomplete. How can I improve it?
A: While NaBH₄ is a mild and selective reducing agent, its reactivity can be influenced by the solvent and temperature.[4][5]
-
Probable Cause 1: Inappropriate Solvent. Sodium borohydride's reducing power is modulated by the solvent.
-
Probable Cause 2: Insufficient Reagent or Reaction Time. The stoichiometry of the reaction requires one mole of NaBH₄ to reduce four moles of the ketone. However, practical applications often require a slight excess.
-
Solution: Use a modest excess of NaBH₄ (e.g., 1.2-1.5 equivalents) to ensure the reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, gentle warming (to ~40-50°C) or extending the reaction time can be beneficial.
-
Section 2: Troubleshooting Downstream Reactions
[1,1'-Biphenyl]-4-yl(phenyl)methanol is a secondary alcohol, and its subsequent reactions are characteristic of this functional group.[8]
Q4: My oxidation of the alcohol to the ketone is not going to completion, or I'm seeing over-oxidation. What are the best practices?
A: The key to successful oxidation is choosing the right reagent and conditions to match the scale and sensitivity of your substrate.
-
Probable Cause 1: Incorrect Oxidizing Agent. For secondary alcohols, a range of oxidizing agents can be used. Strong, non-selective oxidants like Jones reagent (CrO₃/H₂SO₄) can sometimes lead to side reactions if not carefully controlled.
-
Solution: For a clean and high-yielding conversion to the ketone, milder and more selective reagents are recommended:
-
Dess-Martin Periodinane (DMP): Excellent for small-scale, high-purity oxidations at room temperature.
-
Swern Oxidation: Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride. It is highly effective but requires careful temperature control (typically -78°C) to avoid side products.[8]
-
TEMPO-catalyzed oxidation: Using a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite is a greener and often very selective method.[9]
-
-
-
Probable Cause 2: Reaction Conditions. Temperature, reaction time, and stoichiometry are critical.
-
Solution: Always monitor the reaction's progress via TLC. Add the oxidizing agent portion-wise or as a solution to control the reaction's exothermicity. Once the starting material is consumed (as indicated by TLC), proceed immediately with the workup to avoid potential side reactions or degradation of the product.
-
Section 3: General FAQs
Q5: What is the best method for purifying the final [1,1'-Biphenyl]-4-yl(phenyl)methanol product?
A: The purification method depends on the scale and the nature of the impurities.
-
Recrystallization: This is often the most effective method for obtaining highly pure, crystalline solid product on a large scale. The choice of solvent is crucial. A solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal. Common solvents to screen include hexanes, ethyl acetate/hexanes, toluene, or isopropanol.
-
Column Chromatography: For small-scale reactions or to separate the product from impurities with similar solubility, silica gel column chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Q6: What are the expected ¹H and ¹³C NMR signals for [1,1'-Biphenyl]-4-yl(phenyl)methanol?
A: While exact shifts depend on the solvent, the following are characteristic signals:
-
¹H NMR:
-
A singlet for the benzylic proton (-CHOH) typically between 5.8-6.0 ppm.
-
A broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift.
-
A complex multiplet region for the 14 aromatic protons of the biphenyl and phenyl groups, generally between 7.2-7.7 ppm.
-
-
¹³C NMR:
-
The benzylic carbon (-CHOH) signal around 75-77 ppm.
-
Multiple signals in the aromatic region (approx. 126-145 ppm). The quaternary carbons will have distinct shifts.
-
Q7: How should I properly handle and store [1,1'-Biphenyl]-4-yl(phenyl)methanol?
A: As with any chemical reagent, proper handling and storage are paramount for safety and maintaining the compound's integrity.
-
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Handle the compound in a well-ventilated area or a fume hood.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and heat sources.[11][12] It should be stored separately from strong oxidizing agents. For long-term storage, keeping it in a desiccator can prevent moisture absorption.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol describes the synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol from 4-phenylbenzaldehyde and phenylmagnesium bromide.
Methodology:
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a stream of dry nitrogen. Allow to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine and gently warm with a heat gun until violet vapors are observed.[1]
-
Grignard Formation: Add anhydrous diethyl ether to cover the magnesium. Dissolve bromobenzene (1.1 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. Stir vigorously. The reaction should initiate, indicated by a color change and gentle refluxing. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After addition is complete, reflux for an additional 30 minutes.
-
Aldehyde Addition: Dissolve [1,1'-biphenyl]-4-carbaldehyde (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Cool the Grignard reagent solution in an ice bath. Add the aldehyde solution dropwise, maintaining the internal temperature below 10°C.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., toluene or ethyl acetate/hexanes).
Protocol 2: Oxidation with Dess-Martin Periodinane (DMP)
This protocol describes the oxidation of the secondary alcohol to the corresponding ketone.
Methodology:
-
Setup: In a round-bottom flask, dissolve [1,1'-Biphenyl]-4-yl(phenyl)methanol (1.0 eq.) in dichloromethane (DCM).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Remove the solvent via rotary evaporation to yield the crude ketone, which can be further purified by column chromatography or recrystallization if necessary.
Section 5: Visual Aids
Troubleshooting Workflow for Grignard Synthesis
Caption: A decision tree for troubleshooting low product yield in Grignard synthesis.
Reaction Mechanism: Grignard Synthesis
Caption: The two-step mechanism for the Grignard synthesis of the target alcohol.
References
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National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]
-
Unknown. (2018). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Retrieved from [Link]
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Reddy, C. R., et al. (2014). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Tetrahedron Letters, 55(30), 4173-4176. Retrieved from [Link]
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Laboratory Disposable Products. (2025). Safe Lab Reagent Storage Guide | Best Practices 2025. Retrieved from [Link]
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RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]
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Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
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Wang, C., et al. (2017). Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes. Molecules, 22(11), 1934. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
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Lab Manager. (n.d.). Handling and Storing Chemicals. Retrieved from [Link]
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Sajid, N., et al. (2025). Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation. Chiang Mai Journal of Science, 52(3). Retrieved from [Link]
-
Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved from [Link]
- Google Patents. (2014). CN105198707A - 4-biphenyl methanol synthetic method.
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
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Sajid, N., et al. (2025). Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation. Chiang Mai Journal of Science, 52(3). Retrieved from [Link]
-
MDPI. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule.... Retrieved from [Link]
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Jadhava, S. N., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]
-
DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls.... Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Retrieved from [Link]
-
YouTube. (2020). Reduction Reactions with NaBH4 and LAH. Retrieved from [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (1,1'-Biphenyl)-4-methanol. PubChem. Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
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Technical Support Center: Synthesis and Purification of [1,1'-Biphenyl]-4-yl(phenyl)methanol
Welcome to the dedicated technical support guide for the synthesis and purification of [1,1'-Biphenyl]-4-yl(phenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate.[1] Here, we will delve into the critical aspects of reaction conditions and their profound impact on the purity of the final product. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Criticality of Purity
[1,1'-Biphenyl]-4-yl(phenyl)methanol is a key building block in the synthesis of a wide range of organic molecules, including pharmaceuticals and materials for organic electronics.[1] The purity of this intermediate is paramount, as even minor impurities can have a significant impact on the yield, purity, and pharmacological activity of the final products. This guide will address the common challenges encountered during its synthesis and provide practical solutions to achieve high purity.
Troubleshooting and FAQs: Navigating Your Synthesis
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Grignard Reaction Route: Synthesis from 4-Bromobiphenyl and Benzaldehyde
The Grignard reaction is a powerful tool for forming carbon-carbon bonds, but it is notoriously sensitive to reaction conditions.[2][3]
Q1: My Grignard reaction is sluggish or fails to initiate. What are the likely causes and how can I resolve this?
A1: Failure of a Grignard reaction to initiate is a common issue, almost always stemming from the presence of water or a passivated magnesium surface.[4]
-
Moisture Contamination: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[2][3]
-
Solution: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under vacuum. Use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[4]
-
Solution: Activate the magnesium surface by gently crushing the turnings with a glass rod (avoid metal spatulas which can also be reactive) or by adding a small crystal of iodine. The disappearance of the iodine's color is an indicator of reaction initiation.
-
Q2: My reaction produced a significant amount of a non-polar impurity that co-elutes with my product. What is it and how can I prevent its formation?
A2: The most common non-polar impurity in this Grignard reaction is biphenyl, formed from the coupling of the Grignard reagent with unreacted 4-bromobiphenyl.[2]
-
Mechanism of Formation: This side reaction, known as Wurtz-type coupling, is favored by higher temperatures and high concentrations of the aryl halide.
-
Prevention:
-
Add the 4-bromobiphenyl solution slowly to the magnesium suspension to maintain a low instantaneous concentration.
-
Maintain a gentle reflux; avoid excessive heating which accelerates the side reaction.
-
-
Removal: Biphenyl is less polar than the desired alcohol. It can often be removed by careful column chromatography or by trituration with a non-polar solvent like petroleum ether, in which biphenyl is more soluble.[5]
Q3: After quenching the reaction, my yield is low, and I've isolated a significant amount of benzene. What happened?
A3: The formation of benzene indicates that the Grignard reagent was protonated, likely by an acidic proton source.
-
Cause: The most common culprit is water, either from incomplete drying of glassware or solvents, or from atmospheric moisture.
-
Solution: As with initiation issues, meticulous drying of all apparatus and reagents is crucial. Ensure a positive pressure of inert gas is maintained throughout the reaction.
| Troubleshooting Summary: Grignard Reaction | |
| Issue | Primary Cause(s) |
| Failure to Initiate | Moisture; Passivated Magnesium |
| Low Yield & Biphenyl Formation | High temperature; High halide concentration |
| Low Yield & Benzene Formation | Protonation of Grignard reagent |
Reduction Route: Synthesis from [1,1'-Biphenyl]-4-yl(phenyl)methanone
The reduction of the corresponding ketone is a common and often high-yielding route to the desired alcohol. However, the choice of reducing agent and reaction conditions can influence the purity of the final product.
Q1: I'm using sodium borohydride (NaBH₄) for the reduction, but the reaction is slow and incomplete. Can I heat the reaction?
A1: While gentle heating can increase the reaction rate, it can also promote side reactions, particularly with the solvent. Sodium borohydride can react with protic solvents like methanol, especially at elevated temperatures, leading to the consumption of the reducing agent and the formation of borate esters.[6]
-
Optimization:
-
Instead of aggressive heating, ensure an adequate molar excess of NaBH₄ is used (typically 1.5-2 equivalents).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.[7]
-
Q2: My final product is contaminated with an impurity that I suspect is a borate ester. How can I avoid this and remove it?
A2: Borate esters are formed from the reaction of the intermediate alkoxide with the borane species.
-
Prevention:
-
Use a sufficient amount of solvent to ensure all reagents are dissolved.
-
Perform the reaction at or below room temperature to minimize side reactions with the solvent.
-
-
Removal: The workup is critical. Quenching the reaction with an acid (e.g., dilute HCl) will hydrolyze the borate esters to the desired alcohol and boric acid, which can then be removed by aqueous extraction.
Q3: Can I use a more powerful reducing agent like lithium aluminum hydride (LAH)?
A3: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than NaBH₄ and will readily reduce the ketone. However, it is also highly reactive with protic solvents and even trace amounts of water, making it more hazardous to handle.[8]
-
Considerations:
-
LAH must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).
-
The workup procedure for LAH reactions is more complex (e.g., Fieser workup) and must be performed carefully to avoid fires.
-
For this particular transformation, NaBH₄ is generally sufficient and safer.
-
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
Caption: Grignard Synthesis Workflow
-
Preparation: All glassware must be oven-dried and assembled under an inert atmosphere. Anhydrous diethyl ether or THF should be used as the solvent.
-
Grignard Reagent Formation: To a stirred suspension of magnesium turnings (1.2 eq.) in anhydrous ether, add a small crystal of iodine. Slowly add a solution of 4-bromobiphenyl (1.0 eq.) in anhydrous ether dropwise to maintain a gentle reflux.
-
Reaction with Benzaldehyde: After the magnesium has been consumed, cool the reaction mixture to 0 °C and add a solution of benzaldehyde (1.0 eq.) in anhydrous ether dropwise.
-
Workup: After complete addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis via Reduction
Caption: Reduction Synthesis Workflow
-
Reaction Setup: Dissolve [1,1'-biphenyl]-4-yl(phenyl)methanone (1.0 eq.) in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting ketone.
-
Workup: Cool the reaction mixture again to 0 °C and slowly add dilute hydrochloric acid to quench the excess NaBH₄ and hydrolyze the borate esters.
-
Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).
Data Presentation: Impact of Reaction Conditions
The following table summarizes the illustrative impact of key reaction parameters on the purity of the final product.
| Synthesis Route | Parameter | Condition A | Purity A (%) | Condition B | Purity B (%) | Rationale |
| Grignard | Temperature | Gentle Reflux | 95 | Vigorous Reflux | 80 | Higher temperatures favor the formation of biphenyl byproduct.[2] |
| Grignard | Addition Rate of Aryl Halide | Slow (1 hr) | 95 | Fast (10 min) | 85 | Slow addition minimizes the concentration of unreacted aryl halide, reducing Wurtz coupling. |
| Reduction | NaBH₄ Stoichiometry | 1.1 eq. | 90 (incomplete) | 1.5 eq. | >99 | An excess of NaBH₄ is required to ensure complete reduction and account for any reaction with the solvent.[7] |
| Reduction | Quenching Agent | Water | 95 | Dilute HCl | >99 | Acidic workup ensures complete hydrolysis of borate ester intermediates. |
Final Thoughts from the Scientist
The successful synthesis of high-purity [1,1'-Biphenyl]-4-yl(phenyl)methanol is a testament to meticulous experimental technique. While both the Grignard and reduction routes are viable, the reduction of the ketone precursor often offers a more reliable and scalable method for producing high-purity material. The key to success in either method lies in understanding the underlying chemistry, carefully controlling reaction parameters, and employing appropriate purification strategies. We hope this guide serves as a valuable resource in your research endeavors.
References
- Google Patents. CN105198707A - 4-biphenyl methanol synthetic method.
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]
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Reddit. Grignard Formation - Troubleshooting and Perfecting. Available from: [Link]
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Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]
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University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Odinity. Using the Grignard Reaction to Prepare Triphenylmethanol. Available from: [Link]
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Grignard Reaction. Available from: [Link]
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PubChem. (1,1'-Biphenyl)-4-methanol. Available from: [Link]
-
Reddit. Purification of alkyl Bpin/other alkyl boronic esters. Available from: [Link]
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ResearchGate. How to purify esterefication product? Available from: [Link]
- Google Patents. CN105198707A - 4-biphenyl methanol synthetic method.
-
Reddit. Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Available from: [Link]
-
Studylib. Benzophenone Reduction Lab: NaBH4 to Diphenylmethanol. Available from: [Link]
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PubMed Central. Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Available from: [Link]
-
EPFL. TLC Visualization Reagents. Available from: [Link]
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ResearchGate. Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles. Available from: [Link]
-
Wiley Online Library. Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. Available from: [Link]
-
PubMed. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Available from: [Link]
-
The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available from: [Link]
-
Zenodo. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. Available from: [Link]
-
PubMed. Hit-to-lead optimization of novel phenyl imidazole carboxamides that are active against Leishmania donovani. Available from: [Link]
-
ResearchGate. (PDF) Effects of β-Cyclodextrin on Phenyl Methanol Production and Its Optimization. Available from: [Link]
-
ResearchGate. Solvent-free synthesis of 1, 1'-bi-2-naphthanol by ball milling. Available from: [Link]
-
PubChem. Biphenyl. Available from: [Link]
-
YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available from: [Link]
-
AIChE Proceedings. (57c) Purification of S-1-Phenylethanol from the Enantiomer Mixture By Three-Phase Crystallization. Available from: [Link]
Sources
Technical Support Center: Catalyst Deactivation in Reactions Using [1,1'-Biphenyl]-4-yl(phenyl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in reactions involving [1,1'-Biphenyl]-4-yl(phenyl)methanol. This versatile synthetic intermediate is crucial in the development of advanced materials and pharmaceuticals, often participating in catalytic cross-coupling and reduction reactions.[1] Understanding and mitigating catalyst deactivation is paramount for ensuring reaction efficiency, reproducibility, and scalability.
This resource is designed to be a dynamic, field-proven guide. It moves beyond simple procedural lists to explain the underlying chemical principles governing catalyst stability and activity in the context of this specific substrate.
Section 1: Understanding the Landscape of Catalyst Deactivation
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[2] In the context of reactions utilizing [1,1'-Biphenyl]-4-yl(phenyl)methanol, which is often synthesized via Suzuki-Miyaura coupling or used in subsequent transformations, palladium and other transition metal catalysts are susceptible to various deactivation pathways.[1] These can be broadly categorized into poisoning, fouling, thermal degradation, and chemical alteration of the catalyst's active sites.[3][4][5]
Key Deactivation Mechanisms
| Deactivation Mechanism | Description | Common Causes in Relevant Reactions |
| Poisoning | Strong chemisorption of impurities or reactants onto the catalyst's active sites, rendering them inactive.[4][5] | Sulfur or phosphorus compounds from impure reagents, coordination of Lewis basic functional groups to the metal center.[6][7] |
| Fouling/Coking | Physical deposition of carbonaceous materials or polymers on the catalyst surface, blocking active sites and pores.[4][5] | Decomposition of organic molecules at high temperatures, leading to coke formation.[4] |
| Thermal Degradation (Sintering) | Growth of metal crystallites at high temperatures, leading to a decrease in the active surface area.[4][8] | Prolonged reaction times at elevated temperatures. |
| Leaching | Dissolution of the active metal component into the reaction medium.[4] | Particularly relevant in liquid-phase reactions with polar solvents or acidic/basic conditions. |
| Formation of Inactive Species | The catalyst is converted into a catalytically inactive form, such as the formation of palladium black or stable, off-cycle complexes.[9] | High temperatures, improper ligand choice, or the presence of certain impurities can promote the aggregation of the active catalyst.[9] |
Visualizing the Deactivation Pathways
The following diagram illustrates the primary pathways through which a catalyst can lose its activity.
Caption: Major pathways of catalyst deactivation.
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during synthesis and reactions involving [1,1'-Biphenyl]-4-yl(phenyl)methanol.
Q1: My Suzuki-Miyaura coupling to synthesize (biphenyl-4-yl)(phenyl)methanone, the precursor to my target alcohol, has stalled or is giving low yields. What are the likely causes related to catalyst deactivation?
A1: This is a frequent issue in Suzuki-Miyaura couplings. The most probable causes related to catalyst deactivation are:
-
Catalyst Poisoning: The primary suspect is often impurities in your starting materials (aryl halide or boronic acid) or solvent.[10][11] Elemental sulfur, even in trace amounts, is a notorious poison for palladium catalysts.[10][11]
-
Troubleshooting Protocol:
-
Reagent Purity Check: Analyze your starting materials by techniques like elemental analysis or inductively coupled plasma mass spectrometry (ICP-MS) to detect potential poisons.
-
Purification: If impurities are suspected, purify the reagents. Recrystallization or column chromatography of the starting materials can remove many common catalyst poisons.[9]
-
Use of a "Scavenger": In some cases, adding a small amount of a scavenger, such as copper powder, can help to sequester sulfur-based impurities.
-
-
-
Ligand Degradation: Phosphine-based ligands, commonly used in cross-coupling reactions, can be susceptible to oxidation, leading to catalyst deactivation.[9]
-
Troubleshooting Protocol:
-
Ensure Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent ligand oxidation.
-
Use Air-Stable Precatalysts: Consider using modern, air-stable palladium precatalysts which are more robust.
-
-
-
Formation of Inactive Palladium Black: The precipitation of palladium black is a visual indicator of catalyst decomposition and aggregation.[9]
Q2: I am performing a catalytic hydrogenation of (biphenyl-4-yl)(phenyl)methanone to [1,1'-Biphenyl]-4-yl(phenyl)methanol using a Pd/C catalyst, and the reaction is sluggish or incomplete. How can I address this?
A2: Incomplete hydrogenation can often be traced back to catalyst deactivation. Here are the key considerations:
-
Catalyst Poisoning: As with cross-coupling, impurities can poison the palladium on carbon (Pd/C) catalyst.
-
Troubleshooting Protocol:
-
Substrate Purity: Ensure the ketone precursor is free from any residual reagents or byproducts from the previous step, especially sulfur-containing compounds.
-
Solvent Quality: Use high-purity, degassed solvents.
-
-
-
Fouling: The deposition of organic byproducts on the catalyst surface can block the active sites.[12]
-
Troubleshooting Protocol:
-
Catalyst Loading: A modest increase in catalyst loading might compensate for some fouling.
-
Reaction Conditions: Optimize temperature and pressure to minimize side reactions that could lead to fouling.
-
-
-
Catalyst Sintering: Although less common at typical hydrogenation temperatures, prolonged use or localized high temperatures can lead to sintering.
-
Troubleshooting Protocol:
-
Fresh Catalyst: Use fresh, high-quality catalyst for each reaction.
-
Temperature Control: Maintain a consistent and appropriate reaction temperature.
-
-
Q3: Can the hydroxyl group of [1,1'-Biphenyl]-4-yl(phenyl)methanol itself contribute to catalyst deactivation in subsequent cross-coupling reactions?
A3: Yes, the hydroxyl group can play a role in catalyst deactivation, particularly in palladium-catalyzed C-O cross-coupling reactions.[13] The alkoxide formed under basic conditions can interact with the palladium center. While this is a necessary step in the catalytic cycle for C-O bond formation, side reactions can lead to deactivation.
-
β-Hydride Elimination: If the alcohol has β-hydrogens, this can be a competing pathway leading to the reduction of the aryl halide and decomposition of the desired palladium-alkoxide intermediate.[13]
-
Formation of Stable Complexes: The alcohol or its corresponding alkoxide can act as a ligand, potentially forming stable, inactive palladium complexes.
Mitigation Strategies:
-
Ligand Selection: The use of bulky, electron-rich ligands is crucial. These ligands can promote the desired reductive elimination step over competing deactivation pathways.[14]
-
Base Selection: The choice of base is critical. A base that is strong enough to deprotonate the alcohol but does not promote side reactions is ideal. Inorganic bases like cesium carbonate are often effective.[14]
Q4: I am observing the formation of homocoupling byproducts. Is this related to catalyst deactivation?
A4: The formation of homocoupling byproducts is often linked to suboptimal reaction conditions that can also contribute to catalyst deactivation. It suggests that the transmetalation or reductive elimination steps of the catalytic cycle are not efficient.
Troubleshooting Workflow for Homocoupling:
Caption: Troubleshooting workflow for reducing homocoupling byproducts.
Q5: Are there any general preventative measures I can take to minimize catalyst deactivation?
A5: Absolutely. Proactive measures are key to successful catalytic reactions.
-
High-Purity Reagents: Always use reagents and solvents of the highest possible purity. Impurities are a primary cause of catalyst poisoning.[15][16][17]
-
Inert Atmosphere: Rigorously maintain an inert atmosphere for oxygen- and moisture-sensitive reactions and ligands.
-
Optimal Catalyst and Ligand Selection: Choose a catalyst system known to be robust for the specific transformation. Modern precatalysts and specialized ligands often offer superior stability.
-
Reaction Optimization: Carefully optimize reaction parameters such as temperature, concentration, and reaction time. Avoid unnecessarily harsh conditions.
-
Proper Storage: Store catalysts and ligands under the recommended conditions to prevent degradation over time.
Section 3: Catalyst Regeneration
In some instances, particularly in process chemistry settings, regeneration of the catalyst may be an option.
Q6: Can I regenerate a deactivated palladium catalyst?
A6: Regeneration is possible for some types of deactivation, but its success is highly dependent on the deactivation mechanism.
-
Fouling/Coking: Deactivation by carbonaceous deposits can sometimes be reversed by carefully controlled oxidation (calcination) to burn off the coke, followed by reduction.[12]
-
Poisoning: Regeneration from poisoning is more challenging. If the poison is strongly chemisorbed, it may be irreversible. However, some poisons can be removed by washing with specific solvents or chemical treatments.[18] For example, a mixture of chloroform and glacial acetic acid has been used to regenerate palladium catalysts.[18]
-
Sintering: Deactivation due to sintering is generally irreversible as it involves a physical change in the catalyst structure.[4][8]
General Protocol for Catalyst Regeneration (Example for Pd/C):
-
Solvent Washing: Wash the recovered catalyst with a suitable solvent to remove adsorbed organic species.
-
Chemical Treatment (if applicable for poisoning): Treat with a regenerating solution, such as a dilute acid or a specific complexing agent, to remove the poison.[18]
-
Drying: Thoroughly dry the catalyst under vacuum.
-
Calcination (for fouling): Heat the catalyst in a controlled flow of air or an inert gas containing a low concentration of oxygen to burn off carbon deposits.[19]
-
Reduction: Reduce the catalyst in a stream of hydrogen to restore the active metallic sites.
Note: The specific conditions for regeneration (temperature, time, gas flow) must be carefully optimized for each catalyst and deactivation scenario.
References
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. [Link]
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Deactivation of metal catalysts in liquid phase organic reactions. (2003). Catalysis Today. [Link]
-
Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (2019). Semantic Scholar. [Link]
- Regeneration of palladium hydrogenation catalyst. (1979).
-
Regeneration of palladium based catalyst for methane abatment. (2004). DCL Inc. [Link]
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Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. (2020). Science Signpost Publishing Inc. [Link]
-
Catalyst deactivation mechanisms and how to prevent them. (n.d.). Synpet. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (2023). ChemCatBio. [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Advanced Catalyst Systems. [Link]
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (2017). White Rose eTheses Online. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]
-
Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. (2018). PMC - NIH. [Link]
-
An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. (2008). The Journal of Organic Chemistry. [Link]
-
A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. (2010). Journal of the American Chemical Society. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2015). ACS Publications. [Link]
-
An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. (2008). ACS Publications. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2015). ResearchGate. [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (2017). White Rose eTheses Online. [Link]
-
Aryl-alcohol oxidases: catalysis, diversity, structure–function and emerging biotechnological applications. (2024). PMC - PubMed Central. [Link]
-
Effect of Feedstock and Catalyst Impurities on the Methanol‐to‐Olefin Reaction over H‐SAPO‐34. (2018). PMC - NIH. [Link]
-
Effects of impurities in catalyst on catalytic reaction of dimethyl thioether synthesis. (2004). ResearchGate. [Link]
- 4-biphenyl methanol synthetic method. (2015).
-
Influence of Impurities in the Chemical Processing Chain of Biomass on the Catalytic Valorisation of Cellulose towards γ-Valerolactone. (2024). MDPI. [Link]
-
Catalyst poisoning. (n.d.). Wikipedia. [Link]
-
Inhibitory effect of trace impurities on methanol reforming by Cu/ZnO/Al2O3 catalyst: Steam reforming and autothermal reforming of model bio-methanol. (2015). ResearchGate. [Link]
-
Methanol Oxidation over Co- and/or Ag-Based Catalysts: Effect of Impurities (H2O and CO). (2021). ResearchGate. [Link]
-
Principles of the Suzuki Coupling Reaction. (2023). Encyclopedia.pub. [Link]
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Validation & Comparative
A Comparative Guide to the Spectral Data of [1,1'-Biphenyl]-4-yl(phenyl)methanol and Its Analogs
This guide provides an in-depth comparison of the spectral data for [1,1'-Biphenyl]-4-yl(phenyl)methanol and two key structural analogs: Diphenylmethanol and (4-Biphenylyl)methanol. Understanding the nuances in NMR, IR, and Mass Spectrometry data is crucial for researchers in synthetic chemistry and drug development for unambiguous structural confirmation and purity assessment. This document outlines the core spectral features, explains the structural basis for the observed differences, and provides standardized protocols for data acquisition.
Structural Overview and Rationale for Analog Selection
The comparison between a parent compound and its analogs is a powerful method for assigning spectral signals and understanding the contribution of individual functional groups to the overall spectrum. The selected analogs, Diphenylmethanol and (4-Biphenylyl)methanol, allow for a systematic dissection of the spectral features of the parent compound, [1,1'-Biphenyl]-4-yl(phenyl)methanol.
-
[1,1'-Biphenyl]-4-yl(phenyl)methanol (Parent Compound): The core structure, featuring a biphenyl group and a phenyl group attached to the same carbinol carbon.
-
Diphenylmethanol (Analog 1): This analog lacks the terminal phenyl ring of the biphenyl moiety. Its comparison highlights the spectral influence of the extended biphenyl system.
-
(4-Biphenylyl)methanol (Analog 2): This analog removes the phenyl group directly attached to the carbinol carbon. This comparison simplifies the aromatic proton and carbon regions, aiding in the assignment of the biphenyl signals.
Caption: Chemical structures of the parent compound and selected analogs.
Comparative Spectral Analysis
The following sections detail the expected and observed differences in the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the three compounds.
¹H NMR Spectroscopy
The ¹H NMR spectra of these compounds are characterized by signals in the aromatic region (7.0-8.0 ppm), a signal for the benzylic proton (CH-OH), and a broad singlet for the hydroxyl proton (OH).
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Benzylic Proton (CH-OH) δ (ppm) | Aromatic Protons (Ar-H) δ (ppm) | Hydroxyl Proton (OH) δ (ppm) |
| [1,1'-Biphenyl]-4-yl(phenyl)methanol | ~5.9 (s) | 7.30 - 7.65 (m) | ~2.3 (br s) |
| Diphenylmethanol | 5.88 (d, J=3.5 Hz)[1] | 7.28 - 7.43 (m)[1] | 2.24 (d, J=3.6 Hz)[1] |
| (4-Biphenylyl)methanol | 4.69 (s)[2] | 7.34 - 7.59 (m)[2] | ~2.1 (br s)[2] |
Expert Insights:
-
Benzylic Proton: The benzylic proton in Diphenylmethanol appears as a doublet due to coupling with the adjacent hydroxyl proton.[1] In contrast, the benzylic proton of (4-Biphenylyl)methanol is a singlet and shifted significantly upfield (~4.7 ppm) as it is a -CH₂- group, not a -CH- group bearing two aryl substituents. The parent compound's benzylic proton is expected to be a singlet around 5.9 ppm, similar to Diphenylmethanol, but deshielded by the additional phenyl ring.
-
Aromatic Protons: The aromatic region of [1,1'-Biphenyl]-4-yl(phenyl)methanol is the most complex due to the presence of three distinct phenyl rings. The protons on the biphenyl system will exhibit a characteristic pattern of multiplets. In Diphenylmethanol, the two equivalent phenyl rings simplify this region.[1] (4-Biphenylyl)methanol also presents a complex but distinct pattern for its biphenyl system.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information on the carbon framework of the molecules.
Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃)
| Compound | Benzylic Carbon (CH-OH) δ (ppm) | Aromatic Carbons (Ar-C) δ (ppm) |
| [1,1'-Biphenyl]-4-yl(phenyl)methanol | ~76 | ~126-144 |
| Diphenylmethanol | 76.3[1] | 126.5, 127.6, 128.5, 143.8[1] |
| (4-Biphenylyl)methanol | ~65 | ~127-141 |
Expert Insights:
-
Benzylic Carbon: The benzylic carbon signal for both the parent compound and Diphenylmethanol are found around 76 ppm.[1] However, for (4-Biphenylyl)methanol, this signal is shifted upfield to approximately 65 ppm, consistent with a primary alcohol (-CH₂OH) versus a secondary alcohol (-CH(Ar)₂).
-
Aromatic Carbons: The parent compound will show the largest number of signals in the aromatic region due to its lower symmetry. The quaternary carbons of the biphenyl linkage are characteristically found downfield (>140 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of the hydroxyl (-OH) functional group.
Table 3: Key Comparative IR Absorptions (cm⁻¹)
| Compound | O-H Stretch | C-O Stretch | Aromatic C=C Stretch | Aromatic C-H Stretch |
| [1,1'-Biphenyl]-4-yl(phenyl)methanol | ~3200-3600 (broad) | ~1050 | ~1500-1600 | ~3000-3100 |
| Diphenylmethanol | ~3200-3600 (broad)[3] | ~1050[4] | ~1500-1600[3] | ~3000-3100[4] |
| (4-Biphenylyl)methanol | ~3200-3600 (broad) | ~1015 | ~1480-1600 | ~3030 |
Expert Insights:
-
O-H Stretch: All three compounds exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration in an alcohol.[3] The broadness of this peak is due to hydrogen bonding.
-
C-O Stretch: The C-O stretching vibration for these secondary and primary alcohols appears in the 1000-1200 cm⁻¹ region.[4]
-
Aromatic C=C and C-H Stretches: All compounds show absorptions typical for aromatic rings, including C=C stretching in the 1500-1600 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹.[3][4]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.
Table 4: Comparative Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| [1,1'-Biphenyl]-4-yl(phenyl)methanol | 260 | 242, 183, 165, 152, 105, 77 |
| Diphenylmethanol | 184[5] | 167, 152, 105, 77[6] |
| (4-Biphenylyl)methanol | 184[7] | 167, 155, 152, 77[7] |
Expert Insights:
-
Molecular Ion Peak: The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For the parent compound, this is expected at m/z 260. Both analogs have a molecular weight of 184.[5][7]
-
Fragmentation Patterns: A common fragmentation pathway for these types of alcohols is the loss of a water molecule (M-18). For the parent compound, this would result in a fragment at m/z 242. The most abundant fragment for Diphenylmethanol is often the benzhydryl cation at m/z 167 (M-OH). For (4-Biphenylyl)methanol, a significant fragment is observed at m/z 155, corresponding to the biphenylmethyl cation. The presence of fragments at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation) is common for compounds containing a benzoyl or phenyl moiety.[6]
Experimental Protocols
To ensure data reproducibility and integrity, the following standardized protocols for sample preparation and analysis are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: For solid samples, the KBr pellet method is preferred. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Mass Spectrometry (EI): For volatile compounds, direct injection or GC-MS can be used. Dissolve a small amount of sample in a volatile organic solvent like methanol or dichloromethane to a concentration of about 1 mg/mL.[8]
Instrumental Analysis Workflow
Caption: General workflow for spectral data acquisition and analysis.
Conclusion
The systematic comparison of the spectral data of [1,1'-Biphenyl]-4-yl(phenyl)methanol with its analogs, Diphenylmethanol and (4-Biphenylyl)methanol, provides a clear and logical framework for structural verification. The key differentiating features are found in the chemical shifts of the benzylic proton and carbon in NMR, and the unique molecular ion and fragmentation patterns in mass spectrometry. By understanding how the removal of specific phenyl groups alters the spectra, researchers can confidently assign signals and confirm the identity of their synthesized compounds.
References
- brainly.com. (2023-07-01). Identify and analyze the IR spectrum of diphenylmethanol.
- brainly.com. (2022-12-27). Analyze the Diphenylmethanol Infrared Spectrum.
- SpectraBase. 4-Biphenylmethanol.
- Chegg.com. (2020-06-26). Solved Below are the 1H NMR spectrum of diphenylmethanol.
- ChemicalBook. 1-(4-BIPHENYLYL)ETHANOL(3562-73-0) 1H NMR spectrum.
- The Royal Society of Chemistry.
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- The Royal Society of Chemistry. (2021).
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- MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP008581.
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- National Institutes of Health. PubChem. alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol.
- Springer Nature Experiments. Mass Spectrometry Protocols and Methods.
- Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes.
- Echemi. 7598-80-3, α-Phenyl[1,1′-biphenyl]-4-methanol Formula.
- Chemistry LibreTexts. (2021-12-10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry.
- YouTube. (2021-07-09). Mass Spectrometry in Organic Chemistry // HSC Chemistry.
- National Institutes of Health. PubChem. (1,1'-Biphenyl)-2-methanol.
- ChemicalBook. 4-Biphenylmethanol | 3597-91-9.
- Thermo Scientific Alfa Aesar. 4-Biphenylmethanol, 98+% 10 g | Buy Online.
- New Journal of Chemistry.
- National Institutes of Health. PubChem. (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol.
- NIST. [1,1'-Biphenyl]-4-methanol.
- Sigma-Aldrich. Biphenyl-4-methanol 98 3597-91-9.
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A Comparative Guide to the Validation of Analytical Methods for [1,1'-Biphenyl]-4-yl(phenyl)methanol
This guide provides an in-depth comparison of analytical methodologies for the validation of [1,1'-Biphenyl]-4-yl(phenyl)methanol, a key chemical entity in various research and development landscapes. As scientists and drug development professionals, the integrity of our analytical data is paramount. A validated method ensures that the results are reliable, reproducible, and fit for their intended purpose, whether for quality control, stability testing, or impurity profiling. This document moves beyond rote protocols to explain the scientific rationale behind methodological choices, grounded in the harmonized principles of the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
The Imperative of Method Validation: A Regulatory and Scientific Overview
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] This is not merely a procedural formality but a cornerstone of the pharmaceutical quality system. The recently updated ICH Q2(R2) guideline, along with its companion document ICH Q14 on Analytical Procedure Development, emphasizes a lifecycle approach, viewing validation as a continuous process rather than a one-time event.[2][3][4] This framework ensures that an analytical method remains robust and suitable for use throughout its lifecycle.[3]
The core validation parameters, which we will explore in the context of [1,1'-Biphenyl]-4-yl(phenyl)methanol, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[2][6]
-
Accuracy: The closeness of test results to the true value.[5][7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7]
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique for [1,1'-Biphenyl]-4-yl(phenyl)methanol, a non-volatile aromatic alcohol, is driven by the molecule's physicochemical properties and the specific analytical objective. The primary candidates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Specificity | High: Excellent separation of the analyte from impurities and degradation products, especially when using a photodiode array (PDA) detector for peak purity analysis. | High: Excellent separation for volatile impurities. Derivatization may be needed to improve volatility and thermal stability of the analyte.[9] | Low: Highly susceptible to interference from any substance that absorbs at the same wavelength. Unsuitable for impurity analysis in complex matrices. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.998 | Typically > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Sensitivity (LOQ) | ~0.1 µg/mL | ~0.3 µg/mL | ~3.0 µg/mL |
| Robustness | Robust to minor changes in mobile phase composition, pH, and flow rate. | Sensitive to changes in oven temperature ramp, gas flow rate, and injection parameters. | Generally robust, but sensitive to solvent composition and pH if they affect the chromophore. |
| Best For | Assay, impurity profiling, stability studies. | Analysis of volatile impurities or when coupled with Mass Spectrometry (MS) for identification. | Rapid, high-concentration assays in a simple, known matrix. |
Note: The performance data in this table is illustrative, based on typical values for structurally similar aromatic compounds like biphenyl derivatives and methanones.[10][11]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For a compound like [1,1'-Biphenyl]-4-yl(phenyl)methanol, reversed-phase HPLC (RP-HPLC) is unequivocally the method of choice for quantification and impurity determination.
-
Causality of Choice: The molecule possesses significant non-polar character due to its two phenyl rings, making it ideally suited for retention and separation on a non-polar stationary phase (like C18). Its strong UV chromophore allows for sensitive detection. The method's operation at ambient or slightly elevated temperatures prevents thermal degradation, a potential risk with GC for some molecules.
Gas Chromatography (GC): A Niche Application
-
Causality of Choice: While the analyte itself is not highly volatile, GC can be employed, potentially requiring derivatization to silylate the hydroxyl group, thereby increasing volatility and preventing on-column interactions. Its primary utility would be in screening for low-molecular-weight, volatile process impurities or residual solvents that are not amenable to HPLC analysis. Coupling GC with a Mass Spectrometer (GC-MS) provides powerful identification capabilities.[12][13]
UV-Visible Spectrophotometry: For High-Throughput Screening
-
Causality of Choice: This technique is simple and rapid but lacks specificity. Its use is justified only in scenarios where the sample matrix is extremely simple and known to contain no interfering substances that absorb at the chosen wavelength (λmax). It could be used for a quick, preliminary estimation of concentration but is unsuitable for regulatory filings or stability-indicating assays.
Experimental Protocol: Validation of an RP-HPLC Method
This section provides a detailed, self-validating protocol for an HPLC method suitable for the assay of [1,1'-Biphenyl]-4-yl(phenyl)methanol.
Chromatographic System
-
Instrumentation: HPLC with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
System Suitability Test (SST)
-
Rationale: The SST is an integral part of the analytical procedure, demonstrating that the system is performing correctly at the time of analysis.[5]
-
Procedure: Prepare a standard solution of [1,1'-Biphenyl]-4-yl(phenyl)methanol at the target concentration (e.g., 100 µg/mL). Inject this solution six replicate times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area: ≤ 2.0%.
-
Tailing factor: ≤ 2.0.
-
Theoretical plates: ≥ 2000.
-
Validation Protocol
1. Specificity (and Forced Degradation)
-
Rationale: To demonstrate that the method is free from interference from the matrix (excipients), impurities, and potential degradation products. Forced degradation studies are essential for a stability-indicating method.
-
Procedure:
-
Analyze a blank (diluent) and a placebo solution to ensure no interfering peaks at the analyte's retention time.
-
Spike the analyte into the placebo matrix and verify the retention time and peak shape.
-
Forced Degradation: Expose solutions of the analyte to the following stress conditions:
-
Acid: 0.1 M HCl at 60°C for 4 hours.
-
Base: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid sample at 105°C for 48 hours.
-
Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.
-
-
Analyze all stressed samples. Use a PDA detector to assess peak purity of the main peak in each chromatogram.
-
-
Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation peaks (resolution > 2.0) and maintains spectral purity.
2. Linearity
-
Rationale: To confirm a proportional relationship between concentration and detector response over the desired range.
-
Procedure: Prepare at least five standard solutions covering 50% to 150% of the target assay concentration. Inject each solution in triplicate.
-
Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.
3. Accuracy (Recovery)
-
Rationale: To demonstrate the closeness of the measured value to the true value.
-
Procedure: Prepare a placebo mixture. Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[14]
4. Precision
-
Rationale: To assess the random error of the method.
-
Procedure:
-
Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day/Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Quantitation (LOQ)
-
Rationale: To determine the lowest concentration that can be measured with acceptable accuracy and precision. This is critical for impurity analysis.
-
Procedure (Signal-to-Noise Method): Sequentially dilute the standard solution until a signal-to-noise ratio of approximately 10:1 is achieved. Confirm this concentration by injecting six replicates and assessing precision (%RSD ≤ 10%).
-
Acceptance Criteria: The determined LOQ concentration must be sufficiently low to quantify impurities at their specified limits.
6. Robustness
-
Rationale: To ensure the method's reliability during normal use by deliberately varying key parameters.
-
Procedure: Analyze a standard solution while making small, deliberate changes to method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2°C).
-
Mobile phase composition (e.g., Acetonitrile ± 2%).
-
-
Acceptance Criteria: The system suitability parameters should remain within limits, and the results should not be significantly affected by the changes.
Conclusion and Recommendations
For the comprehensive analysis of [1,1'-Biphenyl]-4-yl(phenyl)methanol, a validated RP-HPLC method stands as the most robust, specific, and reliable choice. It is suitable for assay, stability testing, and the quantification of non-volatile impurities. While GC-MS offers a powerful, complementary technique for identifying volatile impurities or for structural confirmation, it is less practical for routine quantification of the primary analyte. UV-Vis Spectrophotometry should be restricted to non-critical, in-process checks where the sample matrix is exceptionally clean and well-defined.
The successful validation of any analytical method hinges on a deep understanding of the analyte's chemistry, the principles of the chosen technique, and the stringent requirements of the regulatory landscape. By following a systematic, scientifically-grounded approach as outlined in this guide, researchers can ensure the generation of high-quality, defensible data essential for advancing research and drug development.
References
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Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]
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Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
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Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: U.S. Pharmacopeia URL: [Link]
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Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
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Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
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Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision Source: Investigations of a Dog URL: [Link]
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Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
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Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy URL: [Link]
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Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy URL: [Link]
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Title: (1,1'-Biphenyl)-4-methanol Source: PubChem, National Institutes of Health (NIH) URL: [Link]
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Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]
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Title: Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography Source: SciELO URL: [Link]
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Title: SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound Source: Molecules (Journal) URL: [Link]
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A Comparative Guide to the Performance of Biphenyl-Based Ligands in Catalysis: A Focus on [1,1'-Biphenyl]-4-yl(phenyl)methanol Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of highly efficient and selective catalysts is a cornerstone of innovation. Among the myriad of molecular tools available, biphenyl-based ligands have carved out a significant niche, particularly in transition-metal-catalyzed cross-coupling and asymmetric reactions. Their rigid backbone and tunable steric and electronic properties allow for precise control over the catalytic environment, leading to enhanced reactivity and selectivity.
This guide provides a comparative analysis of the performance of various biphenyl-based ligands, with a special focus on the potential of scaffolds derived from [1,1'-Biphenyl]-4-yl(phenyl)methanol. We will delve into the structural nuances that dictate catalytic efficacy, present supporting experimental data from the literature, and provide detailed protocols for key reactions.
The Biphenyl Motif: A Privileged Scaffold in Ligand Design
The biphenyl scaffold is a recurring motif in high-performance ligands for several key reasons. The inherent atropisomerism of certain substituted biphenyls provides a stable chiral environment, crucial for asymmetric catalysis. Furthermore, the steric bulk of the biphenyl unit can be readily modified to influence the coordination sphere of the metal center, often promoting the formation of highly reactive, low-coordinate species. This control over the catalyst's immediate environment is paramount in achieving high turnover numbers and suppressing unwanted side reactions.
[1,1'-Biphenyl]-4-yl(phenyl)methanol: A Versatile Precursor for Ligand Synthesis
[1,1'-Biphenyl]-4-yl(phenyl)methanol is a benzhydrol derivative featuring a biphenyl group.[1] While this molecule itself is not typically employed directly as a ligand in catalytic reactions, its structure presents a valuable and versatile platform for the synthesis of novel ligands. The hydroxyl group serves as a convenient handle for the introduction of various coordinating moieties, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), which are essential for binding to a metal center and facilitating catalysis.
The true potential of the [1,1'-Biphenyl]-4-yl(phenyl)methanol scaffold lies in the diverse range of ligands that can be derived from it. By appending different coordinating groups, researchers can systematically tune the electronic and steric properties of the resulting ligand to optimize its performance in a specific catalytic transformation.
Performance Benchmark: The Suzuki-Miyaura Cross-Coupling Reaction
To objectively compare the performance of different biphenyl-based ligands, we will focus on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in academic and industrial laboratories.[2][3] The efficiency of this reaction is highly dependent on the nature of the ligand employed.
Buchwald-Type Phosphine Ligands: The Gold Standard
Professor Stephen Buchwald's group has developed a portfolio of bulky, electron-rich biaryl phosphine ligands that have revolutionized the field of cross-coupling chemistry.[4] Ligands such as SPhos and XPhos are renowned for their ability to catalyze Suzuki-Miyaura reactions with challenging substrates, including sterically hindered aryl chlorides, often at room temperature and with low catalyst loadings.[5]
Key Structural Features: These ligands feature a biphenyl backbone with a phosphine group at the 2-position and bulky substituents on the second phenyl ring. This architecture promotes the formation of a monoligated palladium(0) species, which is highly active in the catalytic cycle.
Performance Data:
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [5] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 97 | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling using SPhos
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with a phenylboronic acid using a Pd/SPhos catalytic system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Aryl chloride (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Anhydrous, degassed solvent
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.012 mmol, 1.2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 2 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified mechanism of Ru-BINAP catalyzed ketone hydrogenation.
Conclusion: The Promise of Modular Biphenyl-Based Ligands
The performance of biphenyl-based ligands in catalysis is a testament to the power of rational ligand design. Established ligand families like the Buchwald phosphines and BINAP derivatives have set high benchmarks in Suzuki-Miyaura coupling and asymmetric hydrogenation, respectively. Their success stems from the unique structural and electronic properties imparted by the biphenyl scaffold.
References
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Exploring Organic Synthesis: The Power of Biphenyl-Based Phosphine Ligands. [Link]
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Jie, J., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. iScience, 26(4), 106344. [Link]
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Jie, J., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. iScience, 26(4), 106344. [Link]
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Jie, J., et al. (2022). Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. ChemRxiv. [Link]
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Examples of high-performance ligands for Pd-catalysis. ResearchGate. [Link]
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New biphenyl-based ligand for the present study. ResearchGate. [Link]
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Al-Zoubi, R. M., et al. (2023). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. Chemistry – A European Journal. [Link]
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A facile one-step catalytic synthesis of biphenyl phosphanes by Suzuki coupling. TU Chemnitz. [Link]
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Al-Zoubi, R. M., et al. (2023). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. Chemistry – A European Journal. [Link]
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Zhang, W., et al. (2009). Synthesis of novel enantiopure biphenyl P,N-ligands and application in palladium-catalyzed asymmetric addition of arylboronic acids to N-benzylisatin. The Journal of Organic Chemistry, 74(1), 283-8. [Link]
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Ghaffari, B., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 174. [Link]
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Bortolamiol, E., et al. (2022). Biological and Catalytic Applications of Pd(II)-Indenyl Complexes Bearing Phosphine and N-Heterocyclic Carbene Ligands. Chemistry – A European Journal, 28(1). [Link]
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Xiao, D., & Zhang, X. (2003). Catalytic Synthesis of Phosphines and Related Compounds. Current Organic Chemistry, 7(9), 845-861. [Link]
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Xiao, D., & Zhang, X. (2001). Synthesis of biphenyl-based phosphines by Suzuki coupling. Tetrahedron Letters, 42(48), 8401-8404. [Link]
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Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. The Journal of Organic Chemistry, 81(1), 2-15. [Link]
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Al-Zoubi, R. M., et al. (2023). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. ResearchGate. [Link]
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Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566-78. [Link]
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benchmarking the synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol against other methods
A Comparative Guide to the Synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol
This guide provides a detailed comparison of synthetic methodologies for producing [1,1'-Biphenyl]-4-yl(phenyl)methanol, a key intermediate in various chemical and pharmaceutical applications. We will delve into the mechanistic underpinnings, procedural nuances, and performance metrics of established methods, offering a comprehensive resource for researchers and process chemists.
Introduction: The Significance of [1,1'-Biphenyl]-4-yl(phenyl)methanol
[1,1'-Biphenyl]-4-yl(phenyl)methanol is an organic compound with the molecular formula C₁₉H₁₆O.[1] It serves as a versatile synthetic intermediate in materials science and organic synthesis.[1] Its benzhydrol derivative structure, featuring a central carbon bonded to a hydroxyl group, a phenyl ring, and a biphenyl group, makes it a valuable precursor for functionalized biphenyl compounds.[1] The efficient and scalable synthesis of this compound is therefore of considerable interest. This guide will benchmark a common synthetic approach, the Grignard reaction, against other viable alternatives, providing a clear perspective on the advantages and limitations of each.
Benchmarked Method: Grignard Reaction of 4-Biphenylmagnesium Bromide with Benzaldehyde
The Grignard reaction is a fundamental organometallic chemical reaction for forming carbon-carbon bonds.[2][3] It involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone.[2][4][5] This method represents a primary route for synthesizing [1,1'-Biphenyl]-4-yl(phenyl)methanol.
Reaction Mechanism and Rationale
The process begins with the formation of the Grignard reagent, 4-biphenylmagnesium bromide, by reacting 4-bromobiphenyl with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[3][6] The magnesium inserts into the carbon-bromine bond, creating a highly polar carbon-magnesium bond where the carbon atom becomes strongly nucleophilic.[6]
This potent nucleophile then attacks the electrophilic carbonyl carbon of benzaldehyde.[5] The reaction is typically followed by an acidic workup to protonate the resulting alkoxide, yielding the desired alcohol, [1,1'-Biphenyl]-4-yl(phenyl)methanol.[7] It is crucial to conduct the reaction under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[2][8]
Experimental Protocol: Grignard Synthesis
Materials:
-
4-Bromobiphenyl
-
Magnesium turnings
-
Iodine crystal (as an activator)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Grignard Reagent Formation:
-
Thoroughly dry all glassware in an oven.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine magnesium turnings and a small crystal of iodine.
-
Add a solution of 4-bromobiphenyl in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde in anhydrous THF dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure [1,1'-Biphenyl]-4-yl(phenyl)methanol.
-
Process Visualization: Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of [1,1'-Biphenyl]-4-yl(phenyl)methanol.
Alternative Synthetic Routes
While the Grignard reaction is a robust method, other synthetic strategies offer different advantages, such as milder reaction conditions or tolerance of a broader range of functional groups.
Organolithium Addition
Similar to the Grignard reaction, an organolithium reagent can be used as the nucleophile. 4-Biphenyllithium can be prepared from 4-bromobiphenyl and an alkyllithium reagent, such as n-butyllithium, and then reacted with benzaldehyde.[7]
Advantages:
-
Organolithium reagents are generally more reactive than Grignard reagents, which can lead to higher yields and faster reaction times.[9][10] This increased reactivity is due to the more polarized carbon-lithium bond compared to the carbon-magnesium bond.[9]
Disadvantages:
-
The higher reactivity of organolithium reagents also makes them more sensitive to moisture and air, requiring stringent anhydrous and inert atmosphere conditions.[8]
-
These reactions often require cryogenic temperatures (e.g., -78 °C) to control their high reactivity.[10]
Suzuki-Miyaura Cross-Coupling followed by Reduction
This two-step approach involves first a Suzuki-Miyaura cross-coupling of 4-bromobenzaldehyde with phenylboronic acid to form 4-formylbiphenyl. The resulting aldehyde is then reduced to the desired alcohol using a reducing agent like sodium borohydride (NaBH₄).[1]
Advantages:
-
The Suzuki-Miyaura coupling is highly tolerant of various functional groups, making it a versatile method.[11][12]
-
The reaction conditions are generally mild, and the boronic acids used are environmentally safer than many other organometallic reagents.[11][13]
Disadvantages:
-
This is a two-step process, which can be less atom-economical and may result in a lower overall yield compared to a one-step synthesis.
-
The use of a palladium catalyst can sometimes lead to contamination of the final product, which can be a concern in pharmaceutical applications.[14]
Process Visualization: Suzuki-Coupling and Reduction Pathway
Caption: Two-step synthesis via Suzuki-Miyaura coupling and subsequent reduction.
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes typical performance metrics for the discussed synthetic methods. These values are representative and can vary based on specific reaction conditions and scale.
| Method | Typical Yield (%) | Reaction Time (h) | Key Reagents | Advantages | Disadvantages |
| Grignard Reaction | 75-85 | 3-5 | Mg, THF, Benzaldehyde | One-pot synthesis, readily available starting materials. | Sensitive to moisture and protic solvents, requires anhydrous conditions.[2][8] |
| Organolithium Addition | 80-90 | 2-4 | n-BuLi, THF, Benzaldehyde | High reactivity, potentially higher yields.[9][10] | Requires cryogenic temperatures, highly sensitive to air and moisture.[8][10] |
| Suzuki Coupling & Reduction | 70-80 (overall) | 12-24 | Pd catalyst, Phenylboronic acid, NaBH₄ | High functional group tolerance, mild conditions.[11][12] | Two-step process, potential for catalyst contamination.[14] |
Conclusion and Recommendations
The choice of synthetic method for [1,1'-Biphenyl]-4-yl(phenyl)methanol depends critically on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in the starting materials.
-
For a straightforward, high-yield, one-pot synthesis where moisture can be rigorously excluded, the Grignard reaction remains an excellent and cost-effective choice.
-
When higher reactivity is desired and cryogenic conditions are accessible, the organolithium addition can offer improved yields and shorter reaction times.
-
For substrates with sensitive functional groups that are incompatible with organometallic reagents, the Suzuki-Miyaura coupling followed by reduction provides a robust and versatile alternative, despite being a two-step process.
Ultimately, the optimal method is a balance of yield, reaction efficiency, cost, and compatibility with the overall synthetic strategy. This guide provides the foundational data and procedural insights to make an informed decision.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps. Retrieved from [Link]
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Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22). Retrieved from [Link]
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Grignard Reagents, Organolithium Compounds, and Gilman Reagents - OrgoSolver. Retrieved from [Link]
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Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. (2025, October 10). Retrieved from [Link]
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What is the Difference Between Organolithium and Grignard - Pediaa.Com. (2024, August 5). Retrieved from [Link]
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Difference Between a Grignard and Organolithium? : r/chemistry - Reddit. (2024, March 24). Retrieved from [Link]
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What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4). Retrieved from [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023, June 16). Retrieved from [Link]
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Grignard Reaction - Organic Chemistry Portal. Retrieved from [Link]
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Grignard reaction - Wikipedia. Retrieved from [Link]
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Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Retrieved from [Link]
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Addition of Organolithiums To Aldehydes and Ketones - Master Organic Chemistry. Retrieved from [Link]
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Suzuki–Miyaura cross-coupling for alkyl boron reagent: recent developments—a review. (2023, August 12). Retrieved from [Link]
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A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. - BYJU'S. Retrieved from [Link]
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The Grignard Reaction | Synthesis of Alcohols - YouTube. (2023, October 29). Retrieved from [Link]
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This guide provides a comprehensive analysis of the cytotoxic profiles of [1,1'-Biphenyl]-4-yl(phenyl)methanol, commercially known as Bifonazole, and structurally related imidazole-based antifungal agents, including Clotrimazole, Ketoconazole, and Miconazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear comparison of their effects on cell viability and outlines the methodologies crucial for their evaluation.
The challenge in developing effective antifungal agents lies in targeting eukaryotic fungal cells without causing significant harm to the host's eukaryotic cells.[1] This fine line necessitates a deep understanding of a compound's cytotoxic potential early in the discovery pipeline to de-risk development and avoid costly late-stage failures.[1] This guide delves into the structure-activity relationships, mechanisms of toxicity, and the standardized assays used to quantify these effects.
Comparative Cytotoxicity: A Quantitative Overview
The primary measure of acute toxicity, the median lethal dose (LD50), provides a baseline for comparing the systemic toxicity of these compounds. In vitro assays, which determine the concentration required to inhibit cell growth by 50% (IC50), offer more specific insights into cytotoxicity at the cellular level against various cell lines.
The compounds discussed share a core imidazole functional group but differ in their lipophilic side chains, which significantly influences their biological activity and toxicological profile.
-
[1,1'-Biphenyl]-4-yl(phenyl)methanol (Bifonazole): Features a biphenyl group, contributing to its lipophilicity.
-
Clotrimazole: Contains a diphenyl(2-chlorophenyl)methyl group.
-
Ketoconazole: Possesses a more complex dichlorophenyl and a piperazine ring structure.
-
Miconazole: Characterized by a dichlorinated benzyl ether group.
Below is a summary of publicly available acute toxicity data and findings from cytotoxicity studies.
| Compound | Chemical Name | Acute Oral LD50 (Rat) | Acute Oral LD50 (Mouse) | GHS Classification (Oral) | Key In Vitro Findings |
| Bifonazole | 1-([1,1'-Biphenyl]-4-ylphenylmethyl)-1H-imidazole | 1463 mg/kg[2][3][4] | 2629 mg/kg[3] | Harmful if swallowed[2][3] | Induces Ca2+-dependent apoptosis in prostate cancer cells.[5] |
| Clotrimazole | 1-[(2-Chlorophenyl)diphenylmethyl]-1H-imidazole | Not specified; high doses (50-120 mg/kg) show embryotoxicity[6] | Not specified | Harmful if swallowed[7][8][9][10] | Dose-dependently inhibits glycolysis in breast cancer cells.[11][12] Sensitizes glioblastoma cells to radiation.[13] |
| Miconazole | 1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole | 550 mg/kg[14] | 519 mg/kg[14] | Harmful if swallowed[15][16] | |
| Ketoconazole | 1-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | Not specified | Not specified | Toxic if swallowed [17][18][19] | Associated with hepatotoxicity.[20][21] IC90 values of 7.25-40.0 µg/ml in various malignant cell lines.[22] |
Expert Interpretation: The data indicates that Ketoconazole exhibits the highest acute oral toxicity among the group, as reflected by its "Toxic if swallowed" classification.[17][18][19] Bifonazole, Clotrimazole, and Miconazole are generally classified as "Harmful if swallowed," suggesting a lower systemic toxicity profile. Miconazole's LD50 values are notably lower than Bifonazole's, indicating greater acute toxicity. These differences underscore the critical role that side-chain modifications play in modulating the overall toxicity of the imidazole core.
Mechanisms of Cytotoxicity
The cytotoxic effects of these imidazole derivatives are not merely off-target consequences of their antifungal action but are often linked to fundamental cellular processes, including membrane integrity and energy metabolism.
-
Mitochondrial Dysfunction: A common mechanism involves the disruption of mitochondrial function.[1] Clotrimazole and Bifonazole have been shown to detach the glycolytic enzyme hexokinase from the mitochondria in melanoma cells, disrupting cellular energy production.[5] Ketoconazole exposure can also lead to mitochondrial dysfunction and apoptosis.[21]
-
Inhibition of Glycolysis: Clotrimazole, in particular, has demonstrated potent anti-cancer effects by targeting key glycolytic enzymes like hexokinase and phosphofructokinase.[11][12] This starves cancer cells of the energy needed for rapid proliferation, leading to cell-cycle arrest and apoptosis.[11]
-
Disruption of Calcium Homeostasis: Some imidazoles can alter intracellular calcium ion ([Ca2+]i) levels. Bifonazole has been shown to induce rises in [Ca2+]i in human prostate cancer cells, contributing to apoptosis.[5]
Caption: Generalized mechanism of imidazole-induced cytotoxicity.
Experimental Protocols for Cytotoxicity Assessment
To generate reliable and comparable cytotoxicity data, standardized in vitro assays are essential. The choice of assay depends on the specific cytotoxic mechanism being investigated. Here, we detail two of the most widely used methods: the MTT assay for assessing metabolic activity and the LDH assay for measuring membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures a cell's metabolic activity, which serves as a proxy for cell viability.[23][24] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[23]
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[23]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the wells and add 100 µL of medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[25]
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[25]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.[25]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[23] Mix thoroughly by gentle shaking on an orbital shaker.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 540-590 nm using a microplate reader.[23] The intensity of the purple color is proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[26] This makes it an excellent method for assessing cell death involving necrosis or late-stage apoptosis where membrane integrity is compromised.
Caption: Step-by-step workflow for the LDH membrane integrity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with test compounds as described in steps 1-3 of the MTT protocol. It is crucial to set up the necessary controls: a vehicle control (untreated cells), a no-cell background control, and a maximum LDH release control (cells treated with a lysis buffer like Triton X-100).[27][28]
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.[27]
-
Enzyme Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well assay plate.[27]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains the substrate and a catalyst). Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[29]
-
Incubation: Incubate the assay plate at room temperature for up to 30 minutes, protected from light.[29] During this time, the released LDH will catalyze the conversion of a substrate into a colored product.
-
Stop Reaction: Add a stop solution (provided in most commercial kits) to each well to terminate the enzymatic reaction.[29]
-
Data Acquisition: Measure the absorbance at approximately 490 nm. The amount of color produced is proportional to the amount of LDH released, and thus, to the level of cytotoxicity.
Conclusion and Future Directions
The comparative analysis reveals distinct cytotoxicity profiles among structurally related imidazole antifungals. Ketoconazole demonstrates the most significant systemic toxicity, a critical consideration for its therapeutic applications.[17][20] Bifonazole and Clotrimazole, while sharing a core mechanism of disrupting mitochondrial energy metabolism, exhibit different potencies and structure-activity relationships.
For researchers in drug development, this guide highlights the necessity of employing a multi-assay approach. Combining a metabolic assay like MTT with a membrane integrity assay like LDH provides a more complete picture of a compound's cytotoxic mechanism. Understanding these profiles is paramount for optimizing lead compounds to enhance their therapeutic index—maximizing efficacy against target pathogens while minimizing host toxicity.
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The Biphenyl Methanol Scaffold: A Comparative Guide to its Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the biphenyl scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds. This guide delves into the utility of a specific exemplar, [1,1'-Biphenyl]-4-yl(phenyl)methanol , and its derivatives in drug discovery. Rather than a rigid analysis of this single molecule, which primarily serves as a synthetic intermediate, we will explore its therapeutic potential through the lens of prominent case studies where the core biphenyl structure is paramount. This comparative analysis will extend to clinically relevant alternatives, providing a panoramic view of how this versatile chemical framework is exploited to address diverse therapeutic challenges.
The [1,1'-Biphenyl]-4-yl(phenyl)methanol Core: A Gateway to Diverse Pharmacologies
[1,1'-Biphenyl]-4-yl(phenyl)methanol, with its characteristic diphenylmethane core further extended by a phenyl group, offers a unique three-dimensional architecture. This structure has served as a foundational element for the synthesis of compounds targeting a range of biological pathways. Its significance lies not in its intrinsic activity, but in the chemical handles it provides for facile diversification, allowing medicinal chemists to explore vast chemical spaces and optimize for potency, selectivity, and pharmacokinetic properties.
Case Study 1: Modulating Dopaminergic and Serotonergic Pathways in Psychiatry - The Story of Bifeprunox
The quest for improved antipsychotic agents with better side-effect profiles led to the development of molecules that modulate both dopamine and serotonin pathways. Bifeprunox, a biphenyl derivative, emerged as a promising candidate.
Mechanism of Action: Bifeprunox is a partial agonist at dopamine D2 and serotonin 5-HT1A receptors.[1][2] This dual action was hypothesized to stabilize the dopamine system, reducing dopaminergic hyperactivity in the mesolimbic pathway (addressing positive symptoms of schizophrenia) while enhancing dopaminergic function in the mesocortical pathway (potentially improving negative and cognitive symptoms).[1] The 5-HT1A receptor agonism was expected to contribute to anxiolytic and antidepressant effects, and to mitigate extrapyramidal side effects.[1]
Comparative Analysis: Bifeprunox vs. Aripiprazole
Aripiprazole, a well-established atypical antipsychotic, shares a similar mechanism of action as a D2 and 5-HT1A partial agonist, making it an ideal comparator.
| Compound | Dopamine D2 Receptor Affinity (Ki) | 5-HT1A Receptor Affinity (Ki) | Clinical Status |
| Bifeprunox | ~1.3 nM - 1.9 nM[3][4] | ~0.15 nM (pKi 8.83)[1][2] | Development Halted[5] |
| Aripiprazole | ~0.34 nM - 9.6 nM[4][6][7] | ~1.65 nM - 4.2 nM[7][8][9][10] | Approved and Marketed |
Discussion: While both compounds exhibit high affinity for their target receptors, subtle differences in their pharmacological profiles and metabolic fate likely contributed to their divergent clinical outcomes. Aripiprazole's major metabolite in humans is also pharmacologically active, which may contribute to its overall clinical efficacy.[3] In contrast, Bifeprunox, despite promising preclinical data, did not demonstrate sufficient efficacy in late-stage clinical trials to warrant regulatory approval.[5] This case study underscores the fine-tuning required to translate a promising mechanism into a successful therapeutic.
Signaling Pathways
The therapeutic and adverse effects of Bifeprunox and Aripiprazole are mediated through their modulation of the dopamine D2 and serotonin 5-HT1A receptor signaling cascades.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Synthetic workflow for [1,1'-Biphenyl]-4-yl(phenyl)methanol.
Step 1: Suzuki-Miyaura Coupling of 4-Bromobenzophenone and Phenylboronic Acid
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzophenone (1.0 mmol), phenylboronic acid (1.5 mmol), and sodium carbonate (2.0 mmol).
-
Solvent and Catalyst Addition: Add a mixture of dimethylformamide (DMF) and water (e.g., 9:1 v/v, 10 mL). Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 mmol).
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain [1,1'-biphenyl]-4-yl(phenyl)methanone.
Step 2: Sodium Borohydride Reduction of [1,1'-Biphenyl]-4-yl(phenyl)methanone
-
Dissolution: Dissolve the [1,1'-biphenyl]-4-yl(phenyl)methanone (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH4) (1.5 mmol) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0°C. Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield [1,1'-Biphenyl]-4-yl(phenyl)methanol. Further purification can be achieved by recrystallization or column chromatography if necessary.
Biological Assays
Dopamine D2 and 5-HT1A Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for a specific receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 or 5-HT1A receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]-spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.
Conclusion
The [1,1'-Biphenyl]-4-yl(phenyl)methanol scaffold and its broader biphenyl family represent a cornerstone in modern drug discovery. The case studies of Bifeprunox, along with the exploration of biphenyl derivatives in oncology and neuroscience, illustrate the remarkable versatility of this chemical entity. While the parent alcohol may primarily be a synthetic tool, its structural essence is a recurring theme in the design of molecules that interact with critical biological targets. The comparative analysis with established drugs like Aripiprazole provides valuable lessons in the subtle art of drug design, where minor structural modifications can lead to profound differences in clinical outcomes. The provided experimental protocols offer a glimpse into the rigorous process of synthesizing and evaluating these compounds, a testament to the synergy between synthetic chemistry and pharmacology in the pursuit of novel therapeutics. As our understanding of disease biology deepens, the biphenyl scaffold will undoubtedly continue to be a fertile ground for the discovery of the next generation of medicines.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
